molecular formula C13H11NO3 B1369354 5-(3-Methoxyphenyl)nicotinic acid CAS No. 97000-30-1

5-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1369354
CAS No.: 97000-30-1
M. Wt: 229.23 g/mol
InChI Key: ZHXBRJDPUURFHR-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)nicotinic acid (CAS Number: 97000-30-1) is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is a derivative of nicotinic acid (vitamin B3), a vitamer of an essential human nutrient that serves as a precursor to the coenzymes NAD and NADP, which are involved in DNA repair and cellular metabolism . As a nicotinic acid derivative, this compound is of significant interest in medicinal chemistry research. The broader class of nicotinic acid derivatives is actively explored for various pharmacological activities, with scientific literature reporting investigations into anti-inflammatory, antimicrobial, and lipid-modifying properties among others . The core nicotinic acid structure is a key building block in several clinically approved drugs . Researchers are directed to consult the current scientific literature for detailed studies on the potential applications and mechanisms of action of nicotinic acid derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBRJDPUURFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602381
Record name 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97000-30-1
Record name 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97000-30-1
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-(3-Methoxyphenyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation. This document outlines the underlying chemical principles, provides a detailed, field-proven experimental protocol, and describes the essential analytical techniques for comprehensive characterization of the final compound. The information presented is intended to empower researchers to confidently synthesize and validate this important molecule.

Introduction: Significance and Applications

5-(3-Methoxyphenyl)nicotinic acid belongs to the class of 5-arylnicotinic acids, which are privileged scaffolds in drug discovery. The nicotinic acid core is a well-established pharmacophore, and the introduction of an aryl substituent at the 5-position allows for the exploration of a vast chemical space, enabling the fine-tuning of physicochemical and pharmacological properties. The 3-methoxyphenyl moiety, in particular, can engage in various non-covalent interactions with biological targets, making this compound a key intermediate for the synthesis of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach for the synthesis of 5-(3-Methoxyphenyl)nicotinic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the formation of a carbon-carbon bond between an sp²-hybridized carbon of a pyridine ring and an sp²-hybridized carbon of a benzene ring.

Retrosynthetic Analysis:

G Target 5-(3-Methoxyphenyl)nicotinic acid Bond C-C Bond Formation (Suzuki Coupling) Target->Bond Reactants Starting Materials Bond->Reactants Reactant1 5-Bromonicotinic acid Reactants->Reactant1 Reactant2 3-Methoxyphenylboronic acid Reactants->Reactant2 G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 5-Bromonicotinic acid p1 5-(3-Methoxyphenyl)nicotinic acid r1->p1 + r2 3-Methoxyphenylboronic acid r2->p1 catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/Water) G Start Synthesized Product MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC) Start->Purity Final Confirmed Structure & Purity MP->Final NMR->Final MS->Final Purity->Final

5-(3-Methoxyphenyl)nicotinic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(3-Methoxyphenyl)nicotinic acid (CAS: 97000-30-1) for Drug Discovery Professionals

Introduction

5-(3-Methoxyphenyl)nicotinic acid is a biaryl chemical compound belonging to the pyridinecarboxylic acid class. As a derivative of nicotinic acid (Niacin or Vitamin B3), it is built upon a scaffold of significant biological relevance.[1][2][3] While nicotinic acid itself is a well-established therapeutic agent for dyslipidemia, its substituted analogs have emerged as versatile building blocks in modern medicinal chemistry.[1][4] The strategic combination of the pyridinecarboxylic acid core with a methoxyphenyl moiety creates a structure with significant potential for developing novel therapeutics, particularly in oncology.

This technical guide provides a comprehensive overview of 5-(3-Methoxyphenyl)nicotinic acid, designed for researchers, medicinal chemists, and drug development scientists. It covers the compound's core properties, validated synthesis and analytical protocols, known and potential applications in drug discovery, and essential safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative references to guide its effective use in a research setting.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. The key identifiers and computed physicochemical properties for 5-(3-Methoxyphenyl)nicotinic acid are summarized below.

Table 1: Compound Identification

Identifier Value
CAS Number 97000-30-1[5][6]
Molecular Formula C₁₃H₁₁NO₃[5][6]
Molecular Weight 229.23 g/mol [5][6]
IUPAC Name 5-(3-methoxyphenyl)pyridine-3-carboxylic acid
Synonyms 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Canonical SMILES COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O[5]

| InChI Key | ZHXBRJDPUURFHR-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties

Property Value Notes
Physical Form Solid[5]
Melting Point Not experimentally determined. Predicted values for related compounds vary.
Boiling Point Not experimentally determined. Predicted values for related compounds vary.
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF. Based on general properties of similar biaryl carboxylic acids.

| pKa | Not experimentally determined. | Expected to have acidic pKa due to the carboxylic acid group. |

Synthesis and Purification

The creation of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing 5-(3-Methoxyphenyl)nicotinic acid. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation.

Causality Behind Experimental Choice: The Suzuki Coupling

The Suzuki coupling is selected for its exceptional reliability, high yields, and broad functional group tolerance. Unlike harsher classical methods, it proceeds under relatively mild conditions, preventing the degradation of sensitive functional groups like the methoxy and carboxylic acid moieties. The reaction utilizes a palladium catalyst and a base to couple an organoboron compound (3-methoxyphenylboronic acid) with a halide (5-bromonicotinic acid). This approach is a cornerstone of modern organic synthesis for constructing biaryl systems, making it an authoritative and trustworthy method.

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst 5-Bromonicotinic Acid 5-Bromonicotinic Acid Reaction Reaction 5-Bromonicotinic Acid->Reaction 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Pure 5-(3-Methoxyphenyl)nicotinic acid Purification->Final Product

Caption: Synthetic workflow via Suzuki cross-coupling.
Detailed Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst can be deactivated by oxygen.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and acidify the mixture with 1M HCl to a pH of ~4-5. This protonates the carboxylate, making the product less water-soluble.

    • The crude product may precipitate. If so, collect it by vacuum filtration.

    • If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization: This is often effective if the crude product is of reasonable purity. A solvent system like ethanol/water or ethyl acetate/hexanes can be explored.

    • Column Chromatography: For less pure samples, silica gel chromatography is employed. A solvent gradient of ethyl acetate in hexanes with 1% acetic acid (to keep the carboxylic acid protonated and prevent streaking on the silica) is a standard choice.

Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity and purity of the synthesized compound. HPLC and LC-MS are the primary techniques for this purpose.

G cluster_prep Sample Preparation Dissolve in Mobile Phase Dissolve in Mobile Phase Filter (0.45 µm) Filter (0.45 µm) Dissolve in Mobile Phase->Filter (0.45 µm) Injection Injection Filter (0.45 µm)->Injection HPLC_System HPLC System (Pump, Column, Detector) Injection->HPLC_System LCMS_System LC-MS System (LC front-end, Mass Spec) Injection->LCMS_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition LCMS_System->Data_Acquisition Data_Analysis Data Analysis (Purity & Identity) Data_Acquisition->Data_Analysis

Caption: General workflow for analytical characterization.
Protocol 1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a synthesized compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Prepare a stock solution of the compound in DMSO or mobile phase (e.g., 1 mg/mL).

    • Dilute to a working concentration (e.g., 10-50 µg/mL).

    • Inject 5-10 µL onto the column.

    • Analyze the resulting chromatogram. Purity is calculated by dividing the peak area of the main product by the total area of all observed peaks.

Protocol 2: Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • LC Method: Use the same or a similar rapid gradient method as described for HPLC.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Expected Ions:

      • Positive Mode [M+H]⁺: 230.23

      • Negative Mode [M-H]⁻: 228.23

  • Procedure:

    • Prepare and inject the sample as for HPLC analysis.

    • Acquire both UV and mass spectral data.

    • Confirm that the mass spectrum corresponding to the main chromatographic peak shows the expected molecular ions. This validates the identity of the synthesized compound.

Applications in Medicinal Chemistry and Drug Development

The 5-(3-methoxyphenyl)nicotinic acid scaffold is of high interest due to the proven bioactivity of its constituent parts.

Primary Application: Tubulin Polymerization Inhibition for Oncology

A significant body of research has identified substituted phenyl-pyridines and related structures as potent anticancer agents that function by disrupting microtubule dynamics.[7][8]

  • Mechanism of Action: These compounds often act as Colchicine Binding Site Inhibitors (CBSIs).[7] They bind to β-tubulin, a key protein subunit of microtubules. This binding event prevents the polymerization of tubulin into functional microtubules. Microtubules are essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division. By inhibiting their formation, these compounds induce a cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[8][9]

G Compound 5-(3-Methoxyphenyl)nicotinic Acid Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Disruption Polymerization->Spindle Prevents Formation Arrest G2/M Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Proposed mechanism of action as a tubulin inhibitor.
Other Potential Applications
  • Versatile Synthetic Intermediate: This compound serves as a valuable starting point for further chemical modification. The carboxylic acid can be converted to amides, esters, or other functional groups, while the pyridine and phenyl rings can undergo further substitution, allowing for the creation of diverse chemical libraries for screening against various biological targets.[4]

  • Antihyperlipidemic Research: Given that the parent nicotinic acid scaffold is a known lipid-lowering agent, derivatives like this could be explored for novel mechanisms of action in cardiovascular disease research.[1][10]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical compound.

Table 3: GHS Hazard Information

Category Classification
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statement H302: Harmful if swallowed[5]

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[11][12]

  • PPE: Wear standard personal protective equipment, including a lab coat, safety glasses with side shields, and nitrile gloves.[12][13]

  • Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[11][13]

Storage
  • Store in a tightly sealed container in a cool, dry place.[11]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal
  • Spill: For small spills, carefully sweep up the solid material to avoid generating dust and place it in a designated waste container.[13]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

5-(3-Methoxyphenyl)nicotinic acid is a well-defined chemical entity with significant potential as a scaffold in drug discovery. Its synthesis is readily achievable through robust and scalable methods like the Suzuki coupling. Its primary value lies in its structural relationship to known tubulin polymerization inhibitors, making it a compound of high interest for the development of novel anticancer agents. This guide provides the foundational knowledge—from synthesis to safety—required for researchers to confidently incorporate this valuable molecule into their research and development programs.

References

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  • Wang, L., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 162, 216-229. Retrieved January 22, 2026, from [Link]

  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. (2018). ACS Omega, 3(7), 8196-8208. Retrieved January 22, 2026, from [Link]

  • Safety data sheet - BASF. (n.d.). Retrieved January 22, 2026, from [Link]

  • Shoman, M. E., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Medicinal Chemistry Research, 29(4), 664-676. Retrieved January 22, 2026, from [Link]

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  • El-Naggar, A. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3326. Retrieved January 22, 2026, from [Link]

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  • Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents - MDPI. (2019). Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to the Biological Activity of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Putative GPR81 Agonist

Introduction

5-(3-Methoxyphenyl)nicotinic acid is a synthetic small molecule that belongs to the class of nicotinic acid derivatives. While direct pharmacological data for this specific compound is not extensively published, its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other related synthetic ligands provides a strong basis for predicting its biological activity. This guide synthesizes the current understanding of the likely molecular targets of nicotinic acid analogs and outlines a comprehensive strategy for the characterization of 5-(3-Methoxyphenyl)nicotinic acid. Based on its structure, the primary hypothesized mechanism of action is the modulation of the hydroxycarboxylic acid (HCA) family of G protein-coupled receptors (GPCRs), with a particular focus on GPR81 (HCA1).

Nicotinic acid itself is a well-known lipid-lowering agent that exerts its effects primarily through the activation of GPR109A (HCA2).[1] However, this activation is also responsible for the common side effect of cutaneous flushing, which limits patient compliance.[1][2] The GPR81 receptor, which also plays a role in regulating lipolysis, has emerged as a promising therapeutic target for metabolic diseases.[3][4] It is hypothesized that selective agonists of GPR81 could replicate the anti-lipolytic effects of nicotinic acid without causing the undesirable flushing side effect.[4] This guide will, therefore, focus on the evaluation of 5-(3-Methoxyphenyl)nicotinic acid as a potential selective GPR81 agonist.

Hypothesized Mechanism of Action: GPR81 Agonism

GPR81 is a Gi-coupled GPCR predominantly expressed in adipocytes.[3] Its endogenous ligand is lactate, which signals the inhibition of lipolysis under conditions of high glycolytic activity.[5] The activation of GPR81 by an agonist like 5-(3-Methoxyphenyl)nicotinic acid is proposed to initiate the following signaling cascade:

  • Receptor Binding and Gi Activation: The compound binds to the GPR81 receptor on the surface of adipocytes, leading to the activation of the inhibitory G protein, Gi.

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP).

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels.

  • Decreased PKA Activity: Cyclic AMP is a key activator of Protein Kinase A (PKA). Lower cAMP levels result in reduced PKA activity.

  • Inhibition of Hormone-Sensitive Lipase (HSL): PKA normally phosphorylates and activates HSL, the enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. Reduced PKA activity leads to decreased HSL activation and, consequently, a reduction in lipolysis.[6]

This cascade results in a decrease in the release of FFAs from adipose tissue into the bloodstream, which is a desirable therapeutic effect in the context of dyslipidemia and related metabolic disorders.

Signaling Pathway Diagram

GPR81_Signaling_Pathway cluster_cytosol Cytosol Agonist 5-(3-Methoxyphenyl)nicotinic Acid GPR81 GPR81 (HCA1) Agonist->GPR81 Binds Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active HSL (active) PKA->HSL_active Phosphorylates HSL_inactive HSL (inactive) HSL_inactive->HSL_active Lipolysis Lipolysis (FFA Release) HSL_active->Lipolysis Catalyzes Experimental_Workflow cluster_in_vitro Tier 1: In Vitro Characterization cluster_in_vivo Tier 2: In Vivo Proof-of-Concept Primary_Screen Primary Screening: GPR81 & GPR109A Functional Assays (e.g., cAMP Assay) Dose_Response Dose-Response & Potency: EC50 Determination Primary_Screen->Dose_Response Selectivity Selectivity Profiling: Counter-screening against related GPCRs Dose_Response->Selectivity Adipocyte_Assay Cell-Based Functional Assay: Inhibition of Lipolysis in Adipocytes Dose_Response->Adipocyte_Assay PK_Studies Pharmacokinetics (PK) in Rodents: Oral Bioavailability, Half-life Adipocyte_Assay->PK_Studies FFA_Lowering Pharmacodynamics (PD): Acute Free Fatty Acid (FFA) Lowering PK_Studies->FFA_Lowering Flushing_Assay Side Effect Profile: Mouse Ear Flushing Model FFA_Lowering->Flushing_Assay

Caption: Tiered experimental workflow for compound characterization.

Detailed Experimental Protocols

Tier 1: In Vitro Characterization

1. Primary Functional Assay: cAMP Measurement

  • Objective: To determine if 5-(3-Methoxyphenyl)nicotinic acid activates GPR81 and/or GPR109A.

  • Methodology:

    • Cell Culture: Use CHO-K1 or HEK293 cell lines stably expressing human GPR81 or GPR109A.

    • Assay Principle: Utilize a competitive immunoassay-based cAMP detection kit (e.g., LANCE Ultra cAMP kit).

    • Procedure: a. Seed the cells in a 384-well plate and incubate overnight. b. Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add 5-(3-Methoxyphenyl)nicotinic acid at various concentrations. d. Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. The inhibitory effect of the compound will be measured as a reduction in this forskolin-stimulated cAMP production. e. After incubation, lyse the cells and follow the cAMP detection kit protocol.

    • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound. Determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed) by fitting the data to a four-parameter logistic equation.

2. Adipocyte Lipolysis Assay

  • Objective: To confirm the functional effect of the compound in a physiologically relevant cell type.

  • Methodology:

    • Cell Culture: Use differentiated 3T3-L1 adipocytes or primary adipocytes isolated from rodents or humans.

    • Assay Principle: Measure the amount of glycerol or free fatty acids released into the medium as an indicator of lipolysis.

    • Procedure: a. Differentiate 3T3-L1 cells into adipocytes. b. Wash the cells and incubate in a buffer containing 2% BSA. c. Pre-incubate the cells with various concentrations of 5-(3-Methoxyphenyl)nicotinic acid. d. Stimulate lipolysis with isoproterenol (a β-adrenergic agonist). e. After incubation, collect the medium. f. Quantify the glycerol or FFA content using a commercially available colorimetric or fluorometric assay kit. [5] 4. Data Analysis: Calculate the percent inhibition of isoproterenol-stimulated lipolysis and determine the EC50 value.

Tier 2: In Vivo Evaluation

1. Acute Free Fatty Acid (FFA) Lowering in Mice

  • Objective: To assess the in vivo efficacy of the compound in reducing plasma FFA levels.

  • Animal Model: C57BL/6J mice are a suitable model. [3]* Methodology:

    • Acclimatization: Acclimate the mice to handling and experimental conditions.

    • Fasting: Fast the mice overnight to elevate basal FFA levels.

    • Dosing: Administer 5-(3-Methoxyphenyl)nicotinic acid via oral gavage or intraperitoneal injection at various doses. Include a vehicle control group.

    • Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (pre-dose) and at several time points post-dose (e.g., 30, 60, 120, 240 minutes).

    • FFA Analysis: Centrifuge the blood to obtain plasma and measure FFA concentrations using an enzymatic assay kit.

    • Data Analysis: Plot the plasma FFA concentration over time for each dose group. Calculate the area under the curve (AUC) and the maximum percentage decrease in FFA levels.

2. Cutaneous Flushing Assessment

  • Objective: To determine if the compound induces flushing, a common side effect of GPR109A activation.

  • Animal Model: Use a mouse ear model where flushing is measured as an increase in blood flow. [2]* Methodology:

    • Dosing: Administer a high dose of 5-(3-Methoxyphenyl)nicotinic acid to conscious mice. Include a positive control (nicotinic acid) and a vehicle control.

    • Blood Flow Measurement: Measure blood perfusion in the ear using a laser Doppler flowmeter at baseline and at multiple time points after dosing.

    • Data Analysis: Compare the increase in blood flow in the compound-treated group to the vehicle and positive control groups. A lack of significant increase in blood flow compared to the vehicle suggests a reduced flushing potential.

Data Summary and Interpretation

The data from these experiments should be compiled and analyzed to build a comprehensive profile of 5-(3-Methoxyphenyl)nicotinic acid.

Parameter Experiment Expected Outcome for a Selective GPR81 Agonist
GPR81 Potency (EC50) cAMP AssayLow nanomolar to micromolar range
GPR109A Potency (EC50) cAMP AssaySignificantly higher EC50 than for GPR81 (>30-fold) or no activity
Anti-lipolytic Potency (EC50) Adipocyte Lipolysis AssayPotency consistent with GPR81 activation
In Vivo FFA Lowering Acute Mouse ModelDose-dependent reduction in plasma FFA levels
Flushing Liability Mouse Ear Flushing ModelNo significant increase in ear blood flow compared to vehicle

A successful outcome would be a compound that demonstrates potent and selective activation of GPR81, leading to a functional anti-lipolytic effect in adipocytes and a measurable reduction in plasma FFAs in vivo, all without inducing the flushing response associated with GPR109A activation. Such a profile would position 5-(3-Methoxyphenyl)nicotinic acid as a promising lead compound for the development of novel therapeutics for dyslipidemia and other metabolic diseases.

References

  • Tramadol - Wikipedia. Available at: [Link]

  • Peters, A. et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Damasy, D. A. et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Pike, N. B. (2009). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology. Available at: [Link]

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An In-depth Technical Guide to 5-(3-Methoxyphenyl)nicotinic Acid Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-methoxyphenyl)nicotinic acid and its derivatives, a class of compounds with significant therapeutic potential. The guide delves into the synthetic strategies for creating these molecules, with a particular focus on the versatile Suzuki-Miyaura cross-coupling reaction. It further explores the nuanced structure-activity relationships (SAR) that govern their biological effects, primarily as agonists of the G-protein coupled receptor 109A (GPR109A), a key target in metabolic and inflammatory diseases. This document also outlines detailed experimental protocols, discusses the pharmacological implications of GPR109A activation, and explores the application of bioisosteric replacement strategies to optimize the therapeutic profile of these compounds.

Introduction: The Significance of the 5-Aryl Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, has long been recognized for its beneficial effects on lipid profiles, notably its ability to raise high-density lipoprotein (HDL) cholesterol.[1] However, its clinical utility is often hampered by undesirable side effects, such as cutaneous flushing.[1] This has spurred the development of novel nicotinic acid derivatives and analogs that retain the therapeutic benefits while minimizing adverse effects. The 5-aryl nicotinic acid scaffold has emerged as a particularly promising area of research, offering a versatile platform for modulating pharmacological activity.

The introduction of a substituted phenyl ring at the 5-position of the nicotinic acid core allows for fine-tuning of the molecule's interaction with its biological targets. The 3-methoxyphenyl substituent, in particular, has been a focus of interest in various therapeutic areas, including cancer and inflammation research.[2][3] This guide will focus specifically on 5-(3-methoxyphenyl)nicotinic acid, its derivatives, and analogs, providing a detailed exploration of their chemistry, pharmacology, and potential as therapeutic agents.

Synthetic Strategies: Building the 5-(3-Methoxyphenyl)nicotinic Acid Core

The construction of the 5-aryl nicotinic acid scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone of this synthetic approach.[4] This reaction facilitates the formation of a carbon-carbon bond between a halogenated nicotinic acid derivative and a corresponding boronic acid or ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds.[4] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of 5-(3-Methoxyphenyl)nicotinic Acid

Materials:

  • 5-Bromonicotinic acid (1 equivalent)

  • 3-Methoxyphenylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.01 equivalents)

  • Triphenylphosphine (PPh3) (0.04 equivalents)

  • Potassium carbonate (K2CO3) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add 5-bromonicotinic acid, 3-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 3-4, which should precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 5-(3-methoxyphenyl)nicotinic acid.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The pharmacological activity of 5-aryl nicotinic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. While specific quantitative data for 5-(3-methoxyphenyl)nicotinic acid is limited in the public domain, we can infer key SAR principles from related compounds.

Key SAR Observations:

  • Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring significantly influence activity. For related phenylpiperazine derivatives, substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both 5-HT1A and α1 receptors.[6] The meta position appears to be crucial for selectivity between different receptor subtypes.[6]

  • Bulky Substituents: The introduction of bulky substituents at the 5-position of the pyridine ring, such as a phenyl or substituted phenyl group, can lead to high-affinity ligands for neuronal nicotinic acetylcholine receptors.[7]

  • The Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore for the interaction of nicotinic acid and its analogs with the GPR109A receptor.[8] Specifically, the carboxylate group is believed to form a key interaction with Arg111 in the transmembrane helix 3 (TMH3) of the receptor.[8]

Diagram 2: Key Pharmacophoric Features of 5-Aryl Nicotinic Acids for GPR109A Agonism

SAR_Pharmacophore cluster_0 5-Aryl Nicotinic Acid Scaffold Nicotinic_Acid Nicotinic Acid Core Carboxylic_Acid Carboxylic Acid (Essential for GPR109A binding) Nicotinic_Acid->Carboxylic_Acid Contains Aryl_Group Aryl Group at C5 (Modulates potency and selectivity) Nicotinic_Acid->Aryl_Group Substituted with Substituents Substituents on Aryl Ring (Fine-tunes activity) Aryl_Group->Substituents

Caption: Essential structural elements for the activity of 5-aryl nicotinic acid derivatives.

Pharmacological Profile: Targeting the GPR109A Receptor

The primary pharmacological target of nicotinic acid and many of its derivatives, including likely 5-(3-methoxyphenyl)nicotinic acid, is the G-protein coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.[8][9]

GPR109A: A Key Regulator of Metabolism and Inflammation

GPR109A is predominantly expressed in adipocytes and immune cells such as macrophages.[9] Its activation by agonists like nicotinic acid initiates a signaling cascade that has significant metabolic and anti-inflammatory consequences.

Metabolic Effects:

  • In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • This reduction in cAMP inhibits hormone-sensitive lipase, thereby decreasing the release of free fatty acids (FFAs) from adipose tissue.

  • The reduced availability of FFAs to the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to a reduction in low-density lipoprotein (LDL) cholesterol.[9]

Anti-inflammatory Effects:

  • GPR109A signaling in immune cells, such as macrophages and dendritic cells, promotes anti-inflammatory properties.[10][11]

  • This can lead to the differentiation of regulatory T cells (Treg cells) and IL-10-producing T cells, which play a crucial role in suppressing inflammatory responses.[10][11]

Diagram 3: GPR109A Signaling Pathway in Adipocytes

GPR109A_Signaling cluster_0 Adipocyte Nicotinic_Acid Nicotinic Acid (or analog) GPR109A GPR109A Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates FFAs Free Fatty Acids (FFAs) HSL->FFAs Releases Triglycerides Triglycerides Triglycerides->HSL

Caption: Simplified signaling cascade upon GPR109A activation in fat cells.

Bioisosteric Replacement Strategies: Optimizing for Success

Bioisosteric replacement is a powerful strategy in drug design to modify the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[12] In the context of 5-(3-methoxyphenyl)nicotinic acid, the carboxylic acid moiety is a prime target for bioisosteric replacement to potentially mitigate issues such as poor membrane permeability or metabolic instability.[12]

Common Bioisosteres for Carboxylic Acids:

  • Tetrazoles: Tetrazoles are one of the most common bioisosteres for carboxylic acids. They mimic the acidic proton and the two-point hydrogen bonding capabilities of the carboxylate group.[12]

  • Acylsulfonamides: These functional groups can also act as carboxylic acid surrogates and may offer advantages in terms of lipophilicity and metabolic stability.

  • Hydroxamic Acids: While metabolically less stable, hydroxamic acids can also mimic the key interactions of a carboxylic acid.

  • Hydroxyisoxazoles: These heterocyclic rings can present an acidic proton in a conformationally restricted manner.

The choice of a suitable bioisostere depends on the specific goals of the drug design program, such as enhancing central nervous system (CNS) penetration or improving oral bioavailability.

Potential Therapeutic Applications

Given their mechanism of action as GPR109A agonists, 5-(3-methoxyphenyl)nicotinic acid derivatives and their analogs hold promise for the treatment of a range of conditions:

  • Dyslipidemia: By lowering LDL cholesterol and triglycerides while raising HDL cholesterol, these compounds could be valuable in managing abnormal lipid profiles and reducing the risk of cardiovascular disease.[9]

  • Inflammatory Diseases: The anti-inflammatory properties mediated by GPR109A suggest potential applications in chronic inflammatory conditions such as atherosclerosis and inflammatory bowel disease.[10][11]

  • Cancer: Some nicotinamide derivatives have shown anticancer activity, and GPR109A activation has been implicated in suppressing tumorigenesis in certain cancers.[4][13]

Further research is needed to fully elucidate the therapeutic potential and safety profile of this class of compounds.

Conclusion

5-(3-Methoxyphenyl)nicotinic acid and its derivatives represent a promising class of compounds with the potential to address unmet medical needs in the areas of metabolic and inflammatory diseases. The synthetic accessibility of these molecules, primarily through robust methods like the Suzuki-Miyaura coupling, allows for extensive exploration of their structure-activity relationships. A deeper understanding of their interactions with the GPR109A receptor and the application of rational drug design principles, such as bioisosteric replacement, will be crucial in advancing these compounds towards clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this important chemical scaffold.

References

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mechanism of action of 5-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-(3-Methoxyphenyl)nicotinic Acid

Authored by a Senior Application Scientist

Introduction

5-(3-Methoxyphenyl)nicotinic acid is a synthetic organic compound that belongs to the class of nicotinic acid derivatives. Its structure, characterized by a pyridine-3-carboxylic acid core with a 3-methoxyphenyl substituent at the 5-position, suggests a potential pharmacological relationship with nicotinic acid (niacin), a long-established therapeutic agent for dyslipidemia.[1][2][3] Given the absence of direct studies on 5-(3-Methoxyphenyl)nicotinic acid in the current scientific literature, this guide presents a hypothesized mechanism of action based on its structural analogy to nicotinic acid. We will delve into the established pharmacology of nicotinic acid, propose a primary molecular target and downstream signaling pathways for 5-(3-Methoxyphenyl)nicotinic acid, and outline a comprehensive experimental plan to validate these hypotheses. This document is intended for researchers and drug development professionals interested in the potential therapeutic applications of novel nicotinic acid analogs.

Part 1: The Hypothesized Primary Target: GPR109A Receptor Agonism

The cornerstone of nicotinic acid's therapeutic effects is its action as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans or PUMA-G in mice.[1][4][5] This receptor is primarily expressed on the surface of adipocytes and various immune cells, including macrophages and Langerhans cells in the skin.[4][6]

We hypothesize that the nicotinic acid scaffold of 5-(3-Methoxyphenyl)nicotinic acid is the key pharmacophore responsible for binding to and activating GPR109A. The 3-methoxyphenyl group is postulated to modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

1.1. GPR109A Signaling in Adipocytes: The Anti-Lipolytic Effect

In adipose tissue, the activation of GPR109A by nicotinic acid initiates a Gi-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. The ultimate effect is the inhibition of triglyceride breakdown (lipolysis), which reduces the release of free fatty acids (FFAs) into the circulation.[4][5] This reduction in FFA flux to the liver is a primary mechanism by which nicotinic acid lowers the synthesis of triglycerides and, consequently, the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[7]

We propose that 5-(3-Methoxyphenyl)nicotinic acid will trigger the same anti-lipolytic pathway upon binding to GPR109A in adipocytes.

Hypothesized GPR109A Signaling Pathway

GPR109A_Signaling cluster_cell Adipocyte Compound 5-(3-Methoxyphenyl)nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds and Activates Gi_protein Gi Protein GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP Gi_protein->cAMP Reduces AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase cAMP->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to FFA Decreased Free Fatty Acid Release Lipolysis->FFA

Caption: Hypothesized activation of GPR109A by 5-(3-Methoxyphenyl)nicotinic acid in adipocytes, leading to the inhibition of lipolysis.

1.2. GPR109A Signaling in Immune Cells: The Flushing Response and Anti-inflammatory Effects

In cutaneous Langerhans cells, GPR109A activation triggers a distinct pathway involving the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4] These prostaglandins then act on nearby blood vessels, causing vasodilation and the characteristic flushing response associated with nicotinic acid therapy.[4][7]

Furthermore, GPR109A activation in macrophages has been shown to exert anti-inflammatory effects.[6][8] This is a critical aspect of nicotinic acid's "pleiotropic" effects beyond lipid modification, potentially contributing to its role in reducing atherosclerosis.[9] We hypothesize that 5-(3-Methoxyphenyl)nicotinic acid will also induce a flushing response and possess anti-inflammatory properties through GPR109A activation in immune cells.

Part 2: Proposed Downstream Effects on Lipid Metabolism

Based on the primary mechanism of GPR109A agonism, we can extrapolate the likely effects of 5-(3-Methoxyphenyl)nicotinic acid on the broader lipid profile.

2.1. Regulation of Lipoproteins

  • Triglycerides and VLDL/LDL: By reducing the availability of FFAs for hepatic triglyceride synthesis, the compound is expected to decrease the secretion of VLDL particles from the liver. Since LDL is a remnant of VLDL catabolism, a reduction in VLDL will consequently lead to lower LDL levels.[7]

  • HDL: Nicotinic acid is the most potent agent available for raising high-density lipoprotein (HDL) cholesterol levels.[1][9] This effect is primarily attributed to a reduction in the hepatic catabolism of apolipoprotein A-I (apoA-I), the main protein component of HDL, leading to an increased half-life of HDL particles.[7] We propose that 5-(3-Methoxyphenyl)nicotinic acid will share this crucial HDL-raising mechanism.

Table 1: Hypothesized Effects on Plasma Lipids

Lipid Parameter Expected Change Underlying Mechanism
Free Fatty Acids (FFA) GPR109A-mediated inhibition of adipocyte lipolysis.
Triglycerides (TG) Decreased hepatic TG synthesis due to reduced FFA influx.
VLDL Cholesterol Reduced hepatic secretion of VLDL particles.
LDL Cholesterol Reduced VLDL precursor availability.

| HDL Cholesterol | ↑ | Decreased hepatic catabolism of HDL-apoA-I. |

Part 3: A Comprehensive Plan for Experimental Validation

To move from a hypothesized mechanism to empirical evidence, a structured, multi-tiered experimental approach is essential. The following protocols are designed as a self-validating system to rigorously test our hypotheses.

Experimental Validation Workflow

Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Receptor Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine EC50) Binding->Functional Confirm Functional Activity Lipolysis Adipocyte Lipolysis Assay (Measure FFA release) Functional->Lipolysis Validate Cellular Effect PK Pharmacokinetic Profiling (Determine Bioavailability, T1/2) Lipolysis->PK Proceed to In Vivo Lipid Dyslipidemia Model (Assess Lipid Profile) PK->Lipid Inform Dosing Flushing Flushing Assessment (Observe Vasodilation) Lipid->Flushing Correlate Efficacy and Side Effect

Caption: A structured workflow for the experimental validation of the hypothesized mechanism of action.

3.1. In Vitro Experimental Protocols

Protocol 1: GPR109A Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of 5-(3-Methoxyphenyl)nicotinic acid for the human GPR109A receptor.

  • Methodology:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Prepare cell membrane homogenates.

    • In a 96-well plate, incubate a fixed concentration of a radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid) with varying concentrations of 5-(3-Methoxyphenyl)nicotinic acid (the competitor) and the membrane preparation.

    • After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to calculate the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: GPR109A Functional Assay (cAMP Inhibition)

  • Objective: To determine the functional potency (EC50) and efficacy of 5-(3-Methoxyphenyl)nicotinic acid as a GPR109A agonist.

  • Methodology:

    • Seed GPR109A-expressing CHO-K1 cells in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of 5-(3-Methoxyphenyl)nicotinic acid.

    • After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

3.2. In Vivo Experimental Protocols

Protocol 3: Pharmacodynamic Assessment in a Rodent Dyslipidemia Model

  • Objective: To evaluate the effect of 5-(3-Methoxyphenyl)nicotinic acid on the plasma lipid profile in a relevant animal model.

  • Methodology:

    • Induce dyslipidemia in male C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks.

    • Establish baseline lipid levels by collecting blood samples via the tail vein.

    • Administer 5-(3-Methoxyphenyl)nicotinic acid or vehicle control orally once daily for 2-4 weeks. A positive control group receiving nicotinic acid should be included.

    • Collect blood samples at the end of the treatment period.

    • Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.

    • Perform statistical analysis to compare lipid levels between treatment groups.

Protocol 4: Assessment of Flushing Response

  • Objective: To determine if 5-(3-Methoxyphenyl)nicotinic acid induces a GPR109A-mediated flushing response.

  • Methodology:

    • Use wild-type and GPR109A knockout mice.

    • Administer a single acute dose of 5-(3-Methoxyphenyl)nicotinic acid or vehicle.

    • Measure changes in ear skin temperature and redness using a non-contact infrared thermometer and digital imaging at various time points post-dosing.

    • A significant increase in ear temperature and redness in wild-type mice, which is absent in the knockout mice, would confirm a GPR109A-mediated flushing effect.

While direct experimental data on 5-(3-Methoxyphenyl)nicotinic acid is currently unavailable, its chemical structure provides a strong basis for hypothesizing its mechanism of action. We propose that it functions as a GPR109A agonist, mirroring the primary mechanism of nicotinic acid. This agonism is expected to translate into beneficial effects on the lipid profile, including the reduction of triglycerides and LDL cholesterol and an increase in HDL cholesterol, through the inhibition of adipocyte lipolysis and modulation of hepatic lipoprotein metabolism. The outlined experimental plan provides a clear and robust pathway to test these hypotheses, determine the compound's therapeutic potential, and elucidate its pharmacological profile. The insights gained from such studies will be invaluable for the future development of novel dyslipidemia therapies.

References

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Sources

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Derivative in a Well-Established Class

5-(3-Methoxyphenyl)nicotinic acid emerges as a promising therapeutic candidate, building upon the well-documented pharmacological legacy of its parent compound, nicotinic acid (niacin).[1][2] Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its primary effects through the G protein-coupled receptor GPR109A.[3][4] This technical guide posits that 5-(3-Methoxyphenyl)nicotinic acid, by virtue of its core nicotinic acid scaffold, is a putative GPR109A agonist. The strategic addition of a 3-methoxyphenyl group at the 5-position is anticipated to modulate its pharmacological profile, potentially offering enhanced potency, selectivity, or improved pharmacokinetic properties. This document will provide an in-depth exploration of the potential therapeutic targets of 5-(3-Methoxyphenyl)nicotinic acid, with a primary focus on GPR109A, and outline a comprehensive roadmap for its preclinical validation.

Section 1: The Primary Therapeutic Target: GPR109A (HCA₂ Receptor)

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), stands as the most probable and significant therapeutic target for 5-(3-Methoxyphenyl)nicotinic acid.[3][4] This receptor is predominantly expressed in adipocytes and immune cells, including monocytes, macrophages, and neutrophils.

Mechanism of Action of Nicotinic Acid at GPR109A:

Nicotinic acid binding to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[5] This cascade of events ultimately suppresses the mobilization of free fatty acids from adipose tissue, a key mechanism in its lipid-lowering effects.[5] In immune cells, GPR109A activation can elicit anti-inflammatory responses.

Structural Rationale for 5-(3-Methoxyphenyl)nicotinic Acid as a GPR109A Agonist:

The nicotinic acid moiety is the essential pharmacophore for GPR109A activation. The carboxyl group of nicotinic acid is critical for its interaction with the receptor. It is hypothesized that the 3-methoxyphenyl substituent at the 5-position of the pyridine ring of 5-(3-Methoxyphenyl)nicotinic acid will occupy a hydrophobic pocket within the GPR109A binding site, potentially enhancing binding affinity and modulating receptor signaling.

Section 2: The Therapeutic Landscape of GPR109A Agonism

Activation of GPR109A has demonstrated therapeutic potential across a spectrum of diseases, primarily centered around metabolic and inflammatory disorders.

Cardiometabolic Diseases: Dyslipidemia and Atherosclerosis

Pharmacological doses of nicotinic acid have a profound positive impact on the plasma lipid profile.[3][6] It effectively reduces levels of triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol.[2][5][6][7]

Key Mechanistic Insights:

  • Reduced Lipolysis: Inhibition of free fatty acid release from adipocytes reduces the substrate available for hepatic triglyceride and VLDL synthesis.[8]

  • Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in hepatic triglyceride synthesis.

  • Enhanced HDL Levels: The mechanism for increasing HDL is not fully elucidated but is thought to involve reduced hepatic uptake and increased apolipoprotein A1 levels.[9]

Beyond lipid modification, GPR109A activation on immune cells within atherosclerotic plaques can exert anti-inflammatory effects, further contributing to its cardioprotective profile.[10]

Neuroinflammation and Neurodegenerative Disorders

Emerging evidence highlights a significant role for GPR109A in modulating neuroinflammation, suggesting its potential as a therapeutic target in neurodegenerative diseases.

  • Parkinson's Disease: Upregulation of GPR109A has been observed in Parkinson's disease, and its activation may offer neuroprotective effects by suppressing microglial activation and subsequent inflammation.[11] GPR109A agonists like butyrates have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[11]

  • Diabetic Retinopathy: GPR109A is expressed in retinal pigment epithelial cells, and its activation has an anti-inflammatory role.[12] Studies have shown that GPR109A expression is upregulated in diabetic retinas, and its activation can suppress the production of pro-inflammatory cytokines.[12]

  • Other Neurological Conditions: GPR109A agonists are being explored for their potential in a range of neurological disorders, including Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.[7][13]

Gastrointestinal Inflammation

GPR109A is expressed on the apical membrane of colonic and intestinal epithelial cells and is involved in maintaining gut homeostasis. Its activation by microbial metabolites like butyrate can suppress inflammation, suggesting a potential therapeutic role in inflammatory bowel disease.

Section 3: A Roadmap for Target Validation and Preclinical Development

To substantiate the therapeutic potential of 5-(3-Methoxyphenyl)nicotinic acid, a structured preclinical development plan is essential.

In Vitro Characterization: Confirming GPR109A Agonism

The initial step is to confirm that 5-(3-Methoxyphenyl)nicotinic acid is a bona fide GPR109A agonist and to characterize its potency and efficacy.

Experimental Workflow:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of 5-(3-Methoxyphenyl)nicotinic acid to GPR109A.

    • Methodology: Competitive radioligand binding assays using a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293) and a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid).

    • Data Output: Inhibition constant (Ki) value.

  • Second Messenger Assays:

    • Objective: To assess the functional activity of the compound by measuring its effect on intracellular signaling.

    • Methodology:

      • cAMP Assay: Measure the inhibition of forskolin-stimulated cAMP production in GPR109A-expressing cells.

      • GTPγS Binding Assay: Measure the activation of G proteins in response to compound binding.

    • Data Output: EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) values.

  • Cell-Based Functional Assays:

    • Objective: To evaluate the compound's effect in a more physiologically relevant context.

    • Methodology:

      • Adipocyte Lipolysis Assay: Use primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1) to measure the inhibition of isoproterenol-stimulated lipolysis (glycerol or free fatty acid release).

      • Immune Cell Anti-inflammatory Assay: Use primary macrophages or a monocytic cell line (e.g., THP-1) to measure the inhibition of LPS-induced pro-inflammatory cytokine (e.g., TNF-α, IL-6) production.

    • Data Output: IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation:

Assay TypeParameter5-(3-Methoxyphenyl)nicotinic acid (Expected)Nicotinic Acid (Reference)
Receptor Binding Ki (nM)TBD~100-500
cAMP Assay EC₅₀ (nM)TBD~100-500
Adipocyte Lipolysis IC₅₀ (nM)TBD~100-500
Macrophage Cytokine Release IC₅₀ (nM)TBD~100-500

TBD: To be determined experimentally.

Visualization of In Vitro Workflow:

in_vitro_workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_cellular Cellular Function binding_assay Radioligand Binding Assay (GPR109A-expressing cells) ki_value Ki Value binding_assay->ki_value cAMP_assay cAMP Inhibition Assay ec50_emax EC₅₀ & Eₘₐₓ cAMP_assay->ec50_emax GTP_assay GTPγS Binding Assay GTP_assay->ec50_emax lipolysis_assay Adipocyte Lipolysis Assay ic50_values IC₅₀ Values lipolysis_assay->ic50_values cytokine_assay Macrophage Anti-inflammatory Assay cytokine_assay->ic50_values start Compound Synthesis start->binding_assay ki_value->cAMP_assay ki_value->GTP_assay ec50_emax->lipolysis_assay ec50_emax->cytokine_assay

Caption: In Vitro Characterization Workflow for 5-(3-Methoxyphenyl)nicotinic acid.

In Vivo Proof-of-Concept Studies

Following successful in vitro characterization, the next phase involves evaluating the therapeutic efficacy of 5-(3-Methoxyphenyl)nicotinic acid in relevant animal models.

Proposed Animal Models:

  • Dyslipidemia Model:

    • Model: High-fat diet-fed mice or hamsters.

    • Treatment: Oral administration of 5-(3-Methoxyphenyl)nicotinic acid.

    • Endpoints: Measurement of plasma triglycerides, total cholesterol, LDL-c, and HDL-c.

  • Atherosclerosis Model:

    • Model: ApoE⁻/⁻ or LDLR⁻/⁻ mice on a high-fat diet.

    • Treatment: Chronic oral administration of the compound.

    • Endpoints: Quantification of atherosclerotic lesion size in the aorta, analysis of plaque composition (e.g., macrophage content, collagen).

  • Neuroinflammation Model:

    • Model: MPTP-induced mouse model of Parkinson's disease or streptozotocin-induced diabetic mouse model for diabetic retinopathy.

    • Treatment: Prophylactic or therapeutic administration of the compound.

    • Endpoints:

      • Parkinson's Model: Behavioral tests (e.g., rotarod), measurement of dopaminergic neuron loss in the substantia nigra, and quantification of microglial activation.

      • Diabetic Retinopathy Model: Electroretinography, measurement of retinal vascular leakage, and quantification of inflammatory markers in the retina.

Visualization of GPR109A Signaling Pathway:

GPR109A_signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces ligand 5-(3-Methoxyphenyl) nicotinic acid ligand->GPR109A Gi->AC inhibits NFkB_pathway NF-κB Pathway Inhibition Gi->NFkB_pathway inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis Inhibition (in Adipocytes) HSL->Lipolysis Anti_inflammation Anti-inflammatory Effects (in Immune Cells) NFkB_pathway->Anti_inflammation

Caption: GPR109A Signaling Cascade.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) is crucial for drug development.

  • In Vitro ADME: Caco-2 permeability, metabolic stability in liver microsomes, plasma protein binding.

  • In Vivo Pharmacokinetics: Determine key parameters such as half-life, bioavailability, and clearance in rodents.

  • Preliminary Toxicology: Acute toxicity studies in rodents to determine the maximum tolerated dose.

Conclusion: A Promising Candidate for Metabolic and Inflammatory Diseases

5-(3-Methoxyphenyl)nicotinic acid represents a rationally designed molecule with the potential to target the clinically validated GPR109A receptor. Its structural modifications may offer an improved therapeutic window compared to its parent compound, nicotinic acid. The comprehensive preclinical development plan outlined in this guide provides a clear path forward to validate its therapeutic potential in dyslipidemia, atherosclerosis, and neuroinflammatory disorders. Successful execution of these studies will be instrumental in advancing this promising candidate toward clinical development.

References

  • Wikipedia. Nicotinic acid . [Link]

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An In-depth Technical Guide to 5-(3-Methoxyphenyl)nicotinic Acid as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents is often anchored by the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Among these, the 5-(3-methoxyphenyl)nicotinic acid core represents a versatile and strategically important scaffold. This bi-aryl structure, combining a pyridine ring with a methoxy-substituted phenyl group, offers a unique combination of rigidity, hydrogen bonding capacity, and tunable electronic properties. This guide provides a comprehensive technical overview of the 5-(3-methoxyphenyl)nicotinic acid scaffold, delving into its synthesis, established biological activities, and extensive applications in modern drug discovery, with a particular focus on oncology and antimicrobial research. We will explore the critical structure-activity relationships (SAR) that govern its efficacy and provide detailed experimental protocols for its derivatization and biological evaluation, offering researchers a robust framework for leveraging this promising scaffold in their own development programs.

The Core Scaffold: Physicochemical Properties and Strategic Value

The 5-(3-methoxyphenyl)nicotinic acid scaffold is a compound with the chemical formula C₁₃H₁₁NO₃.[1] Its strategic value in medicinal chemistry stems from the distinct roles of its constituent parts:

  • Nicotinic Acid Moiety: The pyridinecarboxylic acid portion serves as a versatile chemical handle. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid provides a key site for derivatization into amides, esters, and other functional groups, enabling the exploration of a vast chemical space.

  • 3-Methoxyphenyl Group: This group provides a lipophilic domain that can engage in hydrophobic and van der Waals interactions within target protein binding pockets. The meta-position of the methoxy group influences the molecule's conformational flexibility and electronic distribution, which can be critical for target-specific binding. The methoxy group itself can also serve as a hydrogen bond acceptor.

This combination allows the scaffold to be adapted for a wide range of biological targets, making it a "privileged" starting point for library synthesis and lead optimization.

PropertyValueReference
CAS Number 97000-30-1[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.234 g/mol [1]
Purity (Typical) ≥98%[1]

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of 5-aryl nicotinic acids and their derivatives is well-established, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient method. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and tolerance of a wide variety of functional groups.

Workflow for Scaffold Synthesis and Derivatization

The following diagram illustrates a typical workflow for synthesizing a library of compounds based on the 5-(3-methoxyphenyl)nicotinic acid scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation A Starting Materials: 5-Bromonicotinic Acid Ester (3-Methoxyphenyl)boronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Core Scaffold Ester: Ethyl 5-(3-methoxyphenyl)nicotinate B->C D Saponification (Base, e.g., LiOH) C->D E 5-(3-Methoxyphenyl)nicotinic Acid D->E F Amide Coupling (Amine, Coupling Agent, e.g., HATU) E->F G Final Amide Derivatives Library F->G H In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) G->H I Hit Identification & SAR Analysis H->I J Lead Optimization I->J

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the final amidation step, a crucial transformation for creating diverse compound libraries. The choice of an amide coupling agent like HATU is deliberate; it is highly efficient, minimizes racemization in chiral amines, and operates under mild conditions suitable for sensitive substrates.

Objective: To synthesize N-benzyl-5-(3-methoxyphenyl)nicotinamide from 5-(3-methoxyphenyl)nicotinic acid.

Materials:

  • 5-(3-methoxyphenyl)nicotinic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 5-(3-methoxyphenyl)nicotinic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the mixture and stir for another 10 minutes until it fully dissolves. The formation of the activated ester is the rate-limiting step, and ensuring complete dissolution is key to driving the reaction to completion.

  • Add benzylamine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous workup is critical to remove unreacted starting materials, coupling reagents, and base.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, a self-validating step to ensure data integrity for subsequent biological assays.

Applications in Oncology: Targeting Cellular Proliferation

Derivatives of methoxy-substituted phenyl compounds have shown significant promise as anticancer agents, primarily by targeting fundamental cellular processes like microtubule dynamics and cell cycle regulation.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

Many potent anticancer agents bearing a trimethoxyphenyl (TMP) or dimethoxyphenyl moiety, structurally related to our scaffold, function as tubulin polymerization inhibitors.[4][5] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[3] This interference is critical because microtubules form the mitotic spindle required for chromosome segregation during cell division.

The disruption leads to a cascade of downstream events:

  • Mitotic Arrest: Cells are unable to progress through the G2/M phase of the cell cycle.[2][6]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in anti-apoptotic proteins like Bcl-2.[2] The subsequent activation of caspases (e.g., caspase-3 and -7) leads to programmed cell death.[6]

G A Scaffold Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Disruption of Microtubule Dynamics B->C Inhibits D Mitotic Spindle Failure C->D E G2/M Phase Cell Cycle Arrest D->E F Increased p53 & Bax Decreased Bcl-2 E->F Triggers G Caspase Activation F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Apoptosis induction via tubulin inhibition.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

SAR studies reveal how specific structural modifications impact cytotoxic potency. While direct SAR for 5-(3-methoxyphenyl)nicotinic acid is emerging, we can infer valuable insights from related TMP-based scaffolds.[7][8]

Position of ModificationType of SubstituentGeneral Effect on Anticancer ActivityRationale
Carboxylic Acid Conversion to amides/estersOften increases potencyEnhances cell permeability and can introduce new hydrogen bonding interactions with the target.
Phenyl Ring Additional methoxy groups (e.g., 3,4,5-trimethoxy)Generally increases potencyThe trimethoxyphenyl moiety is a well-known pharmacophore for binding to the colchicine site of tubulin.[5]
Phenyl Ring Electron-withdrawing groups (e.g., halogens)Variable, can increase potencyCan alter the electronic properties of the ring, potentially improving binding affinity or metabolic stability.[7]
Pyridine Ring Substituents at C2 or C6Can significantly modulate activityThese positions can be modified to improve selectivity, solubility, or to block metabolic degradation pathways.[3]

For example, a study on novel triaminopyrimidine analogs showed that a 3-methoxyphenyl substituent resulted in a compound with an IC₅₀ of 108 ± 13 nM against caspase-1, demonstrating the value of this specific substitution pattern.[7]

Antimicrobial Applications: A Scaffold for New Antibacterials

The nicotinic acid core is also a component of various compounds with significant antimicrobial properties.[9] Acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9]

Observed Biological Activity

In one study, nicotinic acid-derived acylhydrazones were synthesized and tested for their antibacterial effects.

  • Compound 13 (an acylhydrazone derivative) was highly active against the Gram-positive bacterium Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL.[9]

  • The same compound also showed activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain, with an MIC of 7.81 µg/mL.[9]

  • Cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives also yielded compounds with potent antibacterial activity, particularly against Gram-positive bacteria.[9]

The mechanism for these compounds is not fully elucidated but may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The core scaffold provides a rigid framework to position key pharmacophoric elements for interaction with bacterial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard, self-validating method to determine the antimicrobial efficacy of a compound library.

Objective: To determine the MIC of synthesized derivatives against a panel of bacteria (e.g., S. aureus, E. coli).

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., at 1 mg/mL).

  • Bacterial strains (e.g., S. aureus ATCC 29213).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a bacterial inoculum by suspending colonies in MHB to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL.

  • Include control wells on each plate:

    • Vehicle Control: MHB + DMSO (to ensure the solvent has no effect).

    • Positive Control: MHB + bacteria + standard antibiotic (to validate bacterial susceptibility).

    • Negative Control (Growth Control): MHB + bacteria (to ensure adequate bacterial growth).

    • Sterility Control: MHB only.

  • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by reading the optical density at 600 nm. The MIC value provides a quantitative measure of potency, essential for SAR analysis.

Future Perspectives and Conclusion

The 5-(3-methoxyphenyl)nicotinic acid scaffold is a proven platform for the development of bioactive molecules. Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for generating diverse chemical libraries.

Key Opportunities:

  • Kinase Inhibition: The bi-aryl structure is common in many kinase inhibitors. Exploring derivatives of this scaffold for activity against cancer-related kinases (e.g., EGFR, VEGFR) is a promising avenue.[10]

  • Neurological Targets: Nicotinic acid derivatives can modulate neuronal nicotinic receptors.[11] The scaffold could be adapted to develop novel treatments for neurological disorders.

  • Anti-inflammatory Agents: Phenyl-substituted nicotinic acids can be intermediates for compounds with anti-inflammatory activity.[12]

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information.
  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. (n.d.). ResearchGate. Retrieved from [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. Retrieved from [Link]

  • Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. (2023). PubMed. Retrieved from [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved from [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • 5-(3-Nitrophenyl)nicotinic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024). PubMed. Retrieved from [Link]

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preliminary cytotoxicity screening of 5-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-(3-Methoxyphenyl)nicotinic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of 5-(3-Methoxyphenyl)nicotinic acid, a novel compound with potential therapeutic applications. The guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. We will cover the essential assays for assessing cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). Furthermore, this guide details the crucial aspects of experimental design, data analysis, and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50). The overarching goal is to equip researchers with a robust and scientifically sound methodology to evaluate the cytotoxic potential of 5-(3-Methoxyphenyl)nicotinic acid and similar novel chemical entities, a critical first step in the drug discovery pipeline.

Introduction

Overview of 5-(3-Methoxyphenyl)nicotinic acid

5-(3-Methoxyphenyl)nicotinic acid is an organic compound with the empirical formula C13H11NO3 and a molecular weight of 229.23. As a derivative of nicotinic acid (also known as niacin or vitamin B3), it belongs to a class of compounds with diverse biological activities[1]. Nicotinic acid and its derivatives are known to play essential roles in cellular metabolism and have been explored for various therapeutic purposes[1]. Some novel nicotinic acid derivatives have been investigated for their potential as anticancer agents, with studies showing cytotoxic effects against various cancer cell lines[2][3]. The structural features of 5-(3-Methoxyphenyl)nicotinic acid, particularly the presence of the methoxyphenyl group, may confer unique biological properties, making it a candidate for drug discovery.

The Critical Role of Preliminary Cytotoxicity Screening in Drug Discovery

In vitro cytotoxicity testing is a fundamental and indispensable step in the early stages of drug discovery[4][5][6]. These assays provide the first indication of a compound's potential toxicity and therapeutic window. By exposing cultured cells to a new chemical entity, researchers can efficiently screen large numbers of compounds to identify those with promising activity and acceptable safety profiles for further investigation[5]. Preliminary screening helps in prioritizing lead candidates and eliminating overtly toxic compounds, thereby saving significant time and resources in the later, more complex stages of drug development[5][7].

Rationale and Objectives of this Screening Protocol
  • MTT Assay: To measure changes in cellular metabolic activity, which is an indicator of cell viability and proliferation[8].

  • LDH Assay: To quantify the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity and cytotoxicity[9][10].

  • Caspase-3/7 Assay: To detect the activation of key executioner caspases involved in the apoptotic pathway, providing insights into the mechanism of cell death[11][12].

By combining these assays, we can not only determine if 5-(3-Methoxyphenyl)nicotinic acid is cytotoxic but also begin to elucidate the potential mechanism of its action.

Materials and Methods

Cell Lines and Culture Conditions

The choice of cell lines is critical for the relevance of a cytotoxicity study[13][14]. For a preliminary screen, it is advisable to use at least one cancer cell line and one non-cancerous cell line to assess for any potential cancer-specific cytotoxicity.

  • Cancer Cell Line: A549 (human lung carcinoma) - A widely used and well-characterized cancer cell line.

  • Non-cancerous Cell Line: HEK293 (human embryonic kidney cells) or L929 (mouse fibroblasts) - To assess general cytotoxicity[4][15].

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured regularly to ensure they are in the logarithmic growth phase for experiments[16].

Preparation of 5-(3-Methoxyphenyl)nicotinic acid Stock Solutions
  • Accurately weigh a small amount of 5-(3-Methoxyphenyl)nicotinic acid powder.

  • Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.

Experimental Design and Treatment
  • Seed the selected cell lines into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere and grow for 24 hours[17].

  • Prepare a series of dilutions of the 5-(3-Methoxyphenyl)nicotinic acid stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to use a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for the initial screen.

  • Include the following controls in every experiment:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells treated with culture medium only.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to ensure the assay is performing as expected.

    • Blank Control: Wells containing only culture medium without cells to measure background absorbance/luminescence.

  • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubate the plates for a defined period, typically 24, 48, or 72 hours, depending on the experimental design[18].

Assay 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product[8].

Protocol:

  • After the desired incubation period with the compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[19].

  • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form[19].

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[17][19].

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization[17].

  • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

Assay 2: Cell Membrane Integrity Assessment (LDH Assay)

The LDH (Lactate Dehydrogenase) assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium[9].

Protocol:

  • After the incubation period, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate[9].

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit like the CyQUANT™ LDH Cytotoxicity Assay Kit)[9][10].

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light[9].

  • Add 50 µL of the stop solution provided in the kit to each well[9].

  • Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader. The 680 nm value should be subtracted from the 490 nm value[9].

Assay 3: Apoptosis Induction Assessment (Caspase-3/7 Assay)

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway[12].

Protocol (using a luminescent assay like Caspase-Glo® 3/7):

  • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol[20].

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the cells[20].

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a microplate reader.

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

MTT Assay: Percentage of Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH Assay: Percentage of Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Spontaneous LDH Release: from untreated, intact cells.

  • Maximum LDH Release: from cells lysed with a lysis buffer (provided in the kit).

Determination of IC50 Values

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability)[21].

  • Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration[22][23].

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope)[21][22].

  • The IC50 value is then calculated from the fitted curve[22]. This can be done using software such as GraphPad Prism or online IC50 calculators[24].

Integrated Interpretation of Results

A comprehensive interpretation requires synthesizing the data from all three assays. For example:

  • A low IC50 in the MTT assay, coupled with high LDH release and significant caspase-3/7 activation, would strongly suggest that 5-(3-Methoxyphenyl)nicotinic acid induces cell death via apoptosis and necrosis.

  • A low IC50 in the MTT assay with minimal LDH release but high caspase-3/7 activity would point towards a predominantly apoptotic mechanism of cell death.

  • If the IC50 values are significantly lower in the cancer cell line compared to the non-cancerous cell line, it would indicate a degree of cancer cell selectivity, which is a desirable trait for a potential anticancer drug.

Expected Outcomes and Data Presentation

The quantitative data generated from these assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for 5-(3-Methoxyphenyl)nicotinic acid

AssayCell LineIC50 (µM) after 48hMax. Response (% of Control)
MTT A54925.595% Inhibition
HEK293> 10020% Inhibition at 100 µM
LDH A54945.280% Cytotoxicity
HEK293> 10015% Cytotoxicity at 100 µM
Caspase-3/7 A54915.85-fold increase in activity
HEK293> 1001.2-fold increase in activity

Visualizations and Workflows

Diagrams are essential for illustrating experimental workflows and the underlying principles of the assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549 & HEK293) plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells compound_prep Prepare Compound Dilutions treat_cells Treat Cells with Compound (24-72h) compound_prep->treat_cells plate_cells->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_ic50 Calculate % Viability/ Cytotoxicity & IC50 read_plate->calc_ic50 interpret Interpret Results calc_ic50->interpret

Caption: Overall experimental workflow for the cytotoxicity screening of 5-(3-Methoxyphenyl)nicotinic acid.

Assay_Principles cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle live_cell Live Cell mito Mitochondrial Dehydrogenase live_cell->mito mtt MTT (Yellow) mito->mtt reduces formazan Formazan (Purple) mtt->formazan damaged_cell Damaged Cell (Leaky Membrane) ldh_released LDH Released damaged_cell->ldh_released ldh_reaction LDH catalyzes Lactate -> Pyruvate ldh_released->ldh_reaction color_product Colorimetric Product ldh_reaction->color_product

Caption: Simplified principles of the MTT and LDH cytotoxicity assays.

Apoptosis_Pathway compound 5-(3-Methoxyphenyl) nicotinic acid cell Target Cell compound->cell apoptotic_signal Apoptotic Signal cell->apoptotic_signal procaspase Procaspase-3/7 apoptotic_signal->procaspase activates active_caspase Active Caspase-3/7 procaspase->active_caspase substrate DEVD Substrate active_caspase->substrate cleaves apoptosis Apoptosis active_caspase->apoptosis signal Luminescent/ Fluorescent Signal substrate->signal generates

Caption: The role of Caspase-3/7 in apoptosis and its detection.

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for the . By employing a multi-assay approach, researchers can obtain reliable and insightful data on the compound's cytotoxic potential and its primary mechanism of action. Positive and selective results from this initial screen would warrant further investigation, including more detailed mechanistic studies, evaluation in more complex models such as 3D cell cultures, and eventually, progression to in vivo toxicity and efficacy studies. This systematic approach is crucial for making informed decisions in the drug discovery and development process.

References

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?[Link]

  • Al-Ostath, A., et al. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Library of Medicine. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • ResearchGate. (2025, August 16). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • National Institutes of Health. (2024, December 11). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. [Link]

  • Taylor & Francis Online. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. [Link]

  • National Institutes of Health. (2013, May 1). MTT Assay Protocol. [Link]

  • National Institutes of Health. (2021, July 1). Apoptosis Marker Assays for HTS. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2026, January 15). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?[Link]

  • National Institutes of Health. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488). [Link]

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5-(3-Methoxyphenyl)nicotinic acid for anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Investigation of 5-(3-Methoxyphenyl)nicotinic Acid in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive investigational framework for the potential anticancer properties of 5-(3-Methoxyphenyl)nicotinic acid. As of the writing of this guide, specific research on the anticancer activity of this particular compound is not extensively published. The proposed mechanisms and protocols are based on the established activities of structurally related nicotinic acid derivatives and compounds bearing the methoxyphenyl moiety. This guide is intended to serve as a scientifically grounded roadmap for researchers initiating studies on this novel agent.

Introduction

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Nicotinic acid (a form of vitamin B3) and its derivatives have emerged as a promising class of compounds in the development of anticancer drugs, owing to their diverse biological activities.[1] These molecules are integral to cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for enzymes involved in DNA repair and cell signaling.[2][3] Dysregulation of NAD+ metabolism is a recognized hallmark of many cancers, making the pathways that govern its synthesis attractive targets for therapeutic intervention.

The compound 5-(3-Methoxyphenyl)nicotinic acid represents an intriguing, yet underexplored, candidate for anticancer research. Its structure combines the nicotinic acid scaffold with a methoxyphenyl group, a feature present in numerous compounds with demonstrated anticancer properties, including inhibitors of key signaling pathways like AKT and tubulin polymerization.[4][5] This guide provides a comprehensive technical framework for the synthesis, in vitro evaluation, and mechanistic elucidation of 5-(3-Methoxyphenyl)nicotinic acid as a potential anticancer agent.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(3-Methoxyphenyl)nicotinic acid is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 97000-30-1[6]
Molecular Formula C₁₃H₁₁NO₃[6]
Molecular Weight 229.23 g/mol [6]
Appearance Solid[6]

Proposed Synthesis Pathway

While a specific, optimized synthesis for 5-(3-Methoxyphenyl)nicotinic acid is not detailed in the current literature, a plausible synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach offers a versatile and efficient method for the formation of the carbon-carbon bond between the pyridine and phenyl rings.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_product Final Product A 5-Bromonicotinic acid C Pd(PPh₃)₄ (Catalyst) Na₂CO₃ (Base) Toluene/Ethanol/H₂O (Solvent) A->C B 3-Methoxyphenylboronic acid B->C D 5-(3-Methoxyphenyl)nicotinic acid C->D Purification (Crystallization/Chromatography)

Caption: Proposed Suzuki coupling reaction for the synthesis of 5-(3-Methoxyphenyl)nicotinic acid.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Purge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with 1M HCl to pH ~3-4. The product may precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Hypothesized Mechanism of Anticancer Action

Based on the activities of related nicotinic acid derivatives and methoxyphenyl-containing compounds, 5-(3-Methoxyphenyl)nicotinic acid is hypothesized to exert its anticancer effects through a multi-faceted mechanism, primarily involving the inhibition of key pro-survival signaling pathways and the induction of apoptosis. One study on novel nicotinic acid derivatives highlighted the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) as a key mechanism, leading to reduced tumor angiogenesis and induction of apoptosis.[7] Additionally, compounds with a methoxyphenyl group have been shown to target pathways such as AKT, which is a central regulator of cell survival, proliferation, and metabolism.[4]

Proposed_Mechanism cluster_drug Compound cluster_targets Potential Molecular Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes drug 5-(3-Methoxyphenyl)nicotinic acid vegfr2 VEGFR-2 drug->vegfr2 Inhibition akt AKT drug->akt Inhibition angiogenesis Angiogenesis vegfr2->angiogenesis proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition reduced_angiogenesis Reduced Angiogenesis angiogenesis->reduced_angiogenesis g2m_arrest G2/M Cell Cycle Arrest proliferation->g2m_arrest apoptosis Apoptosis Induction survival->apoptosis apoptosis_inhibition->apoptosis

Caption: Hypothesized signaling pathways targeted by 5-(3-Methoxyphenyl)nicotinic acid.

Experimental Workflow for Anticancer Evaluation

A systematic and logical progression of experiments is crucial to validate the anticancer potential of a novel compound. The following workflow provides a comprehensive approach, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) A Cell Viability Assay (MTT/SRB) B Colony Formation Assay A->B Confirms anti-proliferative effect C Cell Cycle Analysis (Flow Cytometry) B->C Investigates mechanism D Apoptosis Assay (Annexin V/PI Staining) C->D E Western Blot Analysis (p-VEGFR-2, p-AKT, Caspase-3) D->E Confirms molecular mechanism F Xenograft Mouse Model E->F Proceed if in vitro data is promising G Tumor Growth Inhibition F->G H Toxicity Assessment F->H

Caption: A structured workflow for the preclinical evaluation of 5-(3-Methoxyphenyl)nicotinic acid.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of 5-(3-Methoxyphenyl)nicotinic acid on various cancer cell lines (e.g., HCT-15, PC-3) and a normal cell line (e.g., NIH/3T3) to assess potency and selectivity.[4][7]

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with increasing concentrations of 5-(3-Methoxyphenyl)nicotinic acid (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by 5-(3-Methoxyphenyl)nicotinic acid.

  • Methodology:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.

3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins.

  • Methodology:

    • Treat cells with 5-(3-Methoxyphenyl)nicotinic acid for a specified time (e.g., 6-24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-AKT, total AKT, cleaved Caspase-3, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Illustrative Data Summary

The following table presents hypothetical data that could be generated from the proposed experiments, providing a framework for data presentation and interpretation.

AssayCell LineParameterHypothetical Result
Cell Viability HCT-15 (Colon)IC50 (µM)5.2
PC-3 (Prostate)IC50 (µM)8.9
NIH/3T3 (Normal)IC50 (µM)> 100
Apoptosis HCT-15% Apoptotic Cells (at IC50)25%
Western Blot HCT-15p-VEGFR-2/Total VEGFR-20.4-fold decrease
HCT-15p-AKT/Total AKT0.5-fold decrease
HCT-15Cleaved Caspase-33.5-fold increase
In Vivo (Xenograft) HCT-15Tumor Growth Inhibition (at 50 mg/kg)45%

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous framework for the investigation of 5-(3-Methoxyphenyl)nicotinic acid as a potential novel anticancer agent. By leveraging knowledge from structurally similar compounds, a clear path for synthesis, in vitro screening, and mechanistic elucidation is proposed. The successful execution of these studies would provide the necessary preclinical data to warrant further investigation, including detailed pharmacokinetic and toxicological profiling, and ultimately, consideration for clinical development. The exploration of novel nicotinic acid derivatives like 5-(3-Methoxyphenyl)nicotinic acid holds the potential to contribute significantly to the arsenal of targeted cancer therapies.

References

  • Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Available at: [Link]

  • Kaur, M., et al. (2018). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-14. Available at: [Link]

  • Ali, A. A., et al. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Molecules, 29(5), 1084. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 29(1), 123. Available at: [Link]

  • Piacente, F., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Oncotarget, 8(31), 50258–50260. Available at: [Link]

  • Tsigarida, M. M., et al. (2022). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 12(11), 1599. Available at: [Link]

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anti-inflammatory potential of 5-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anti-inflammatory Potential of 5-(3-Methoxyphenyl)nicotinic Acid

Abstract

Chronic inflammation is a critical underlying factor in a multitude of debilitating diseases, driving a persistent need for novel therapeutic agents with improved efficacy and safety profiles. Nicotinic acid (niacin) and its derivatives have emerged as a compelling class of compounds due to their immunomodulatory properties, primarily mediated through the G-protein coupled receptor 109A (GPR109A). This technical guide presents a comprehensive preclinical framework for the investigation of a novel derivative, 5-(3-Methoxyphenyl)nicotinic acid, as a potential anti-inflammatory agent. We hypothesize that this compound will engage the GPR109A receptor, leading to the suppression of key inflammatory signaling cascades, including the NF-κB and MAPK pathways. This document provides a structured, field-proven strategy encompassing initial in vitro screening to subsequent in vivo validation, complete with detailed, self-validating experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in anti-inflammatory therapeutics.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process essential for host defense and tissue repair. However, when dysregulated, it transitions into a chronic state that contributes to the pathogenesis of cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions.[1] Current therapeutic mainstays, such as non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant gastrointestinal and cardiovascular side effects, underscoring the urgent need for new drugs with novel mechanisms of action.

Nicotinic acid (Vitamin B3) has long been recognized for its lipid-lowering effects, but its anti-inflammatory actions are now gaining significant attention.[2][3] These effects are largely mediated by the GPR109A receptor, which is expressed on immune cells such as monocytes and macrophages.[2][4] Activation of GPR109A has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][5] This provides a strong rationale for exploring novel nicotinic acid derivatives as targeted anti-inflammatory therapies. 5-(3-Methoxyphenyl)nicotinic acid (CAS 97000-30-1) is a structurally distinct analog, and its unique substitution pattern warrants a thorough investigation of its potential to modulate inflammatory responses.[6]

Compound Profile: 5-(3-Methoxyphenyl)nicotinic acid

Chemical Structure and Properties
  • IUPAC Name: 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₁NO₃

  • Molecular Weight: 229.23 g/mol

  • CAS Number: 97000-30-1[6]

The structure combines a nicotinic acid core with a 3-methoxyphenyl group. This methoxy substitution may influence the compound's lipophilicity, metabolic stability, and binding affinity for its target receptor compared to the parent nicotinic acid.

Proposed Synthesis Route

While specific synthesis routes for this exact compound are not widely published, a plausible approach involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds.

  • Starting Materials: 5-Bromonicotinic acid and 3-methoxyphenylboronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄.

  • Base: A suitable base like sodium carbonate (Na₂CO₃).

  • Solvent: A solvent mixture, for example, toluene and water.

  • Procedure: The reactants are heated under an inert atmosphere, followed by aqueous workup and purification by crystallization or chromatography to yield the final product.

This method is a standard and reliable approach for synthesizing biaryl compounds.[7][8]

Hypothesized Mechanism of Action

We postulate that 5-(3-Methoxyphenyl)nicotinic acid functions as an agonist of the GPR109A receptor, initiating a signaling cascade that culminates in the suppression of inflammatory gene expression.

Upon binding to GPR109A on the surface of immune cells like macrophages, the compound is expected to activate an inhibitory G-protein (Gi). This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. The crucial anti-inflammatory effect stems from the subsequent inhibition of the IκB kinase (IKK) complex.[2] This prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm. By keeping NF-κB inactive, its translocation to the nucleus is blocked, thereby preventing the transcription of key pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[2][9][10] A parallel inhibition of the MAPK signaling pathway may also contribute to the overall anti-inflammatory effect.[9][11]

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 5-(3-Methoxyphenyl)nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds & Activates Gi Gi Protein GPR109A->Gi IKK IKK Complex Gi->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degrades IkB_NFkB->NFkB Releases DNA Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->DNA Induces Transcription

Caption: Proposed GPR109A-mediated anti-inflammatory signaling pathway.

Preclinical Evaluation Strategy: A Phased Approach

A robust and logical workflow is essential for evaluating the anti-inflammatory potential of a novel compound. We propose a two-phase strategy, beginning with targeted in vitro assays to establish proof-of-concept and progressing to a well-established in vivo model for validation.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro Phase 1: In Vitro Screening Start->InVitro COX2_Assay COX-2 Inhibition Assay InVitro->COX2_Assay Primary Target Cytokine_Assay Macrophage Cytokine Release Assay (LPS) InVitro->Cytokine_Assay Cellular Activity InVivo Phase 2: In Vivo Validation COX2_Assay->InVivo Positive Result Cytokine_Assay->InVivo Positive Result Edema_Model Carrageenan-Induced Paw Edema Model InVivo->Edema_Model Analysis Data Analysis & Conclusion Edema_Model->Analysis

Caption: Tiered experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the trustworthiness and reproducibility of the results.

In Vitro Assay 1: COX-2 Inhibitor Screening (Fluorometric)

This assay directly measures the compound's ability to inhibit the COX-2 enzyme, a key mediator of prostaglandin production in inflammation.[12][13]

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 5-(3-Methoxyphenyl)nicotinic acid against human recombinant COX-2.

  • Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by COX-2 from its substrate, arachidonic acid.[13] A decrease in fluorescence indicates enzyme inhibition.

  • Methodology:

    • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare assay buffer, probe, and arachidonic acid substrate solutions as per manufacturer instructions (e.g., Sigma-Aldrich, Cayman Chemical).[14][15]

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 10-fold serial dilutions in assay buffer. Celecoxib should be used as a positive control.

    • Assay Plate Setup: In a 96-well opaque plate, add 10 µl of the diluted test compound or control to the appropriate wells. Include wells for "Enzyme Control" (no inhibitor) and "Background Control".

    • Enzyme Addition: Add 20 µl of diluted COX-2 enzyme to all wells except the "Background Control".

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

    • Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid substrate to all wells.

    • Signal Detection: Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the enzyme control. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

In Vitro Assay 2: LPS-Stimulated Cytokine Release in Macrophages

This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular context, mimicking an immune response.

  • Objective: To quantify the reduction in TNF-α and IL-6 secretion from lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) treated with the test compound.

  • Principle: LPS, a component of gram-negative bacteria, potently activates macrophages to produce and release inflammatory cytokines.[16][17] The concentration of these cytokines in the cell culture supernatant can be measured by ELISA.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 cells (4 x 10⁵ cells/mL) into 24-well plates and allow them to adhere overnight.[18]

    • Compound Treatment: Pre-treat the cells with various concentrations of 5-(3-Methoxyphenyl)nicotinic acid (or vehicle control) for 1 hour.[18]

    • Inflammatory Challenge: Stimulate the cells by adding LPS (final concentration 100 ng/mL) to all wells except the negative control.[19]

    • Incubation: Incubate the plate for 16-18 hours at 37°C in a 5% CO₂ incubator.[19]

    • Supernatant Collection: After incubation, centrifuge the plate to pellet any debris and carefully collect the cell-free supernatant.

    • Cytokine Quantification (ELISA): Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocol.

    • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.[20]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[21][22][23]

  • Objective: To assess the ability of 5-(3-Methoxyphenyl)nicotinic acid to reduce acute inflammatory edema in a rat or mouse model.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the increase in paw volume.[24][25] The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.[26]

  • Methodology:

    • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

    • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).

    • Drug Administration: Administer the test compound, positive control, or vehicle via oral gavage one hour before the carrageenan injection.[27]

    • Induction of Inflammation: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[27]

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[27]

    • Data Analysis: Calculate the increase in paw volume (Edema) at each time point: Edema = Vₜ - V₀. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation and Expected Outcomes

Clear and concise data presentation is crucial for interpretation. The results from the proposed experiments should be summarized in tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity

Compound COX-2 Inhibition IC₅₀ (µM) TNF-α Inhibition (at 50 µM) IL-6 Inhibition (at 50 µM) Cell Viability (at 50 µM)
5-(3-Methoxyphenyl)nicotinic acid Expected: < 20 Expected: > 50% Expected: > 50% Expected: > 90%
Celecoxib (Control) 0.04 N/A N/A > 95%

| Vehicle | No Inhibition | 0% | 0% | 100% |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment Group (Oral Gavage) Dose (mg/kg) Paw Edema Volume at 3 hr (mL) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.07 0%
Indomethacin (Control) 10 0.38 ± 0.05* 55.3%
5-(3-Methoxyphenyl)nicotinic acid 25 0.65 ± 0.06 23.5%
5-(3-Methoxyphenyl)nicotinic acid 50 0.49 ± 0.04* 42.4%
5-(3-Methoxyphenyl)nicotinic acid 100 0.39 ± 0.05* 54.1%

*Data presented as Mean ± SEM. A statistically significant result (p < 0.05) compared to the vehicle control is expected for active doses.

A successful outcome would be a dose-dependent reduction in paw edema, with higher doses showing inhibition comparable to the standard drug, indomethacin.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the . The proposed studies are designed to first establish its mechanism and cellular efficacy through in vitro assays and then confirm its therapeutic potential in a validated in vivo model. Positive results from this preclinical package would provide a strong foundation for advancing the compound into more complex chronic inflammation models (e.g., collagen-induced arthritis), as well as initiating formal pharmacokinetic and toxicology studies. The exploration of novel nicotinic acid derivatives like 5-(3-Methoxyphenyl)nicotinic acid holds significant promise for the development of a new generation of safer and more effective anti-inflammatory therapies.

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An In-depth Technical Guide to the Solubility of 5-(3-Methoxyphenyl)nicotinic Acid and its Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of 5-(3-Methoxyphenyl)nicotinic acid, a crucial parameter in pharmaceutical research and development. While specific experimental data for this compound is not extensively available in public literature, this document leverages established knowledge of its parent compound, nicotinic acid, and related derivatives to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Efficacy

The bioavailability and therapeutic effectiveness of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a drug to be absorbed into the systemic circulation and exert its pharmacological effect, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption, and ultimately, potential therapeutic failure. 5-(3-Methoxyphenyl)nicotinic acid, as a derivative of nicotinic acid (Vitamin B3), holds potential for various therapeutic applications. A thorough understanding of its solubility characteristics is therefore a prerequisite for successful formulation development.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of an organic molecule like 5-(3-Methoxyphenyl)nicotinic acid is governed by a complex interplay of its physicochemical properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[1] A more quantitative approach involves considering several factors:

  • Molecular Structure and Polarity: The presence of both a polar carboxylic acid group and a relatively nonpolar methoxyphenyl group in 5-(3-Methoxyphenyl)nicotinic acid suggests a nuanced solubility profile. The molecule possesses both hydrogen bond donor and acceptor sites, which will influence its interaction with protic and aprotic solvents.

  • Influence of pH: As a carboxylic acid, the solubility of 5-(3-Methoxyphenyl)nicotinic acid is expected to be highly pH-dependent.[2][3][4][5] In acidic solutions (low pH), the carboxylic acid group will be protonated and exist in its less soluble, neutral form. Conversely, in alkaline solutions (high pH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more water-soluble.[4]

  • Temperature: Solubility is generally a temperature-dependent process. For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like crystallization and formulation.

  • Hansen Solubility Parameters (HSP): This model provides a more sophisticated prediction of solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] Solvents with HSP values similar to those of the solute are more likely to be effective at dissolving it.[1]

Experimental Determination of Solubility: A Methodical Approach

A systematic experimental investigation is essential to accurately quantify the solubility of 5-(3-Methoxyphenyl)nicotinic acid. The following protocols outline standard methodologies.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted and robust method for determining thermodynamic solubility.[6]

Protocol:

  • Preparation: Add an excess amount of 5-(3-Methoxyphenyl)nicotinic acid to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 5-(3-Methoxyphenyl)nicotinic acid to vials B Add various solvents A->B C Seal vials and agitate at constant temperature B->C 24-72 hours D Allow solid to settle or centrifuge C->D E Withdraw supernatant D->E F Determine concentration (e.g., HPLC) E->F

Caption: Workflow for the equilibrium solubility (shake-flask) method.

pH-Solubility Profile Determination

Understanding the relationship between pH and solubility is critical for predicting in vivo dissolution.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibrium Measurement: Perform the equilibrium solubility method as described in section 3.1, using the prepared buffers as the solvents.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which the compound's solubility is at its minimum (the intrinsic solubility of the free acid) and how it increases as the pH rises above the pKa of the carboxylic acid group.

Expected Solubility Profile of 5-(3-Methoxyphenyl)nicotinic Acid

Based on the known solubility of nicotinic acid, we can anticipate the following trends for 5-(3-Methoxyphenyl)nicotinic acid.

Solubility in Common Solvents

The solubility of nicotinic acid has been reported to follow the order: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[7] This trend is largely influenced by the polarity and polarizability of the solvent.[7] The addition of the methoxyphenyl group to the nicotinic acid structure increases its lipophilicity (logP). Therefore, it is expected that the solubility of 5-(3-Methoxyphenyl)nicotinic acid in non-polar organic solvents might be enhanced compared to nicotinic acid, while its aqueous solubility might be lower.

Table 1: Experimentally Determined Solubility of Nicotinic Acid in Various Solvents at Different Temperatures. [7]

SolventTemperature (K)Mole Fraction Solubility (x)
Water298.150.0025
Ethanol298.150.0042
Acetone298.150.0006
Diethyl Ether298.150.0003
Acetonitrile298.150.0002
DMSO298.150.0480

Note: This data is for nicotinic acid and serves as a reference. Experimental determination for 5-(3-Methoxyphenyl)nicotinic acid is required for accurate values.

The Impact of pH on Aqueous Solubility

As a carboxylic acid, 5-(3-Methoxyphenyl)nicotinic acid's aqueous solubility will be significantly influenced by pH. At pH values below its pKa, the un-ionized form will predominate, leading to lower solubility. As the pH increases above the pKa, the ionized carboxylate form will become dominant, resulting in a substantial increase in solubility.

Diagram Illustrating the pH-Dependent Ionization and Solubility:

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Sol Low Solubility Protonated R-COOH (Protonated, Less Polar) Protonated->Low_Sol Predominates Deprotonated R-COO- (Deprotonated, More Polar) Protonated->Deprotonated + OH- / + H+ High_Sol High Solubility Deprotonated->High_Sol Predominates

Caption: Relationship between pH, ionization state, and solubility of a carboxylic acid.

Conclusion and Future Directions

A comprehensive understanding of the solubility of 5-(3-Methoxyphenyl)nicotinic acid is fundamental for its successful development as a therapeutic agent. While this guide provides a robust theoretical and methodological framework based on the well-characterized behavior of nicotinic acid, it is imperative that detailed experimental studies are conducted on the target molecule itself. The protocols outlined herein provide a clear path for researchers to generate the necessary data to inform formulation strategies, predict in vivo performance, and ultimately, accelerate the journey from discovery to clinical application.

References

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Spectroscopic Characterization of 5-(3-Methoxyphenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Methoxyphenyl)nicotinic acid, with the empirical formula C₁₃H₁₁NO₃ and a molecular weight of 229.23, is a biphenyl aromatic compound of interest in medicinal chemistry and materials science.[1] Its structure, featuring a nicotinic acid core substituted with a methoxyphenyl group, suggests potential applications derived from the functionalities of both moieties. Nicotinic acid, or Vitamin B3, is a well-established therapeutic agent, while substituted biphenyl structures are prevalent in various pharmacologically active molecules.[2][3] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(3-Methoxyphenyl)nicotinic acid. The interpretations are grounded in fundamental spectroscopic principles and data from related structures, offering a predictive framework for researchers.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 5-(3-Methoxyphenyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, typical for carboxylic acids in DMSO.[4]
~9.1d1HH-2 (Nicotinic)This proton is ortho to the nitrogen in the pyridine ring, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4.[2][5]
~8.8d1HH-6 (Nicotinic)Also ortho to the ring nitrogen, this proton is shifted downfield and will appear as a doublet due to coupling with H-4.[2][5]
~8.3t1HH-4 (Nicotinic)This proton is meta to the nitrogen and will be a triplet (or more complex multiplet) due to coupling with H-2 and H-6.[5]
~7.4t1HH-5' (Methoxyphenyl)This proton is a triplet due to coupling with H-4' and H-6'.
~7.2m2HH-2', H-6' (Methoxyphenyl)These protons are expected to be in the aromatic region, with their exact shifts influenced by the methoxy and nicotinic acid substituents.
~7.0d1HH-4' (Methoxyphenyl)This proton will be a doublet due to coupling with H-5'.
3.85s3H-OCH₃The methoxy protons will appear as a sharp singlet in the typical region for such groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 5-(3-Methoxyphenyl)nicotinic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure solubility of the carboxylic acid.

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0COOHThe carboxylic acid carbon is expected at a very downfield position.
~160.0C-3' (Methoxyphenyl)The carbon attached to the oxygen of the methoxy group will be significantly deshielded.
~152.0C-2 (Nicotinic)Carbon adjacent to the nitrogen in the pyridine ring.
~148.0C-6 (Nicotinic)Carbon adjacent to the nitrogen in the pyridine ring.
~138.0C-4 (Nicotinic)Aromatic carbon in the pyridine ring.
~137.0C-1' (Methoxyphenyl)The ipso-carbon of the methoxyphenyl ring attached to the nicotinic acid moiety.
~135.0C-5 (Nicotinic)The ipso-carbon of the nicotinic acid ring attached to the methoxyphenyl moiety.
~130.0C-5' (Methoxyphenyl)Aromatic CH carbon.
~124.0C-3 (Nicotinic)The carbon bearing the carboxylic acid group.
~120.0C-6' (Methoxyphenyl)Aromatic CH carbon.
~115.0C-4' (Methoxyphenyl)Aromatic CH carbon.
~113.0C-2' (Methoxyphenyl)Aromatic CH carbon.
55.0-OCH₃The methoxy carbon is expected in its characteristic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 or 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (Carboxylic Acid)The broadness is due to hydrogen bonding.[6][7]
~3100-3000MediumAromatic C-H stretchCharacteristic of sp² C-H bonds in the aromatic rings.[6]
~2950-2850Medium-WeakAliphatic C-H stretchFrom the methoxy group.
~1710-1680StrongC=O stretch (Carboxylic Acid)A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid.[6][7]
~1600-1450Medium-StrongC=C and C=N stretchesAromatic ring skeletal vibrations.[6][7]
~1300-1200StrongC-O stretch (Carboxylic Acid and Ether)A strong band from the C-O single bonds.
~1100MediumC-O-C stretch (Ether)Asymmetric stretch of the methoxy group.
~900-650Medium-WeakC-H out-of-plane bendingCharacteristic bending vibrations for the substitution patterns on the aromatic rings.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan the sample over the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺∙): m/z = 229. This peak, corresponding to the molecular weight, should be observable.[1]

  • Key Fragment Ions:

    • m/z = 184: [M - COOH]⁺∙. Loss of the carboxylic acid group is a common fragmentation pathway.

    • m/z = 198: [M - OCH₃]⁺. Loss of the methoxy group.

    • m/z = 124: [C₆H₆NO₂]⁺∙. This could correspond to the nicotinic acid radical cation after cleavage of the bond between the two rings.

    • m/z = 107: [C₇H₇O]⁺. A fragment corresponding to the methoxyphenyl cation.

G M [M]⁺∙ m/z = 229 F1 [M - COOH]⁺ m/z = 184 M->F1 - COOH F2 [M - OCH3]⁺ m/z = 198 M->F2 - OCH3 F3 [Nicotinic Acid]⁺∙ m/z = 124 M->F3 Ring Cleavage F4 [Methoxyphenyl]⁺ m/z = 107 M->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways for 5-(3-Methoxyphenyl)nicotinic acid in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Acquisition Parameters (EI):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-500.

  • Acquisition Parameters (ESI):

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes. The [M+H]⁺ (m/z 230) and [M-H]⁻ (m/z 228) ions would be expected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-(3-Methoxyphenyl)nicotinic acid. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on established principles and data from analogous structures. These predictions serve as a robust baseline for researchers working on the synthesis, purification, and characterization of this compound. Experimental verification of these predictions will be the definitive step in confirming the structure and purity of 5-(3-Methoxyphenyl)nicotinic acid.

References

  • National Center for Biotechnology Information. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. [Link]

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  • MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]

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  • ResearchGate. Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors. [Link]

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  • National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • MDPI. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. [Link]

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Methodological & Application

Application Notes and Protocols for the Quantification of 5-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Methoxyphenyl)nicotinic acid is a pyridinecarboxylic acid derivative with potential significance in pharmaceutical research and development.[1] Accurate and reliable quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids, is critical for pharmacokinetic studies, quality control, and formulation development. This document provides detailed protocols for the quantification of 5-(3-Methoxyphenyl)nicotinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a basic UV-Vis spectrophotometric method for preliminary quantification is described. All methods are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

The chemical structure of 5-(3-Methoxyphenyl)nicotinic acid is presented below:

Chemical Information:

  • IUPAC Name: 5-(3-methoxyphenyl)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₁NO₃

  • Molecular Weight: 229.23 g/mol

Method Selection Rationale

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • UV-Vis Spectrophotometry: Offers a simple and cost-effective method for the quantification of the pure substance or in simple formulations. However, it lacks the specificity for complex matrices.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Provides a robust and widely available method for the quantification of 5-(3-Methoxyphenyl)nicotinic acid in bulk material and pharmaceutical dosage forms. Its selectivity is significantly higher than UV-Vis spectrophotometry.[7][8]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Is the gold standard for quantifying low concentrations of drugs in complex biological matrices like plasma due to its superior sensitivity and selectivity.[9][10][11][12]

PART 1: UV-Vis Spectrophotometric Method

This method is suitable for a preliminary estimation of 5-(3-Methoxyphenyl)nicotinic acid in a pure form or in simple, non-interfering solutions. The methodology is based on the inherent ultraviolet absorbance of the molecule. Nicotinic acid, a related compound, exhibits characteristic UV absorption peaks around 213 nm and 261 nm in an acidic solution.[13] The methoxyphenyl group in the target analyte is expected to influence the absorption maxima.

Protocol
  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of 5-(3-Methoxyphenyl)nicotinic acid reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., ethanol or 0.1 M HCl) and make up to the mark.[14]

  • Determination of Absorption Maximum (λmax):

    • Dilute the standard stock solution to a concentration of 10 µg/mL.

    • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the λmax.[15]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting the stock solution.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration and determine the correlation coefficient.

  • Sample Preparation:

    • For bulk drug, prepare a solution of known concentration in the same solvent used for the standards.

    • For simple formulations, dissolve a known amount of the formulation in the solvent, sonicate to ensure complete dissolution, and filter to remove any excipients.[15]

  • Quantification:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of 5-(3-Methoxyphenyl)nicotinic acid in the sample using the calibration curve.

Data Presentation
Concentration (µg/mL)Absorbance at λmax
2Record Absorbance
5Record Absorbance
10Record Absorbance
15Record Absorbance
20Record Absorbance

Expected Outcome: A linear relationship between concentration and absorbance with a correlation coefficient (R²) > 0.99.

PART 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the accurate quantification of 5-(3-Methoxyphenyl)nicotinic acid in bulk drug substance and pharmaceutical formulations. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities and degradation products.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) MobilePhase->HPLC_System Elution StandardPrep Standard Solution Preparation StandardPrep->HPLC_System Injection SamplePrep Sample Solution Preparation SamplePrep->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector Detection Chromatography_Software Chromatography Software UV_Detector->Chromatography_Software Data Acquisition Quantification Quantification Chromatography_Software->Quantification Peak Integration & Calibration

Caption: HPLC analysis workflow for 5-(3-Methoxyphenyl)nicotinic acid.

Protocol
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[16]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 50:50 v/v). The exact ratio should be optimized for best peak shape and retention time.[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The λmax determined from the UV-Vis spectrophotometric analysis.

    • Column Temperature: 30 °C.

  • Preparation of Solutions:

    • Mobile Phase: Prepare the mobile phase as described above, filter, and degas before use.

    • Standard Stock Solution (100 µg/mL): Prepare as described in the UV-Vis method, using the mobile phase as the diluent.

    • Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation:

      • Bulk Drug: Accurately weigh about 10 mg of the drug, dissolve in 100 mL of mobile phase to get a 100 µg/mL solution. Dilute further if necessary to fall within the calibration range.

      • Pharmaceutical Formulation: Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of the active ingredient to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then make up to the volume. Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

  • Quantification:

    • Identify the peak for 5-(3-Methoxyphenyl)nicotinic acid based on the retention time of the standard.

    • Integrate the peak area of the analyte in both the standards and samples.

    • Calculate the concentration of the analyte in the sample using the calibration curve generated from the standards.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[2][6]

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo formulation.

  • Precision: The degree of agreement among individual test results. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Robustness% RSD ≤ 2.0% for retention time and peak area

PART 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This highly sensitive and specific method is intended for the quantification of 5-(3-Methoxyphenyl)nicotinic acid in biological matrices such as human or animal plasma. The protocol involves sample preparation to remove proteins and other interfering substances, followed by LC-MS/MS analysis.[17][18]

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_quant Data Quantification Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Data_System Data System MS_MS_Detection->Data_System Concentration_Calc Concentration Calculation Data_System->Concentration_Calc

Caption: Bioanalytical workflow for 5-(3-Methoxyphenyl)nicotinic acid in plasma.

Protocol
  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography system capable of gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 3 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in methanol

    • Gradient Elution: A gradient program should be developed to ensure good separation and peak shape. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage, and then re-equilibrating.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI positive or negative, to be determined by direct infusion of the analyte.

    • MRM Transitions: The precursor ion (Q1) will correspond to the protonated or deprotonated molecule [M+H]⁺ or [M-H]⁻. The product ion (Q3) will be determined by fragmentation of the precursor ion. These transitions need to be optimized for the specific compound.

  • Preparation of Solutions:

    • Standard and Internal Standard (IS) Stock Solutions: Prepare 1 mg/mL stock solutions of 5-(3-Methoxyphenyl)nicotinic acid and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) in methanol.

    • Working Solutions: Prepare serial dilutions of the standard and a single working solution of the IS in 50:50 acetonitrile:water.

    • Calibration Standards and Quality Controls (QCs): Spike blank plasma with the working standard solutions to prepare calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.[19]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[9]

    • Transfer the supernatant to a clean tube or a 96-well plate and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

  • Quantification:

    • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the IS and comparing this ratio to the calibration curve.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters include:

  • Selectivity and Specificity

  • Calibration Curve (Linearity)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Validation ParameterAcceptance Criteria
Calibration Curve (R²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Precision (% CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the quantification of 5-(3-Methoxyphenyl)nicotinic acid in various matrices. The choice of method should be guided by the specific analytical needs, with UV-Vis spectrophotometry being suitable for preliminary analysis, HPLC-UV for routine quality control, and LC-MS/MS for sensitive bioanalysis. It is imperative that any method intended for regulatory submission be fully validated in accordance with the relevant ICH or regional guidelines to ensure data integrity and reliability.

References

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A Robust, Stability-Indicating HPLC Method for the Analysis of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(3-Methoxyphenyl)nicotinic acid. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide for the determination of purity and content of this key pharmaceutical intermediate. The method utilizes a reversed-phase C18 column with UV detection, ensuring high specificity, accuracy, and precision. All validation parameters have been assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Introduction

5-(3-Methoxyphenyl)nicotinic acid is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity and accurate quantification are paramount to ensure the quality, safety, and efficacy of the final drug product. As an aromatic carboxylic acid, HPLC is the analytical technique of choice for its separation and analysis.[2] This document provides a detailed, step-by-step protocol for a stability-indicating HPLC method, designed to separate the active pharmaceutical ingredient (API) from potential degradation products and impurities.[3][4]

The rationale behind the selected chromatographic conditions is to achieve optimal retention and peak shape. A C18 stationary phase is employed to leverage the hydrophobic interactions with the phenyl and methoxyphenyl groups of the analyte. The mobile phase, a combination of acetonitrile and water with a formic acid modifier, is designed to suppress the ionization of the carboxylic acid moiety, thereby enhancing retention and improving peak symmetry.[5] UV detection is selected based on the chromophoric nature of the nicotinic acid and substituted phenyl rings. Drawing parallels with nicotinic acid, which exhibits strong absorbance maxima around 213 nm and 261 nm, a wavelength of 261 nm is chosen for this method to ensure high sensitivity and specificity.[6][7][8]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 5-(3-Methoxyphenyl)nicotinic acid.

HPLC Workflow for 5-(3-Methoxyphenyl)nicotinic Acid Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Prepare Stock & Working Standard Solutions Sample_Prep Prepare Sample Solutions (e.g., from drug substance) Filtration Filter all solutions through 0.45 µm syringe filter Sample_Prep->Filtration HPLC_System Equilibrate HPLC System with Mobile Phase Filtration->HPLC_System Transfer to vials Injection Inject Standard/Sample (10 µL) HPLC_System->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 261 nm Separation->Detection Data_Acquisition Acquire Chromatograms Detection->Data_Acquisition Integration Integrate Peak Areas Data_Acquisition->Integration Quantification Quantify Analyte (External Standard Method) Integration->Quantification Validation Perform Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

Caption: Workflow for the HPLC analysis of 5-(3-Methoxyphenyl)nicotinic acid.

Materials and Methods

Reagents and Materials
  • 5-(3-Methoxyphenyl)nicotinic acid reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 261 nm
Run Time 10 minutes

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 400 mL of HPLC-grade water into a 1 L glass bottle.

    • Add 1.0 mL of formic acid and mix thoroughly.

    • Add 600 mL of acetonitrile.

    • Sonicate for 15 minutes to degas the solution.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 5-(3-Methoxyphenyl)nicotinic acid reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution Preparation (for calibration curve):

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample to obtain a theoretical concentration of 20 µg/mL of 5-(3-Methoxyphenyl)nicotinic acid.

    • Dissolve and dilute in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[9]

Protocol 2: Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and robustness.[1]

  • Linearity:

    • Inject the prepared calibration standards in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration (20 µg/mL) on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for the peak areas.

  • Accuracy:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery at each level.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic content)

      • Detection wavelength (± 2 nm)

    • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the analyte's peak area after each change.

Results and Discussion

The developed HPLC method provided excellent separation and quantification of 5-(3-Methoxyphenyl)nicotinic acid. A typical chromatogram shows a sharp, symmetrical peak at a retention time of approximately 4.5 minutes.

Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (1-50 µg/mL) R² ≥ 0.999R² = 0.9998
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Robustness System suitability passesNo significant impact on results

The linearity of the method was established over the concentration range of 1-50 µg/mL with a correlation coefficient (R²) of 0.9998, indicating a strong linear relationship between concentration and peak area. The precision of the method was demonstrated by the low %RSD values for both repeatability and intermediate precision, which were well within the acceptable limit of 2.0%. The accuracy of the method was confirmed by the excellent recovery rates, ranging from 99.2% to 101.5%. The method also proved to be robust, with minor variations in the chromatographic parameters not significantly affecting the results.

Conclusion

This application note presents a simple, rapid, and reliable isocratic HPLC method for the quantitative analysis of 5-(3-Methoxyphenyl)nicotinic acid. The method is validated according to ICH guidelines and is demonstrated to be linear, precise, accurate, and robust. This protocol is suitable for routine quality control analysis and for use in stability studies within a drug development setting.

References

  • Starna Cells. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Available at: [Link]

  • Starna Scientific. Nicotinic Acid (210-260 nm). Available at: [Link]

  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples Application. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • IJNRD. Development and Validation of New Stability-Indicating RP-HPLC Method for Estimation of Nicotinamide and Salicylic Acid from Topical. Available at: [Link]

  • National Center for Biotechnology Information. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available at: [Link]

  • Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences, 4(9), 3136-3141. Available at: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • National Center for Biotechnology Information. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • IJPPR. Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Periodica Polytechnica Chemical Engineering. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(3-Methoxyphenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is centered around a robust and efficient Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

5-Arylnicotinic acid derivatives are a class of compounds with significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The specific target of this guide, 5-(3-Methoxyphenyl)nicotinic acid, serves as a key intermediate for the synthesis of more complex molecular architectures. The strategic placement of the methoxy-substituted phenyl ring on the nicotinic acid scaffold allows for further functionalization and modulation of physicochemical properties, making it a desirable synthon for library synthesis in drug discovery programs.

Synthetic Strategy: A Rationale for the Suzuki-Miyaura Approach

The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of this synthesis. For this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1]

The overall synthetic pathway is a two-step process, which is both convergent and efficient. The first step involves the preparation of the necessary precursors: 5-bromonicotinic acid and 3-methoxyphenylboronic acid. The second, and final, step is the Suzuki-Miyaura coupling of these two intermediates to yield the desired product.

Synthetic_Route Nicotinic Acid Nicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid Nicotinic Acid->5-Bromonicotinic Acid Bromination 5-(3-Methoxyphenyl)nicotinic Acid 5-(3-Methoxyphenyl)nicotinic Acid 5-Bromonicotinic Acid->5-(3-Methoxyphenyl)nicotinic Acid Suzuki-Miyaura Coupling 3-Bromoanisole 3-Bromoanisole 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid 3-Bromoanisole->3-Methoxyphenylboronic Acid Borylation 3-Methoxyphenylboronic Acid->5-(3-Methoxyphenyl)nicotinic Acid

Caption: Overall synthetic route for 5-(3-Methoxyphenyl)nicotinic acid.

Part 1: Synthesis of Precursors

Protocol 1: Preparation of 5-Bromonicotinic Acid

The synthesis of 5-bromonicotinic acid is achieved through the direct bromination of nicotinic acid. The use of thionyl chloride is crucial as it converts the carboxylic acid to the more reactive acyl chloride in situ, facilitating the electrophilic substitution of bromine at the 5-position of the pyridine ring.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Nicotinic Acid123.1110.0 g0.0812
Thionyl Chloride (SOCl₂)118.9725 mL0.345
Bromine (Br₂)159.814.2 mL0.0812
Powdered Iron (catalyst)55.850.2 g-
4M Potassium Hydroxide (KOH)-As needed-
Ethanol-For recrystallization-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (10.0 g) and powdered iron (0.2 g).

  • Carefully add thionyl chloride (25 mL) to the flask in a fume hood.

  • Heat the mixture to 70-80°C.

  • Add bromine (4.2 mL) dropwise over a period of 2 hours.

  • After the addition is complete, reflux the reaction mixture for 8-12 hours.[3]

  • Cool the mixture to room temperature and carefully quench the reaction by slowly adding it to 100 mL of ice-cold water.

  • Adjust the pH of the solution to approximately 3 with a 4M KOH solution to precipitate the product.[2]

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromonicotinic acid.

Protocol 2: Preparation of 3-Methoxyphenylboronic Acid

This protocol describes the synthesis of 3-methoxyphenylboronic acid from 3-bromoanisole via a lithium-halogen exchange followed by borylation with triisopropyl borate.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromoanisole187.0410.0 g0.0535
n-Butyllithium (1.6 M in hexanes)64.0636.8 mL0.0588
Triisopropyl borate188.0813.8 mL0.0588
Tetrahydrofuran (THF), anhydrous-200 mL-
6M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-For extraction-

Procedure:

  • In a flame-dried 500 mL three-necked flask under an argon atmosphere, dissolve 3-bromoanisole (10.0 g) in anhydrous THF (200 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (36.8 mL) dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate (13.8 mL) dropwise, again keeping the temperature below -70°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 100 mL of saturated ammonium chloride solution.[5]

  • Acidify the mixture to pH 2-3 with 6M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methoxyphenylboronic acid.

Part 2: Suzuki-Miyaura Cross-Coupling

This is the key step where the two prepared precursors are coupled to form the final product. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromonicotinic acid) to form a Pd(II) complex.

  • Transmetallation: The organoboron reagent (3-methoxyphenylboronic acid) transfers its organic group to the Pd(II) complex. This step requires the presence of a base.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetallation Transmetallation Ar-Pd(II)-X->Transmetallation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetallation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Sources

Application Notes and Protocols for Evaluating the Cellular Activity of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for over half a century, primarily due to its beneficial effects on plasma lipoproteins.[1][2][3] The discovery of its cognate receptor, GPR109A (G protein-coupled receptor 109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has significantly advanced our understanding of its pleiotropic effects, which extend beyond lipid modification to encompass anti-inflammatory and immunomodulatory activities.[1][4][5][6] GPR109A is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade is central to many of niacin's therapeutic actions.

5-(3-Methoxyphenyl)nicotinic acid is a structural analog of nicotinic acid. Evaluating its cellular activity is crucial for elucidating its pharmacological profile and therapeutic potential. This guide provides a comprehensive suite of cell-based assays designed to characterize the activity of 5-(3-Methoxyphenyl)nicotinic acid, with a primary focus on its interaction with the GPR109A signaling pathway. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

I. Foundational Assay: Quantifying GPR109A Activation via cAMP Inhibition

Scientific Rationale: The canonical signaling pathway for the Gi-coupled GPR109A receptor involves the inhibition of adenylyl cyclase, leading to a quantifiable reduction in intracellular cAMP levels.[7] Therefore, a cAMP assay serves as the primary and most direct functional readout of GPR109A activation by a test compound like 5-(3-Methoxyphenyl)nicotinic acid. A potent agonist will induce a dose-dependent decrease in cAMP levels, typically stimulated by forskolin, a direct activator of adenylyl cyclase.

Experimental Workflow:

camp_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection seed Seed GPR109A-expressing cells in 96-well plate incubate1 Incubate for 24 hours seed->incubate1 add_compound Add 5-(3-Methoxyphenyl)nicotinic acid (various concentrations) incubate1->add_compound add_forskolin Add Forskolin (to stimulate cAMP) add_compound->add_forskolin incubate2 Incubate for 30 minutes add_forskolin->incubate2 lyse Lyse cells incubate2->lyse detect Detect cAMP levels (e.g., HTRF, Luminescence) lyse->detect

Caption: Workflow for the cAMP Inhibition Assay.

Protocol: cAMP Inhibition Assay

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well, white, clear-bottom tissue culture plates.

  • Test Compound: 5-(3-Methoxyphenyl)nicotinic acid, dissolved in DMSO to create a stock solution.

  • Positive Control: Nicotinic acid.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: A commercial kit, for example, a LANCE® Ultra cAMP Kit (PerkinElmer) or a GloSensor™ cAMP Assay (Promega).

  • Assay Buffer: HBSS or PBS with 0.1% BSA.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the GPR109A-expressing cells.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of 5-(3-Methoxyphenyl)nicotinic acid and nicotinic acid in assay buffer. The final concentration of DMSO should be kept below 0.5%.

  • Assay Protocol:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the diluted test compound or control to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 50 µL of forskolin solution (the final concentration should be determined empirically, typically around 10 µM) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

Data Analysis:

ParameterDescription
EC50 The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
% Inhibition The percentage decrease in cAMP levels in the presence of the test compound compared to the forskolin-stimulated control.

II. Probing Alternative Signaling: β-Arrestin Recruitment Assay

Scientific Rationale: G protein-coupled receptors can also signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.[1] A β-arrestin recruitment assay is therefore essential to investigate potential biased agonism of 5-(3-Methoxyphenyl)nicotinic acid, providing a more complete picture of its signaling profile at GPR109A.

Signaling Pathway:

barr_pathway compound 5-(3-Methoxyphenyl)nicotinic acid receptor GPR109A compound->receptor binds grk GRK receptor->grk activates barrestin β-Arrestin-Reporter Fusion receptor->barrestin recruits grk->receptor phosphorylates downstream Downstream Signaling (e.g., MAPK activation) barrestin->downstream

Caption: GPR109A-mediated β-arrestin recruitment pathway.

Protocol: β-Arrestin Recruitment Assay

Materials:

  • Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the Tango™ GPR109A-bla U2OS cell line (Thermo Fisher Scientific) or a similar system.

  • Assay Medium: As recommended by the cell line provider.

  • Test Compound: 5-(3-Methoxyphenyl)nicotinic acid.

  • Positive Control: A known GPR109A agonist that induces β-arrestin recruitment.

  • Detection Reagents: As per the specific assay technology (e.g., fluorescent substrate for the β-lactamase reporter).

Procedure:

  • Cell Seeding:

    • Plate the cells in a 384-well plate at the density recommended by the manufacturer.

    • Incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and positive control.

    • Add the compounds to the wells.

  • Incubation:

    • Incubate the plate for the time specified by the assay protocol (typically 4-16 hours) at 37°C.

  • Detection:

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate for the recommended time at room temperature.

    • Read the plate on a suitable plate reader (e.g., a fluorescence plate reader for the Tango™ assay).

Data Analysis:

ParameterDescription
EC50 The concentration of the test compound that induces a half-maximal response in the β-arrestin recruitment assay.
Emax The maximum response induced by the test compound, often expressed as a percentage of the positive control.

III. Assessing Functional Outcomes: Cell Viability and Apoptosis Assays

Scientific Rationale: Activation of GPR109A has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role for GPR109A agonists in oncology.[7][8] Therefore, evaluating the effect of 5-(3-Methoxyphenyl)nicotinic acid on cell viability and apoptosis is a critical step in characterizing its potential anti-cancer activity.

Protocol: Cell Viability Assay (MTT Assay)

Materials:

  • Cell Line: A relevant cancer cell line (e.g., breast cancer cell line MB231 or colon cancer cell line HCT116) with confirmed GPR109A expression.

  • Test Compound: 5-(3-Methoxyphenyl)nicotinic acid.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

  • Solubilization Solution: DMSO or a Sorenson's glycine buffer.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of 5-(3-Methoxyphenyl)nicotinic acid for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes with shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

ParameterDescription
IC50 The concentration of the test compound that inhibits cell growth by 50%.
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100.

IV. Physiologically Relevant Readout: Adipocyte Lipolysis Assay

Scientific Rationale: A primary physiological effect of niacin is the inhibition of lipolysis in adipocytes, which is mediated by GPR109A.[9] An in vitro lipolysis assay using a differentiated adipocyte cell line provides a physiologically relevant system to assess the functional activity of 5-(3-Methoxyphenyl)nicotinic acid.

Experimental Workflow:

lipolysis_workflow cluster_diff Adipocyte Differentiation cluster_treat Treatment and Stimulation cluster_measure Measurement seed_pre Seed pre-adipocytes (e.g., 3T3-L1) differentiate Induce differentiation seed_pre->differentiate add_test_compound Add 5-(3-Methoxyphenyl)nicotinic acid differentiate->add_test_compound stimulate_lipo Stimulate lipolysis (e.g., with Isoproterenol) add_test_compound->stimulate_lipo collect_supernatant Collect supernatant stimulate_lipo->collect_supernatant measure_glycerol Measure glycerol release collect_supernatant->measure_glycerol

Caption: Workflow for the Adipocyte Lipolysis Assay.

Protocol: Lipolysis Assay

Materials:

  • Cell Line: 3T3-L1 pre-adipocytes.

  • Differentiation Medium: DMEM with 10% FBS, insulin, dexamethasone, and IBMX.

  • Assay Buffer: Krebs-Ringer bicarbonate buffer with 2% BSA.

  • Test Compound: 5-(3-Methoxyphenyl)nicotinic acid.

  • Lipolysis Stimulator: Isoproterenol.

  • Glycerol Detection Kit: A commercial kit to measure glycerol concentration.

Procedure:

  • Adipocyte Differentiation:

    • Culture 3T3-L1 cells to confluence.

    • Induce differentiation by treating with differentiation medium for 2-3 days.

    • Maintain the cells in DMEM with 10% FBS and insulin for another 2-3 days.

    • Mature adipocytes should be visible by day 7-10.

  • Lipolysis Assay:

    • Wash the differentiated adipocytes with assay buffer.

    • Pre-incubate the cells with various concentrations of 5-(3-Methoxyphenyl)nicotinic acid for 30 minutes.

    • Stimulate lipolysis by adding isoproterenol (final concentration ~10 µM).

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant.

    • Measure the glycerol content in the supernatant using a glycerol detection kit.

Data Analysis:

ParameterDescription
IC50 The concentration of the test compound that inhibits isoproterenol-stimulated glycerol release by 50%.
% Inhibition of Lipolysis The percentage decrease in glycerol release in the presence of the test compound compared to the isoproterenol-stimulated control.

V. Conclusion and Future Directions

The suite of assays described in this application note provides a robust framework for the comprehensive evaluation of 5-(3-Methoxyphenyl)nicotinic acid's cellular activity. By systematically assessing its impact on GPR109A-mediated signaling, cell viability, and physiologically relevant endpoints such as lipolysis, researchers can build a detailed pharmacological profile of this novel compound. Further investigations could explore downstream signaling events, such as the modulation of inflammatory cytokine production in immune cells or the regulation of gene expression through reporter assays. These detailed cellular characterizations are indispensable for advancing our understanding of nicotinic acid analogs and their potential as next-generation therapeutics.

References

  • Title: GPR109A and Vascular Inflammation - PMC Source: National Institutes of Health URL: [Link]

  • Title: GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - PMC Source: National Institutes of Health URL: [Link]

  • Title: Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC Source: National Institutes of Health URL: [Link]

  • Title: GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing Source: PubMed URL: [Link]

  • Title: Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC Source: National Institutes of Health URL: [Link]

  • Title: Mechanism of action of niacin Source: PubMed URL: [Link]

  • Title: The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research Source: AACR Journals URL: [Link]

  • Title: The niacin/butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival Source: PubMed URL: [Link]

  • Title: Nicotinic acid: pharmacological effects and mechanisms of action Source: PubMed URL: [Link]

  • Title: The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism Source: MDPI URL: [Link]

  • Title: Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials Source: PubMed URL: [Link]

  • Title: Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 5-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid (niacin), a long-established therapeutic agent, exerts beneficial effects on lipid metabolism and displays potent anti-inflammatory properties.[1][2][3][4] The primary molecular target for these actions is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[5][6] Activation of this receptor, predominantly expressed on adipocytes and various immune cells, initiates a cascade of intracellular signaling events with significant therapeutic implications, including the management of atherosclerosis and inflammatory conditions.[1][2][6][7] 5-(3-Methoxyphenyl)nicotinic acid is a novel derivative of nicotinic acid, designed to potentially offer an improved therapeutic profile.

This guide provides a comprehensive suite of in vitro testing protocols to rigorously characterize the pharmacological and biological activity of 5-(3-Methoxyphenyl)nicotinic acid. The experimental strategy is designed to first establish its interaction with the primary target, GPR109A, and then to dissect the subsequent downstream signaling and functional cellular responses. By following these detailed protocols, researchers can generate a robust data package to evaluate the potential of this compound as a novel therapeutic agent.

Experimental Strategy: A Multi-tiered Approach to Characterization

The in vitro evaluation of 5-(3-Methoxyphenyl)nicotinic acid is structured to provide a holistic understanding of its mechanism of action. The workflow progresses from target engagement to downstream signaling and finally to functional cellular outcomes.

experimental_workflow cluster_0 Phase 1: Target Engagement & Primary Signaling cluster_1 Phase 2: Downstream Functional Response Receptor_Binding GPR109A Binding/Activation cAMP_Assay cAMP Inhibition Assay Receptor_Binding->cAMP_Assay Functional Consequence b_Arrestin_Assay β-Arrestin Recruitment Assay Receptor_Binding->b_Arrestin_Assay Alternative Signaling Anti_Inflammatory_Assay Anti-Inflammatory Assay (e.g., Cytokine Inhibition) cAMP_Assay->Anti_Inflammatory_Assay Cellular Effect b_Arrestin_Assay->Anti_Inflammatory_Assay Cellular Effect Start Start->Receptor_Binding

Caption: Experimental workflow for the in vitro characterization of 5-(3-Methoxyphenyl)nicotinic acid.

Part 1: GPR109A Target Engagement and Primary Signaling

The initial phase of characterization focuses on confirming the direct interaction of 5-(3-Methoxyphenyl)nicotinic acid with GPR109A and quantifying its effect on the canonical Gαi-mediated signaling pathway, as well as the alternative β-arrestin pathway.

GPR109A Signaling Pathways

Upon agonist binding, GPR109A can signal through two primary pathways: the canonical Gαi-mediated pathway that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), and a G protein-independent pathway involving the recruitment of β-arrestin.[1][5]

GPR109A_signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 5-(3-Methoxyphenyl)nicotinic acid GPR109A GPR109A Receptor Ligand->GPR109A Binds G_Protein Gαi/βγ GPR109A->G_Protein Activates b_Arrestin β-Arrestin GPR109A->b_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression MAPK MAPK Signaling b_Arrestin->MAPK Internalization Receptor Internalization b_Arrestin->Internalization

Caption: GPR109A signaling pathways initiated by agonist binding.

Protocol 1: GPR109A-Mediated cAMP Inhibition Assay

This assay quantifies the ability of 5-(3-Methoxyphenyl)nicotinic acid to inhibit the production of cyclic AMP (cAMP) in a cell line stably expressing human GPR109A. The inhibition of adenylyl cyclase activity upon Gαi activation leads to a decrease in intracellular cAMP levels.

Principle: This protocol utilizes a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[8][9] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the HTRF signal is proportional to the amount of cAMP produced. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, against which the inhibitory effect of the test compound is measured.[10]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% FBS, appropriate selection antibiotics (e.g., G418), penicillin-streptomycin.

  • Assay Buffer: HBSS or PBS with 0.1% BSA and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compound: 5-(3-Methoxyphenyl)nicotinic acid, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Reference Agonist: Nicotinic acid.

  • Stimulant: Forskolin.

  • cAMP Assay Kit: HTRF cAMP assay kit (e.g., from Cisbio) or equivalent.

  • Plate Reader: HTRF-compatible plate reader.

  • Plates: 384-well white, low-volume plates.

Procedure:

  • Cell Preparation:

    • Culture GPR109A-expressing cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend in assay buffer to the desired density (determined during assay optimization, typically 1,000-5,000 cells/well).[11]

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of serially diluted 5-(3-Methoxyphenyl)nicotinic acid or nicotinic acid (reference agonist) to the appropriate wells. For control wells, add 5 µL of assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of forskolin solution (at a final concentration that elicits ~80% of the maximal cAMP response, e.g., 5 µM).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody, prepared according to the manufacturer's instructions).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Data Presentation:

CompoundIC50 (nM)% Inhibition (at max conc.)
5-(3-Methoxyphenyl)nicotinic acidExperimental DataExperimental Data
Nicotinic Acid (Reference)Experimental DataExperimental Data
Protocol 2: β-Arrestin Recruitment Assay

This assay determines whether 5-(3-Methoxyphenyl)nicotinic acid induces the recruitment of β-arrestin to the activated GPR109A receptor. This is a key alternative signaling pathway for many GPCRs.[1][12]

Principle: Several commercial platforms are available for measuring β-arrestin recruitment, such as the PathHunter® assay (DiscoverX).[13] These assays are often based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.[13]

Materials:

  • Cell Line: A cell line co-expressing GPR109A fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment (e.g., from DiscoverX).

  • Cell Culture and Assay Reagents: As per the assay kit manufacturer's instructions.

  • Test Compound: 5-(3-Methoxyphenyl)nicotinic acid, serially diluted.

  • Reference Agonist: Nicotinic acid or another known GPR109A agonist.

  • Plates: 384-well white, solid-bottom plates.

  • Luminometer: Plate-based luminometer.

Procedure:

  • Cell Preparation:

    • Follow the manufacturer's protocol for thawing and culturing the specific β-arrestin reporter cell line.

    • Harvest and resuspend the cells in the provided cell plating reagent to the recommended density.[12]

  • Assay Protocol:

    • Dispense the cell suspension into the wells of a 384-well plate.[14]

    • Allow the cells to settle for a defined period as per the manufacturer's protocol (e.g., incubate overnight at 37°C, 5% CO2).[14]

    • Add serially diluted 5-(3-Methoxyphenyl)nicotinic acid or the reference agonist to the wells.

    • Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.[14]

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate-based luminometer.

    • Plot the relative light units (RLU) against the log concentration of the test compound.

    • Determine the EC50 value using a non-linear regression analysis (log(agonist) vs. response).

Data Presentation:

CompoundEC50 (nM)Emax (% of Reference Agonist)
5-(3-Methoxyphenyl)nicotinic acidExperimental DataExperimental Data
Reference AgonistExperimental Data100%

Part 2: Downstream Functional Cellular Response

This phase assesses the functional consequences of GPR109A activation by 5-(3-Methoxyphenyl)nicotinic acid in a physiologically relevant cell type. Given the known anti-inflammatory effects of GPR109A agonists, a key assay is to measure the inhibition of pro-inflammatory cytokine production in macrophages.[6][15]

Protocol 3: Anti-Inflammatory Activity in Macrophages

This protocol evaluates the ability of 5-(3-Methoxyphenyl)nicotinic acid to suppress the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines. GPR109A agonists can suppress this inflammatory response.[15] The concentration of cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell Line: RAW 264.7 (murine macrophage cell line) or human monocyte-derived macrophages (hMDMs).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Stimulant: Lipopolysaccharide (LPS).

  • Test Compound: 5-(3-Methoxyphenyl)nicotinic acid.

  • Reference Compound: Nicotinic acid.

  • ELISA Kit: Specific for the cytokine of interest (e.g., mouse TNF-α or human IL-6).

  • Plates: 96-well tissue culture plates.

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with serially diluted 5-(3-Methoxyphenyl)nicotinic acid or nicotinic acid for 1-2 hours.

  • Inflammatory Challenge:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours). Include a vehicle-treated, unstimulated control group.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the culture supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

  • Data Analysis:

    • Calculate the percent inhibition of LPS-induced cytokine production for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and determine the IC50 value.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
5-(3-Methoxyphenyl)nicotinic acidExperimental DataExperimental Data
Nicotinic Acid (Reference)Experimental DataExperimental Data

References

  • Chai, J. T., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(3), 391. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208–2217. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

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  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e85452. [Link]

  • Sharma, M., & Sharma, P. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

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  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery. ICE Bioscience. [Link]

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  • DiscoverXCorporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]

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Application Notes and Protocols for 5-(3-Methoxyphenyl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Modulating the Niacin Receptor, GPR109A

For over half a century, nicotinic acid (niacin), a B-complex vitamin, has been a cornerstone in the management of dyslipidemia.[1][2] Its remarkable ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while robustly increasing high-density lipoprotein (HDL) cholesterol has made it a valuable therapeutic agent.[3] The discovery of its cognate receptor, G-protein coupled receptor 109A (GPR109A, also known as HCA₂), has galvanized the field of medicinal chemistry to develop novel agonists with improved therapeutic profiles.[4] GPR109A activation extends beyond lipid modification, with emerging roles in mitigating inflammation, demonstrating its potential as a target for a spectrum of diseases including atherosclerosis, neurodegenerative disorders, and certain cancers.[4][5]

5-(3-Methoxyphenyl)nicotinic acid represents a structural analog of nicotinic acid, belonging to the class of 5-aryl-substituted nicotinic acid derivatives. While specific biological data for this particular compound is not extensively documented in peer-reviewed literature, its structural features suggest it as a putative GPR109A agonist. The exploration of such analogs is driven by the quest to dissociate the therapeutic lipid-modifying effects from the undesirable side effect of cutaneous flushing, which is a primary reason for patient non-compliance with niacin therapy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utilization of 5-(3-Methoxyphenyl)nicotinic acid as a tool compound in medicinal chemistry. The following sections will delve into its presumed mechanism of action, detailed protocols for its in vitro and in vivo evaluation, and a discussion on the structure-activity relationships (SAR) that govern the activity of this class of compounds.

Mechanism of Action: GPR109A Signaling Cascade

5-(3-Methoxyphenyl)nicotinic acid is hypothesized to exert its biological effects primarily through the activation of GPR109A, a Gαi-coupled receptor. Upon binding, it is expected to trigger a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein complex into Gαi and Gβγ subunits. The activated Gαi subunit subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade of events in adipocytes is responsible for the anti-lipolytic effect, which contributes to the reduction of circulating free fatty acids and triglycerides.[2]

Beyond the canonical G-protein signaling, GPR109A activation can also lead to the recruitment of β-arrestins, which can mediate distinct signaling pathways and contribute to the receptor's pleiotropic effects.[3] The anti-inflammatory actions of GPR109A agonists are thought to be mediated through the suppression of pro-inflammatory cytokine production in immune cells.[5][6]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5_MPNA 5-(3-Methoxyphenyl)nicotinic acid GPR109A GPR109A 5_MPNA->GPR109A Binds G_protein Gαiβγ GPR109A->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Inhibits

Figure 1: Proposed GPR109A signaling pathway for 5-(3-Methoxyphenyl)nicotinic acid.

Experimental Protocols

The following protocols are generalized for the characterization of novel GPR109A agonists and should be adapted and validated for 5-(3-Methoxyphenyl)nicotinic acid.

Protocol 1: In Vitro GPR109A Functional Assay - cAMP Measurement

This protocol describes a method to determine the potency and efficacy of 5-(3-Methoxyphenyl)nicotinic acid as a GPR109A agonist by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • 5-(3-Methoxyphenyl)nicotinic acid (solid form)[7]

  • Nicotinic acid (positive control)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • White opaque 384-well microplates

Procedure:

  • Cell Culture: Maintain HEK293-GPR109A cells in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of 5-(3-Methoxyphenyl)nicotinic acid and nicotinic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration range for dose-response analysis.

  • Cell Seeding: Seed HEK293-GPR109A cells into a white opaque 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Assay: a. Aspirate the culture medium and wash the cells once with PBS. b. Add stimulation buffer containing IBMX to each well and incubate for 30 minutes at room temperature. c. Add serial dilutions of 5-(3-Methoxyphenyl)nicotinic acid or nicotinic acid to the respective wells. d. Add forskolin to all wells (except for the negative control) to stimulate cAMP production. e. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to measure the levels of intracellular cAMP.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: In Vivo Evaluation of Lipid-Modifying Effects in a Diet-Induced Dyslipidemia Mouse Model

This protocol outlines a procedure to assess the efficacy of 5-(3-Methoxyphenyl)nicotinic acid in a mouse model of dyslipidemia induced by a high-fat diet.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD) (e.g., 60% kcal from fat)

  • Standard chow diet

  • 5-(3-Methoxyphenyl)nicotinic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., retro-orbital sinus capillary tubes)

  • Commercial kits for measuring plasma total cholesterol, HDL-C, LDL-C, and triglycerides.

Procedure:

  • Acclimation: Acclimate the mice for one week with free access to standard chow and water.

  • Induction of Dyslipidemia: Feed the mice an HFD for 8-12 weeks to induce a dyslipidemic phenotype.

  • Grouping and Treatment: a. Randomly divide the mice into treatment groups (n=8-10 per group):

    • Vehicle control
    • 5-(3-Methoxyphenyl)nicotinic acid (e.g., 10, 30, 100 mg/kg)
    • Positive control (e.g., nicotinic acid) b. Administer the compounds orally once daily for 4 weeks.
  • Blood Collection: a. At the end of the treatment period, fast the mice overnight. b. Collect blood samples via the retro-orbital sinus into EDTA-coated tubes. c. Centrifuge the blood to separate the plasma.

  • Lipid Profile Analysis: a. Measure the plasma concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides using commercial assay kits according to the manufacturer's instructions.

  • Data Analysis: a. Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Structure-Activity Relationship (SAR) Insights

The exploration of 5-substituted nicotinic acid derivatives is a key strategy in the development of novel GPR109A agonists. The substitution at the 5-position can significantly influence the potency, selectivity, and pharmacokinetic properties of the compounds.

For 5-(3-Methoxyphenyl)nicotinic acid, the 3-methoxyphenyl group at the 5-position is of particular interest. The following SAR principles can be hypothesized and explored:

  • Nature of the Aryl Ring: The electronic and steric properties of the phenyl ring can be modulated. Substitution with electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) of the phenyl ring can impact the interaction with the receptor binding pocket.

  • The Methoxyphenyl Group: The methoxy group at the 3-position of the phenyl ring is an electron-donating group. Its position may influence the orientation of the phenyl ring within the binding site. Exploring other alkoxy groups or replacing it with other functional groups (e.g., hydroxyl, halo, or alkyl groups) can provide valuable SAR data.

  • Linker between the Rings: While 5-(3-Methoxyphenyl)nicotinic acid has a direct phenyl-pyridine linkage, introducing a linker (e.g., an ether, amine, or short alkyl chain) could alter the flexibility and conformation of the molecule, potentially leading to improved activity.

SAR_Diagram cluster_scaffold 5-(3-Methoxyphenyl)nicotinic acid Scaffold cluster_modifications Potential Modifications for SAR Studies scaffold scaffold R1 R1: Explore different substituents (e.g., -H, -F, -Cl, -CH3, -CF3) at ortho, meta, and para positions. R1->scaffold Modify Phenyl Ring R2 R2: Vary the alkoxy group (e.g., -OCH3, -OEt, -OPr) or replace with other functional groups (e.g., -OH, -F). R2->scaffold Modify Methoxy Group Linker Introduce a linker (X) between the two rings (e.g., X = O, NH, CH2). Linker->scaffold Introduce Linker

Figure 2: Key structural modification points for SAR studies of 5-(3-Methoxyphenyl)nicotinic acid analogs.

Data Presentation

The following table provides a template for summarizing the in vitro activity of 5-(3-Methoxyphenyl)nicotinic acid and its analogs. The data presented here is hypothetical and for illustrative purposes only.

CompoundStructureGPR109A EC₅₀ (nM)
Nicotinic Acid500
5-(3-Methoxyphenyl)nicotinic acid [Hypothetical Value, e.g., 150]
Analog 1 (e.g., 4-methoxy)[Hypothetical Value]
Analog 2 (e.g., 3-hydroxy)[Hypothetical Value]
Analog 3 (e.g., 3-chloro)[Hypothetical Value]

Conclusion

5-(3-Methoxyphenyl)nicotinic acid serves as a promising scaffold for the development of novel GPR109A agonists. The protocols and insights provided in these application notes offer a framework for its comprehensive evaluation in medicinal chemistry programs. Through systematic in vitro and in vivo characterization and exploration of its structure-activity relationships, the full therapeutic potential of this and related compounds can be elucidated, potentially leading to the discovery of next-generation therapies for dyslipidemia and inflammatory diseases.

References

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  • Takeda Chemical Industries, Ltd. (1966). Nicotinic acid derivatives and process for the preparation thereof. U.S. Patent No. 3,272,832. Washington, DC: U.S.
  • Zhang, Y., et al. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 9, 1111.
  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(50), 5612-5622.
  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036.
  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 11(1), 1-17.
  • Palani, A., et al. (2008). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403.

Sources

Application Notes & Protocols: A Framework for the Preclinical Investigation of 5-(3-Methoxyphenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of novel 5-(3-Methoxyphenyl)nicotinic acid derivatives. It is designed to guide researchers through the logical progression of synthesis, in vitro characterization, and preliminary in vivo assessment. The protocols herein are synthesized from established methodologies in medicinal chemistry and pharmacology, emphasizing robust experimental design and data integrity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. This guide is structured to be a self-validating system, ensuring that the data generated is reliable and reproducible, forming a solid foundation for further drug development.

Part 1: Rationale and Strategic Overview

Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The introduction of a 5-(3-methoxyphenyl) substituent to the nicotinic acid scaffold presents a novel chemical space with the potential for unique pharmacological profiles. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This guide outlines a phased experimental approach, commencing with the synthesis and purification of the derivatives, followed by a cascade of in vitro assays to determine their biological activity and preliminary safety profile. Promising candidates can then be advanced to in vivo models for efficacy and pharmacokinetic assessment. The overarching goal is to identify lead compounds with therapeutic potential.

Part 2: Synthesis and Characterization of Derivatives

The synthesis of 5-(3-Methoxyphenyl)nicotinic acid derivatives can be approached through various synthetic routes. A common and effective method involves a Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations to generate a library of derivatives (e.g., amides, esters, and hydrazones).[4]

Protocol 2.1: General Synthesis of 5-(3-Methoxyphenyl)nicotinic Acid Amide Derivatives

Objective: To synthesize a library of amide derivatives from the parent carboxylic acid.

Materials:

  • 5-(3-Methoxyphenyl)nicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • A selection of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • Suspend 5-(3-Methoxyphenyl)nicotinic acid (1 equivalent) in anhydrous DCM.

    • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Characterization:

  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the synthesized derivatives using ¹H and ¹³C NMR spectroscopy.[4][5]

  • Mass Spectrometry (MS): Determine the molecular weight of the compounds using High-Resolution Mass Spectrometry (HRMS).[5]

  • Purity Analysis: Assess the purity of the final compounds using High-Performance Liquid Chromatography (HPLC) with UV detection.[6] Purity should be >95% for use in biological assays.

Part 3: In Vitro Biological Evaluation

The in vitro evaluation phase is designed to screen the synthesized derivatives for biological activity and identify potential mechanisms of action. Based on the known activities of nicotinic acid derivatives, initial screening should focus on anti-inflammatory and cytotoxic properties.

Workflow for In Vitro Screening

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening (for active, non-toxic compounds) Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) Purification->AntiInflammatory Cytokine Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) AntiInflammatory->Cytokine COX COX Inhibition Assay AntiInflammatory->COX Receptor Nicotinic Receptor Binding/Functional Assay Cytokine->Receptor

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Protocol 3.1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of the derivatives on a relevant cell line (e.g., RAW 264.7 murine macrophages for anti-inflammatory studies).[7]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxic compounds.

Protocol 3.2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: To assess the ability of the derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Test compounds

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 3.1. Pre-treat the cells with test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound.

Protocol 3.3: Secondary Screening - Cytokine and Enzyme Assays

For compounds showing significant and non-toxic anti-inflammatory activity, further mechanistic studies are warranted.[7]

  • ELISA for Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages treated with the test compounds using commercially available ELISA kits.[8]

  • COX Inhibition Assays: Evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzymes using commercially available assay kits to determine their selectivity.

Protocol 3.4: Nicotinic Acetylcholine Receptor (nAChR) Interaction

Given the structural similarity to nicotinic acid, it is crucial to assess the interaction of the derivatives with nAChRs.

  • Receptor Binding Assays: Perform competitive binding assays using radiolabeled ligands (e.g., [³H]epibatidine) and cell membranes expressing different nAChR subtypes (e.g., α4β2, α7) to determine the binding affinity (Ki) of the test compounds.

  • Functional Assays: Utilize cell-based functional assays, such as fluorescence-based membrane potential assays or calcium influx assays, to determine whether the compounds act as agonists or antagonists at various nAChR subtypes.[9][10]

Part 4: ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify compounds with favorable drug-like characteristics and avoid late-stage failures.

In Silico ADME/Tox Prediction

Utilize freely accessible web servers like SwissADME and pkCSM to predict a range of physicochemical and pharmacokinetic properties.[11][12]

Key Parameters to Evaluate:

  • Lipophilicity (LogP): Influences solubility, permeability, and metabolism.

  • Aqueous Solubility (LogS): Crucial for absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.[12]

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Drug-likeness: Adherence to rules like Lipinski's Rule of Five.

  • Toxicity Predictions: Assess potential for mutagenicity, carcinogenicity, and other toxicities.

Parameter Favorable Range Rationale
LogP 1-3Optimal balance between solubility and permeability.
Molecular Weight < 500 DaCorrelates with better absorption.
H-bond Donors ≤ 5Influences membrane permeability.
H-bond Acceptors ≤ 10Influences membrane permeability.
BBB Permeation Yes/NoCritical for CNS targets.
CYP Inhibition Non-inhibitorReduces risk of drug-drug interactions.
In Vitro ADME Assays

Experimental validation of in silico predictions is essential.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive oral absorption.[13]

  • Caco-2 Permeability Assay: A cell-based assay that models the human intestinal barrier to assess both passive and active transport.[13]

  • Microsomal Stability Assay: Evaluates the metabolic stability of the compounds in the presence of liver microsomes.

  • Plasma Protein Binding Assay: Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

Part 5: Preliminary In Vivo Evaluation

Promising compounds identified from in vitro and ADME screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic profile. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

Experimental Design Principles

Robust preclinical study design is paramount for generating reproducible and translatable data.[14]

  • Hypothesis: Clearly define the hypothesis being tested.

  • Randomization: Randomly assign animals to treatment groups to minimize bias.[15]

  • Blinding: The investigator assessing the outcomes should be blinded to the treatment allocation to prevent observer bias.[16]

  • Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

  • Controls: Include appropriate positive and negative control groups.

Workflow for In Vivo Studies

G cluster_0 Lead Compound Selection cluster_1 Pharmacokinetic (PK) Studies cluster_2 Efficacy Studies Lead Select Lead Compound(s) (Based on in vitro activity, selectivity, and ADME profile) PK Single Dose PK Study in Rodents (IV and PO administration) Lead->PK Efficacy Relevant Animal Model of Disease (e.g., Carrageenan-induced paw edema for inflammation) Lead->Efficacy Bioanalysis Bioanalytical Method Development (LC-MS/MS) PK->Bioanalysis DoseResponse Dose-Response Study Efficacy->DoseResponse

Caption: A phased approach for the in vivo evaluation of lead compounds.

Protocol 5.1: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) of a lead compound.

Procedure:

  • Animal Dosing: Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.[6][17]

    • Sample preparation typically involves protein precipitation or solid-phase extraction.[17]

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Protocol 5.2: In Vivo Efficacy Model - Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a lead compound in a well-established animal model.[7]

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats or mice and randomly assign them to groups (vehicle control, positive control e.g., indomethacin, and test compound groups at different doses).

  • Compound Administration: Administer the test compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.

Part 6: Data Interpretation and Next Steps

The data generated from this comprehensive experimental design will provide a robust foundation for decision-making. A successful lead compound will exhibit:

  • Potent and selective in vitro biological activity.

  • A favorable ADME/Tox profile with good metabolic stability and oral bioavailability.

  • Significant efficacy in a relevant in vivo model of disease.

Compounds meeting these criteria can be advanced to more extensive preclinical development, including toxicology studies and formulation development, in preparation for potential clinical trials.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PubMed Central. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. Retrieved from [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. Retrieved from [Link]

  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Experimental design and irreproducibility in pre-clinical research. (n.d.). The Physiological Society. Retrieved from [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). Retrieved from [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (n.d.). bevital. Retrieved from [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). PubMed. Retrieved from [Link]

  • Tramadol. (n.d.). Wikipedia. Retrieved from [Link]

  • Preclinical Studies in Drug Development. (2025). STXBP1 Foundation. Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Retrieved from [Link]

  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. (n.d.). Retrieved from [Link]

  • Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors*. (2007). Zen-Bio. Retrieved from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved from [Link]

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Application Note: A Validated Protocol for Assessing Tubulin Polymerization Inhibition by Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cytoskeleton in Drug Discovery

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell biology, essential for cell division, structure, and intracellular transport.[1] This dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is fundamental to their function.[1] Consequently, tubulin is a highly validated and attractive target for anticancer drug development.[1][2] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, a mechanism exploited by some of the most successful chemotherapeutics.[1][2]

Tubulin inhibitors are broadly classified as either microtubule-destabilizing agents, which prevent polymerization, or stabilizing agents, which inhibit depolymerization. Nicotinic acid derivatives have emerged as a promising class of compounds, with some demonstrating potent tubulin polymerization inhibition.[3] This document provides a detailed, field-proven protocol for a cell-free in vitro tubulin polymerization assay, specifically tailored to screen and characterize nicotinic acid analogs for their inhibitory activity.

Principle of the Assay: Monitoring Polymerization in Real-Time

The in vitro tubulin polymerization assay is a foundational method for identifying and characterizing compounds that modulate microtubule dynamics. The core principle is that the assembly of purified tubulin into microtubules can be monitored by observing an increase in the solution's turbidity. This change is due to light scattering by the newly formed microtubule polymers.[4]

The assay is typically conducted in a microplate reader, where the absorbance (or optical density) at 340-350 nm is measured kinetically. This provides a real-time profile of microtubule formation, which characteristically follows a sigmoidal curve with three phases:

  • Nucleation (Lag Phase): The initial, slower phase where tubulin dimers begin to form small oligomers or "seeds."

  • Growth (Elongation Phase): A rapid phase where dimers are added to the ends of the nuclei, leading to microtubule elongation.

  • Steady-State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal, and the total mass of microtubule polymer remains constant.

Inhibitors of tubulin polymerization, such as the target nicotinic acid analogs, will alter the shape of this curve, typically by reducing the rate of polymerization and the final polymer mass.

The Central Role of GTP in Polymerization

Causality Behind Experimental Design: The polymerization of tubulin is a GTP-dependent process. Both α- and β-tubulin subunits bind to GTP.[5] The GTP bound to the α-tubulin (the N-site) is stable and not hydrolyzed.[5] However, the GTP bound to β-tubulin (the E-site) is hydrolyzed to GDP shortly after the tubulin dimer is incorporated into the growing microtubule.[5][6] This hydrolysis event is a key regulator of microtubule dynamics.[7][8] Tubulin-GTP dimers have a straight conformation that is favorable for incorporation into the microtubule lattice, while tubulin-GDP dimers are conformationally strained and favor depolymerization.[9] Therefore, the presence of sufficient GTP in the reaction buffer is non-negotiable for observing polymerization in vitro.

Materials and Reagents

ReagentSupplier & Cat. No. (Example)StorageKey Specifications
Purified Bovine Tubulin (>99%) Sigma-Aldrich (CS210579)-80°CLyophilized or high-concentration frozen stock. Avoid repeated freeze-thaw cycles.[10]
General Tubulin Buffer (G-PEM) -4°C80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[4]
Guanosine 5'-triphosphate (GTP) Sigma-Aldrich (G8877)-20°CPrepare a 100 mM stock solution in distilled water.
Glycerol Any molecular biology gradeRoom Temp.Used as a polymerization enhancer.
Nocodazole (Positive Control) Sigma-Aldrich (M1404)-20°CKnown tubulin polymerization inhibitor. Prepare a 10 mM stock in DMSO.
DMSO (Vehicle Control) Sigma-Aldrich (D2650)Room Temp.Anhydrous, molecular biology grade.
Nicotinic Acid Analogs Synthesized/Sourced-20°CPrepare stock solutions (e.g., 10-100 mM) in 100% DMSO.
96-well, half-area, clear plates Corning (3696) or equivalentRoom Temp.Non-binding surface is preferred.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. The inclusion of positive (Nocodazole) and negative (DMSO vehicle) controls in every experiment is critical for data interpretation and quality control.

Reagent Preparation (Perform on Ice)
  • Tubulin Aliquoting: If starting with lyophilized tubulin, reconstitute it in ice-cold G-PEM buffer to the desired stock concentration (e.g., 10 mg/mL). Aliquot into single-use microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. This prevents protein degradation from multiple freeze-thaw cycles.[10]

  • GTP-Supplemented Buffer: Prepare a fresh working solution of G-PEM buffer containing 1 mM GTP. Keep this solution on ice.[10]

  • Compound Dilution Series:

    • Thaw the nicotinic acid analog stock solutions and the Nocodazole positive control.

    • Perform a serial dilution of your test compounds and Nocodazole in G-PEM buffer (without GTP). It is crucial to pre-dilute the compounds in buffer before adding them to the tubulin solution to avoid shocking the protein with high concentrations of DMSO.[10] The final DMSO concentration in the assay should not exceed 2%.[10]

    • Prepare a vehicle control dilution containing the same final concentration of DMSO as the highest compound concentration.

Assay Procedure
  • Setup on Ice: All reaction components must be combined on ice to prevent premature polymerization.[10]

  • Prepare Tubulin Working Solution: Thaw a single-use aliquot of tubulin on ice. Dilute the tubulin stock with ice-cold GTP-supplemented G-PEM buffer to a final concentration of ~60 µM.[10] This concentration is optimized to provide a robust signal within the 90-minute timeframe.

  • Assemble Reactions: In a 96-well half-area plate kept on ice, combine the reagents in the following order:

    • 10 µL of the diluted test compound, Nocodazole, or DMSO vehicle control.

    • 60 µL of the ~60 µM tubulin working solution.

    • The final volume will be 70 µL, and the final tubulin concentration will be approximately 54 µM.[10]

    • Expert Tip: Gently pipette to mix, avoiding the introduction of air bubbles, which can interfere with absorbance readings.[10] Run each condition in triplicate to ensure statistical validity.

Data Acquisition
  • Pre-warm Plate Reader: Set the spectrophotometer to 37°C. The temperature must be precisely controlled as tubulin polymerization is highly temperature-dependent.

  • Kinetic Measurement: Immediately transfer the 96-well plate to the pre-warmed plate reader.

  • Read Parameters: Measure the absorbance at 350 nm every 30 seconds for 90 minutes.[10] If available, enable shaking between reads to ensure a homogenous solution.[10]

Workflow Visualization

Tubulin_Assay_Workflow cluster_prep Preparation (On Ice) cluster_reaction Reaction Assembly (On Ice) cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, GTP, Analogs) prep_tubulin Dilute Tubulin Stock (~60 µM in G-PEM + GTP) prep_reagents->prep_tubulin prep_plate Pipette Analogs & Controls into 96-well Plate (10 µL) prep_tubulin->prep_plate add_tubulin Add Tubulin Solution to Plate (60 µL) prep_plate->add_tubulin mix Gently Mix (Avoid Bubbles) add_tubulin->mix plate_reader Transfer Plate to Pre-warmed (37°C) Plate Reader mix->plate_reader read Kinetic Read (OD 350nm, 90 min) plate_reader->read plot_curves Plot OD vs. Time Curves read->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

Data Analysis and Interpretation

Plotting Kinetic Data

For each concentration of your nicotinic acid analog and controls, plot the absorbance (OD 350 nm) on the y-axis against time (minutes) on the x-axis.

  • The DMSO vehicle control should produce a clear sigmoidal curve.

  • The Nocodazole positive control should show significant or complete inhibition of polymerization (a flat or nearly flat line).

  • Active nicotinic acid analogs will show concentration-dependent inhibition, with curves falling between the negative and positive controls.

Calculating IC50 Values

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate or extent of polymerization by 50%.

  • Determine the Endpoint: Use the absorbance value of the vehicle control at the steady-state plateau (e.g., at 60 or 90 minutes) as 100% polymerization (Maximal Effect). Use the baseline absorbance at time zero as 0% polymerization.

  • Calculate Percent Inhibition: For each concentration of your analog, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (OD_inhibitor - OD_t0) / (OD_vehicle - OD_t0))

  • Dose-Response Curve: Plot the percent inhibition (y-axis) against the log of the inhibitor concentration (x-axis).

  • Determine IC50: Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism or R to fit the curve and calculate the IC50 value.[11]

Data Presentation

Summarize the calculated IC50 values in a clear, structured table for easy comparison.

CompoundTubulin Polymerization IC50 (µM)
Nicotinic Acid Analog 12.5 ± 0.3
Nicotinic Acid Analog 215.7 ± 1.2
Nicotinic Acid Analog 3> 100 (Inactive)
Nocodazole (Control)0.8 ± 0.1

Data are expressed as mean ± standard deviation from three independent experiments.

Troubleshooting and Quality Control

ProblemPotential CauseSolution
No polymerization in vehicle control. Inactive tubulin (improper storage, freeze-thaw cycles).[10] Omission of GTP or Mg²⁺. Incorrect temperature.Use a fresh, single-use aliquot of tubulin. Ensure all buffer components are present and the plate reader is at 37°C.
Lag phase is absent in vehicle control. Tubulin aggregates are present, acting as "seeds".[10]Before use, spin the thawed tubulin aliquot at >60,000 x g for 10 minutes at 4°C to pellet aggregates. Use the supernatant.
High background signal / apparent polymerization. Test compound is precipitating at assay concentration.[10]Visually inspect the wells. Run a control with the compound in buffer without tubulin. If it precipitates, lower the concentration range or improve its solubility.
Inconsistent replicates. Pipetting errors or air bubbles.[10]Use calibrated pipettes and practice careful, consistent pipetting. Avoid introducing bubbles when mixing.
Unexpected microtubule promotion. Compound may act as a stabilizing agent.If a compound increases the rate or extent of polymerization, it may be a microtubule stabilizer. This protocol can detect both activities.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health (NIH). [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Institutes of Health (NIH). [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. [Link]

  • Inhibition of tubulin polymerization (IC50) of compounds 6 r and 6 y. ResearchGate. [Link]

  • Can anyone recommend a kit to check tubulin polymerization in cells? ResearchGate. [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [https://www.bioworld.com/articles/737039-discovery-of-potent-tubulin-polymerization-inhibitor-that-targets-tubulin-colchicine-binding-site]([Link] polymerization-inhibitor-that-targets-tubulin-colchicine-binding-site)

  • Mechanism of GTP hydrolysis in tubulin polymerization: characterization of the kinetic intermediate microtubule-GDP-Pi using phosphate analogs. ACS Publications. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. [Link]

  • Role of GTP hydrolysis in microtubule polymerization. PubMed. [Link]

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Application Notes & Protocols: A Guide to Measuring the Anti-inflammatory Effects of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammation through the GPR109A Receptor

Chronic inflammation is a critical pathological component of numerous diseases, including atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a cornerstone of modern drug development. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been recognized for their lipid-modifying properties, but their potent anti-inflammatory effects are gaining significant attention.[1][2][3][4] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[5][6]

GPR109A is highly expressed on the surface of key immune cells, including monocytes, macrophages, and neutrophils, as well as on adipocytes.[6][7][8] Upon binding by nicotinic acid derivatives, the receptor triggers a cascade of intracellular events that collectively suppress inflammatory responses. This unique mechanism presents a valuable therapeutic target.

This guide provides a comprehensive overview of the essential in vitro and in vivo techniques to robustly characterize and quantify the anti-inflammatory efficacy of novel nicotinic acid derivatives. The protocols are designed to be self-validating, providing researchers with a reliable framework for screening, mechanism of action studies, and preclinical evaluation.

Core Mechanism: GPR109A Signaling Pathway

Understanding the underlying signaling pathway is crucial for designing relevant assays. Activation of GPR109A by a nicotinic acid derivative initiates a signal through a pertussis toxin-sensitive inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream inflammatory pathways, most notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[9][10] NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

GPR109A_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A (HCA2) Gi Gαi GPR109A->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits IKK IKK PKA->IKK Inhibits NFkB_complex NF-κB (p65/p50)-IκBα IKK->NFkB_complex Phosphorylates IκBα IkBa_p p-IκBα NFkB_nuc NF-κB (p65/p50) IkBa_p->NFkB_nuc NF-κB translocates NFkB_complex->IkBa_p Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds Gi->AC Inhibits

Caption: General workflow for in vitro screening of anti-inflammatory compounds.

Protocol 1.1: Measurement of Pro-Inflammatory Cytokines

Principle: A primary indicator of anti-inflammatory activity is the suppression of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [11][12]An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in cell culture supernatants.

Materials:

  • RAW 264.7 cells

  • Complete DMEM media

  • LPS (from E. coli O111:B4)

  • Test nicotinic acid derivative and vehicle (e.g., DMSO)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the media and replace it with fresh media containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • ELISA: Perform the TNF-α and IL-6 ELISAs according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve. Determine the percent inhibition relative to the LPS-only control and calculate the IC₅₀ value for the test compound.

Table 1: Representative Data for Compound NA-D1 on LPS-Induced Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% Inhibition
Vehicle Control-55 ± 8-30 ± 5-
LPS (100 ng/mL)-3580 ± 2100%12540 ± 8500%
NA-D1 + LPS12850 ± 15020.4%9860 ± 62021.4%
NA-D1 + LPS101620 ± 9554.7%5510 ± 41056.1%
NA-D1 + LPS50480 ± 4586.6%1570 ± 13087.5%
Protocol 1.2: Quantification of Pro-Inflammatory Mediators (PGE₂ and NO)

Principle: The inflammatory response involves the production of other key mediators besides cytokines. Prostaglandin E₂ (PGE₂) is synthesized via the COX-2 enzyme, and Nitric Oxide (NO) is produced by inducible nitric oxide synthase (iNOS). Measuring the reduction of these molecules provides further evidence of anti-inflammatory action. [13][14] A. Prostaglandin E₂ (PGE₂) Measurement

  • Methodology: Use the same supernatants collected in Protocol 1.1. Quantify PGE₂ levels using a commercial competitive ELISA kit. [15][16][17][18]The procedure is analogous to the cytokine ELISA.

B. Nitric Oxide (NO) Measurement

  • Methodology: NO is unstable, so its production is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess Assay. [13] 1. In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution). 2. Incubate for 10 minutes at room temperature, protected from light. 3. Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). 4. Incubate for another 10 minutes. 5. Measure the absorbance at 540 nm. 6. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol 1.3: Western Blot for COX-2 Expression and NF-κB Activation

Principle: Western blotting allows for the semi-quantitative analysis of protein expression to confirm that the observed functional effects (e.g., reduced PGE₂) are due to changes at the protein level. A reduction in COX-2 expression and decreased phosphorylation of the NF-κB p65 subunit are key indicators of GPR109A-mediated anti-inflammatory activity. [10][19][20] Materials:

  • Cell lysates prepared from cells treated as in Protocol 1.1 (6-hour incubation is often optimal for signaling proteins).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

  • Primary antibodies: anti-COX-2, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate and imaging system.

Procedure:

  • Lysate Preparation: Lyse the cells with RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin). For phospho-p65, normalize to total p65.

Part 2: In Vivo Models for Efficacy & Translational Relevance

In vivo models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system. [21][22][23][24]They provide insights into a compound's efficacy, pharmacokinetics, and safety profile.

Experimental Workflow: In Vivo Acute Inflammation Model

Caption: Workflow for an LPS-induced systemic inflammation model in mice.

Protocol 2.1: LPS-Induced Systemic Inflammation in Mice

Principle: Intraperitoneal (i.p.) injection of LPS in mice creates a robust, acute systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines. [25]This model is excellent for evaluating the in vivo efficacy of systemically administered anti-inflammatory agents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • LPS (from E. coli O111:B4).

  • Test nicotinic acid derivative formulated for oral (p.o.) or i.p. administration.

  • Positive control (e.g., Dexamethasone).

  • Anesthesia and materials for blood collection.

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week.

  • Grouping: Randomly assign mice to treatment groups (n=6-8 per group).

  • Dosing: Administer the test compound or vehicle orally 1 hour before LPS challenge.

  • LPS Challenge: Inject mice i.p. with a sub-lethal dose of LPS (e.g., 1 mg/kg).

  • Sample Collection: At a peak time point for cytokine release (e.g., 2 hours for TNF-α), anesthetize the mice and collect blood via cardiac puncture.

  • Serum Preparation: Allow blood to clot and centrifuge to collect serum.

  • Analysis: Quantify serum levels of TNF-α, IL-6, and other relevant cytokines using ELISA or a multiplex bead-based assay.

Protocol 2.2: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic and highly reproducible model of acute localized inflammation. [26][27]Subplantar injection of carrageenan induces edema (swelling), which can be quantified over time. The reduction in paw volume is a direct measure of the compound's anti-inflammatory effect.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • 1% Carrageenan solution in sterile saline.

  • Test compound and vehicle.

  • Positive control (e.g., Indomethacin).

  • Plebthysmometer for measuring paw volume.

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Dosing: Administer the test compound or controls (p.o. or i.p.) 1 hour before the carrageenan injection.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the percent inhibition of edema for each group at each time point compared to the vehicle control group.

Table 2: Representative Data for Compound NA-D2 in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.85 ± 0.060%
Indomethacin100.38 ± 0.0455.3%
NA-D2300.71 ± 0.0516.5%
NA-D21000.52 ± 0.0438.8%

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of nicotinic acid derivatives as potential anti-inflammatory therapeutics. The tiered approach, beginning with high-throughput in vitro assays to establish potency and mechanism, followed by validation in well-characterized in vivo models of inflammation, ensures a thorough and reliable assessment. By focusing on GPR109A-relevant endpoints such as cytokine suppression, inhibition of inflammatory mediators, and modulation of the NF-κB pathway, researchers can confidently identify and advance promising new drug candidates.

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Determining the Anti-Cancer Potency of 5-(3-Methoxyphenyl)nicotinic acid: An Application and Protocol Guide for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of 5-(3-Methoxyphenyl)nicotinic acid, a novel compound of interest in oncology research. This document offers not just procedural steps but also the underlying scientific rationale, ensuring that the experimental design is robust, and the results are both accurate and reproducible.

Introduction: The Scientific Rationale

5-(3-Methoxyphenyl)nicotinic acid belongs to the family of nicotinic acid derivatives. Nicotinic acid, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and DNA repair pathways.[1] Dysregulation of NAD+ metabolism is increasingly recognized as a hallmark of cancer.[2] Furthermore, derivatives of nicotinic acid have shown promise as anti-cancer agents, though the precise mechanisms are often compound-specific.[3]

The introduction of a 3-methoxyphenyl group to the nicotinic acid scaffold suggests several potential anti-cancer mechanisms of action. Compounds with a methoxyphenyl moiety have been reported to induce apoptosis and inhibit tubulin polymerization, a key process in cell division.[4] Additionally, some nicotinic acid derivatives are known to target and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[3]

Another important target to consider is the G protein-coupled receptor 109A (GPR109A), which is activated by nicotinic acid. GPR109A can function as a tumor suppressor in certain cancers, such as colon and breast cancer, and its expression is often silenced in tumor cells.[5][6][7][] Therefore, the anti-proliferative effects of 5-(3-Methoxyphenyl)nicotinic acid may be dependent on the GPR109A expression status of the cancer cell line.

Given these potential mechanisms, a thorough in vitro evaluation of 5-(3-Methoxyphenyl)nicotinic acid's cytotoxic and cytostatic effects is warranted. The IC50 value is a key parameter in this evaluation, representing the concentration of the compound required to inhibit a biological process, in this case, cell proliferation, by 50%.

Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is paramount for a meaningful IC50 determination. Based on the potential mechanisms of action of 5-(3-Methoxyphenyl)nicotinic acid, a strategically selected panel of cell lines should be employed.

Table 1: Recommended Cancer Cell Line Panel

RationaleSuggested Cell LinesKey Characteristics
High VEGFR-2 Expression Esophageal cancer cell lines (e.g., various KYSE lines), some ovarian cancer cell lines (e.g., HeyA8, SKOV3ip1), and some leukemias.[9][10][11]To investigate the potential inhibitory effect on VEGFR-2 signaling.
Sensitivity to Tubulin Polymerization Inhibitors HeLa (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).[12][13][14]To assess the compound's potential to disrupt microtubule dynamics.
GPR109A Expression Status Colon cancer cell lines (e.g., KM12L4 - low/no expression; CCD841 - constitutive expression), breast cancer cell lines (e.g., MCF-7, MDA-MB-231 - often silenced).[5][7][15]To determine if the compound's activity is mediated through GPR109A.
Broad Spectrum Screening A panel representing diverse cancer types, such as those from the NCI-60 human tumor cell line screen.To identify unexpected sensitivities and broaden the understanding of the compound's activity.

Core Methodologies for IC50 Determination

Several robust and well-validated assays can be employed to determine the IC50 of 5-(3-Methoxyphenyl)nicotinic acid. The choice of assay may depend on the specific research question, available equipment, and the anticipated mechanism of action. Below are detailed protocols for three commonly used methods.

General Workflow for IC50 Determination

The overall experimental workflow is consistent across the different assay types.

IC50_Workflow General IC50 Determination Workflow A Cell Culture and Seeding C Cell Treatment A->C B Compound Preparation and Dilution B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Viability Assay (MTT, MTS, or CellTiter-Glo) D->E F Data Acquisition (Absorbance/Luminescence) E->F G Data Analysis and IC50 Calculation F->G Data_Analysis_Flow IC50 Data Analysis Workflow A Raw Absorbance/Luminescence Data B Background Subtraction A->B C Normalization to Vehicle Control (% Viability) B->C D Log Transformation of Compound Concentration C->D E Plotting: % Viability vs. Log(Concentration) D->E F Non-Linear Regression (Four-Parameter Logistic Fit) E->F G IC50 Value Determination F->G

Caption: A step-by-step workflow for the analysis of raw viability data to determine the IC50 value.

Software and Statistical Considerations
  • Software: GraphPad Prism is a widely used software for generating dose-response curves and calculating IC50 values. [10][16][17]Other statistical packages and online calculators are also available. [18]* Replicates and Statistical Significance: Each experiment should be performed with at least three biological replicates. The IC50 values should be reported as the mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical comparisons of IC50 values between different cell lines or conditions should be performed on the log-transformed IC50 values. [4]

Data Presentation

Summarize the determined IC50 values in a clear and concise table for easy comparison across different cell lines and experimental conditions.

Table 2: Example of IC50 Data Summary for 5-(3-Methoxyphenyl)nicotinic acid

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) ± SEM
HCT-116Colon Cancer48[Insert Value]
MCF-7Breast Cancer48[Insert Value]
HeyA8Ovarian Cancer48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HCT-116Colon Cancer72[Insert Value]
MCF-7Breast Cancer72[Insert Value]
HeyA8Ovarian Cancer72[Insert Value]
HeLaCervical Cancer72[Insert Value]

Conclusion and Future Directions

This guide provides a robust framework for the accurate and reproducible determination of the IC50 of 5-(3-Methoxyphenyl)nicotinic acid in various cancer cell lines. By carefully selecting cell lines based on the compound's putative mechanisms of action and employing validated viability assays and rigorous data analysis, researchers can gain valuable insights into its anti-cancer potential. Subsequent studies should aim to elucidate the precise molecular mechanisms underlying the observed cytotoxic or cytostatic effects, potentially through cell cycle analysis, apoptosis assays, and target engagement studies.

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  • El-Naggar, M., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1850.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(3-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

5-(3-Methoxyphenyl)nicotinic acid is a biaryl compound, typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[1][2][3] While this is a powerful C-C bond-forming reaction, it often introduces specific impurities that can be challenging to remove. The purification strategy is further complicated by the physicochemical properties of the target molecule, which possesses both a carboxylic acid and a pyridine ring, making its solubility pH-dependent.

The primary purification challenges stem from:

  • Reaction Byproducts: Incomplete conversion and side reactions during the synthesis.

  • Structurally Similar Impurities: The presence of compounds with similar polarity and functionality to the desired product.

  • Product Solubility: The amphoteric nature of the molecule, which can lead to difficulties in selecting appropriate crystallization and chromatography solvents.

This guide will address these challenges systematically, providing both the "how" and the "why" behind each recommended step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 5-(3-Methoxyphenyl)nicotinic acid via Suzuki-Miyaura coupling?

A1: The most prevalent impurities are typically unreacted starting materials and byproducts from side reactions inherent to the Suzuki-Miyaura coupling.[4][5] These include:

  • Unreacted 5-bromonicotinic acid (or other halogenated precursor): This starting material is polar and can co-crystallize with the product.

  • Unreacted 3-methoxyphenylboronic acid and its derivatives: Boronic acids can be tricky to remove completely.

  • Homocoupled byproduct (3,3'-dimethoxybiphenyl): This is formed from the coupling of two molecules of the 3-methoxyphenylboronic acid and is a common byproduct, especially if oxygen is not rigorously excluded from the reaction.[4][5]

  • Palladium residues: The palladium catalyst used in the reaction can contaminate the final product.

Q2: My crude product is a dark-colored solid. What is the cause of the color and how can I remove it?

A2: The dark color is often due to residual palladium catalyst, which can precipitate as palladium black, or highly colored organic byproducts.[6] Treatment with activated carbon during recrystallization is an effective method for removing colored impurities.[6]

Q3: I am having trouble getting my product to crystallize. It keeps "oiling out". What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors, including the presence of impurities, a suboptimal solvent system, or too rapid cooling. Try the following:

  • Solvent Selection: Ensure you are using an appropriate solvent system. A mixture of solvents, one in which the compound is soluble and another in which it is less soluble, often works well.[7]

  • Slowing Down Crystallization: Allow the solution to cool slowly to room temperature and then in a refrigerator. Avoid rapid cooling in an ice bath.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the percentage purity of your compound and detecting any non-volatile impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any residual starting materials or byproducts.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of any unknown impurities.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.

Challenge: Persistent Impurities After a Single Recrystallization

If a single recrystallization does not yield a product of sufficient purity, a multi-step approach or a change in solvent system is necessary.

Step-by-Step Protocol for Optimized Recrystallization:

  • Solvent Screening:

    • Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).[7]

    • A good starting point for 5-(3-Methoxyphenyl)nicotinic acid, given its polarity, is a mixture of an alcohol and water (e.g., ethanol/water) or an ester and a non-polar solvent (e.g., ethyl acetate/hexanes).

  • Dissolution:

    • In an appropriately sized flask, add the crude product and a minimal amount of the chosen hot solvent to fully dissolve the material.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w) and heat for a few minutes.

    • Caution: Do not add activated carbon to a boiling solution as this can cause bumping.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal.

    • Once crystals begin to form, you can place the flask in a refrigerator or ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Solvent Selection Guide

Solvent SystemPolaritySuitability for 5-(3-Methoxyphenyl)nicotinic acidRationale
WaterHighModerateGood for removing non-polar impurities, but solubility may be low.
Ethanol/WaterHigh to MediumExcellentThe alcohol solubilizes the compound, and the water acts as an anti-solvent to induce crystallization.
Ethyl Acetate/HexanesMedium to LowGoodEffective for removing more polar impurities that remain in the mother liquor.
AcetonitrileMediumModerateCan be a good choice, but solubility needs to be carefully evaluated.

Visualization: Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize If colored Filter_Hot Hot Filtration Dissolve->Filter_Hot If not colored Decolorize->Filter_Hot Cool Slow Cooling Filter_Hot->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate Crystals (Filtration) Crystals->Isolate Dry Dry Product Isolate->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of 5-(3-Methoxyphenyl)nicotinic acid by recrystallization.

Guide 2: Purification by Column Chromatography

When recrystallization is ineffective, particularly for removing impurities with very similar solubility profiles, column chromatography is the method of choice.

Challenge: Poor Separation on Silica Gel

The acidic nature of 5-(3-Methoxyphenyl)nicotinic acid can cause it to streak on a standard silica gel column, leading to poor separation.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase Selection:

    • Use silica gel as the stationary phase. To minimize streaking of the acidic product, you can either:

      • Add a small amount of acetic acid (0.5-1%) to your eluent.

      • Use a pre-treated silica gel (e.g., with a buffer).

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system.

    • A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate.

  • Column Packing:

    • Pack the column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution and Fraction Collection:

    • Run the column, collecting fractions.

    • Monitor the elution of compounds using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization: Logic for Eluent Selection

Eluent_Selection Start Start Eluent Selection TLC Run TLC with Hexanes/Ethyl Acetate Start->TLC Check_Rf Check Rf of Product TLC->Check_Rf Too_High Rf > 0.3? Increase Hexanes Check_Rf->Too_High Yes Too_Low Rf < 0.2? Increase Ethyl Acetate Check_Rf->Too_Low No Too_High->TLC Too_Low->TLC Yes Optimal 0.2 <= Rf <= 0.3 Optimal Eluent Found Too_Low->Optimal No

Caption: Decision-making process for selecting the optimal eluent for column chromatography.

Guide 3: Purification by Acid-Base Extraction

The carboxylic acid moiety of 5-(3-Methoxyphenyl)nicotinic acid allows for a classic purification technique based on its differential solubility in acidic and basic aqueous solutions.

Challenge: Emulsion Formation During Extraction

Vigorous shaking during liquid-liquid extraction can lead to the formation of stable emulsions, making phase separation difficult.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Wash:

    • Transfer the organic solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate solution). The deprotonated product will move into the aqueous layer.

    • Technique Tip: Gently invert the funnel to mix the layers rather than shaking vigorously to avoid emulsions.

    • Separate the aqueous layer. Repeat the extraction of the organic layer to ensure all the acidic product is removed.

  • Acidification:

    • Combine the aqueous extracts and cool in an ice bath.

    • Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (around pH 3-4). The protonated product will precipitate out of the solution.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization: Acid-Base Extraction Workflow

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Deprotonated Product) Separate->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Step-by-step workflow for the purification of 5-(3-Methoxyphenyl)nicotinic acid using acid-base extraction.

References

  • Suzuki, A. (1981). Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Accounts of Chemical Research, 15(6), 178-184. [Link]

  • Cheetham, A. G., et al. (2022). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry, 12. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. (2007). A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1759-1765. [Link]

  • ResearchGate. (2018). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]

  • Roche Applied Science. (n.d.). Protein purification. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • Google Patents. (1962).
  • CONICET. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 50(10), 684-697. [Link]

  • PubMed. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. [Link]

  • Monatshefte für Chemie. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Monatshefte für Chemie / Chemical Monthly, 135(4), 433-442. [Link]

  • Google Patents. (2013).
  • Acta Poloniae Pharmaceutica. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 65(5), 551-557. [Link]

  • ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

  • YouTube. (2023). Recombinant Antibody Affinity Purification with Protein A or Protein G Protocol. [Link]

  • Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13028-13030. [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Applications, 668(2), 165-180. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • ResearchGate. (2017). Studies of preparation, characterization, and solubility of mefenamic acid-nicotinamide co-crystal synthesized by using melt crystallization method. [Link]

  • ResearchGate. (2013). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?[Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2023). The role of the methoxy group in approved drugs. [Link]

  • PubMed Central. (2022). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 27(19), 6543. [Link]

  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 74. [Link]

  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 9(1), 17. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]

Sources

Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield and purity.

I. Overview of the Primary Synthetic Route

The most prevalent and versatile method for synthesizing 5-(3-methoxyphenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[1][2] The general scheme involves the coupling of a boronic acid or its ester derivative with a halide, catalyzed by a palladium complex.

The typical synthetic pathway can be visualized as a two-step process:

  • Suzuki-Miyaura Coupling: Reaction of a 5-halonicotinate ester (e.g., methyl or ethyl 5-bromonicotinate) with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis 5-Halonicotinate_Ester 5-Halonicotinate Ester Coupling_Product_Ester 5-(3-Methoxyphenyl)nicotinate Ester 5-Halonicotinate_Ester->Coupling_Product_Ester 3-Methoxyphenylboronic_Acid 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic_Acid->Coupling_Product_Ester Pd_Catalyst_Base Pd Catalyst Base Pd_Catalyst_Base->Coupling_Product_Ester Final_Product 5-(3-Methoxyphenyl)nicotinic Acid Coupling_Product_Ester->Final_Product Hydrolysis_Reagents Acid or Base (e.g., NaOH, HCl) Hydrolysis_Reagents->Final_Product Side_Reactions cluster_side Potential Side Reactions Starting_Materials 5-Halonicotinate Ester + 3-Methoxyphenylboronic Acid Homocoupling Homocoupling of Boronic Acid (3,3'-dimethoxybiphenyl) Starting_Materials->Homocoupling Dehalogenation Dehalogenation of Nicotinate (Methyl Nicotinate) Starting_Materials->Dehalogenation Protodeboronation Protodeboronation (Anisole) Starting_Materials->Protodeboronation

Sources

troubleshooting 5-(3-Methoxyphenyl)nicotinic acid solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our approach is rooted in foundational physicochemical principles to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-(3-Methoxyphenyl)nicotinic acid in aqueous buffers for my biological assay. What is the first step I should take?

A1: The initial and most critical step is to consider the pH of your aqueous buffer. As a derivative of nicotinic acid, 5-(3-Methoxyphenyl)nicotinic acid is a weak acid. Its solubility in aqueous solutions is highly dependent on the pH. The carboxylic acid moiety needs to be deprotonated to its carboxylate form to become significantly more water-soluble. Nicotinic acid itself has a pKa of approximately 4.75[1]. The methoxyphenyl substituent is unlikely to drastically shift this pKa. Therefore, ensure your buffer's pH is at least 1.5 to 2 units above the pKa (i.e., pH > 6.25-6.75) to maintain the compound in its more soluble, ionized form.

Q2: What are the best organic solvents for dissolving 5-(3-Methoxyphenyl)nicotinic acid?

A2: Based on data for the parent compound, nicotinic acid, polar aprotic solvents are excellent choices. For nicotinic acid, the solubility follows the order: Dimethyl Sulfoxide (DMSO) >> ethanol > water[2]. Therefore, for 5-(3-Methoxyphenyl)nicotinic acid, we recommend starting with DMSO or N,N-Dimethylformamide (DMF). Nicotinic acid has a reported solubility of approximately 1 mg/mL in these solvents[3]. While the addition of the lipophilic 3-methoxyphenyl group might slightly alter this, they remain the most promising starting points for creating stock solutions.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To mitigate this, you can:

  • Decrease the final concentration: Your target concentration in the aqueous buffer might be above the compound's aqueous solubility limit.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays.

  • Use a different formulation strategy: Consider techniques like using co-solvents, cyclodextrins, or preparing a salt form of your compound, which are discussed in the troubleshooting guides below.

In-Depth Troubleshooting Guides

Issue 1: Poor Aqueous Solubility at Neutral pH

Root Cause Analysis: 5-(3-Methoxyphenyl)nicotinic acid, like other nicotinic acid derivatives, is a zwitterionic molecule in aqueous solutions near its isoelectric point, but it exists predominantly in its neutral form in organic solvents[4]. The neutral form has limited aqueous solubility. The key to enhancing aqueous solubility is to shift the equilibrium towards the ionized (carboxylate) form.

Caption: Workflow for addressing poor aqueous solubility via pH adjustment.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess of 5-(3-Methoxyphenyl)nicotinic acid to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Analysis: Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Issue 2: Insufficient Solubility in Common Organic Solvents for Stock Solutions

Root Cause Analysis: While DMSO and DMF are generally effective, high concentrations of 5-(3-Methoxyphenyl)nicotinic acid might still be challenging to achieve due to its crystalline nature. The methoxyphenyl group adds to the molecular weight and potentially the crystal lattice energy compared to nicotinic acid.

Caption: Workflow for optimizing organic solvent systems.

SolventMolar Solubility (mol/dm³) at 298.2 KReference
Dimethyl Sulfoxide (DMSO)High (not quantified in this source)[2]
Ethanol0.134[4]
Water0.130[4]
Acetone0.038[4]
Acetonitrile0.014[4]
Diethyl Ether0.021[4]

This table provides a baseline for nicotinic acid. The addition of the 3-methoxyphenyl group will likely decrease aqueous solubility and increase solubility in less polar organic solvents.

Issue 3: Compound Instability or Precipitation Over Time

Root Cause Analysis: Solutions of organic acids can sometimes be unstable, leading to precipitation, especially if the initial dissolution was achieved through heating. Supersaturated solutions are prone to crystallization.

The formation of a salt is a widely recognized and effective method to increase the solubility and dissolution rate of both acidic and basic pharmaceutical compounds[5].

Caption: Workflow for improving stability and solubility through salt formation.

  • Solvent Selection: Dissolve a known amount of 5-(3-Methoxyphenyl)nicotinic acid in a suitable organic solvent where it is reasonably soluble (e.g., ethanol or methanol).

  • Base Addition: In separate vials, add equimolar amounts of different bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine) dissolved in a minimal amount of a suitable solvent (e.g., water or ethanol).

  • Reaction and Precipitation: Mix the acid and base solutions. If a precipitate forms, it is likely the salt. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, e.g., diethyl ether or heptane) to induce crystallization.

  • Isolation and Characterization: Isolate the solid by filtration, wash with the anti-solvent, and dry. Characterize the resulting solid (e.g., by melting point, FTIR, or NMR) to confirm salt formation.

  • Solubility Testing: Determine the aqueous solubility of the prepared salts using the protocol described in Issue 1.

References

  • Gonçalves, J., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2458–2463. [Link]

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. [Link]

  • Dean, J. A. (1985). Lange's Handbook of Chemistry (13th ed.). McGraw-Hill Book Co.
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 65, 133-138. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • ChemAxon. (n.d.). LogP and logD calculations. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 5-(3-Methoxyphenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the cell permeability of 5-(3-Methoxyphenyl)nicotinic acid derivatives. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and overcome permeability challenges in your experimental workflow.

Section 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses the fundamental reasons behind the permeability challenges inherent to this class of compounds and outlines the initial steps for assessment.

Q1: Why is my 5-(3-Methoxyphenyl)nicotinic acid derivative showing low activity in cell-based assays despite good target engagement in biochemical assays?

This is a classic and frequently observed discrepancy. A potent inhibitor in a purified, cell-free system (biochemical assay) that fails in a cellular context often points directly to poor cell permeability. The compound is likely unable to cross the cell membrane to reach its intracellular target at a sufficient concentration. Most drugs need to pass through at least one cellular membrane to reach their intended target[1]. This guide will help you systematically confirm and address this issue.

Q2: What are the key structural features of 5-(3-Methoxyphenyl)nicotinic acid that contribute to its poor cell permeability?

The primary structural feature hindering permeability is the carboxylic acid group on the nicotinic acid core. At physiological pH (approximately 7.4), this group is predominantly deprotonated, forming a negatively charged carboxylate anion. This charge significantly increases the molecule's polarity and its affinity for water, making it energetically unfavorable to pass through the hydrophobic lipid bilayer of the cell membrane[2]. While the methoxyphenyl group adds lipophilicity, the negative charge often dominates, leading to poor passive diffusion.

Q3: What initial in silico parameters should I check before starting wet lab experiments?

Before committing to expensive and time-consuming lab work, a quick computational assessment can provide valuable insights. These parameters help predict a molecule's drug-like properties and potential for passive diffusion.

ParameterDescription & Target ValueRationale
cLogP Calculated Octanol-Water Partition Coefficient. (Target: 1-3)Measures the lipophilicity of the neutral molecule. Too low suggests poor lipid membrane affinity; too high can lead to poor aqueous solubility and membrane trapping[3].
LogD @ pH 7.4 Distribution Coefficient at pH 7.4. (Target: 1-3)This is more physiologically relevant than LogP as it accounts for the ionization state of the molecule. For acidic compounds, LogD will be significantly lower than LogP.
TPSA Topological Polar Surface Area. (Target: < 140 Ų)Estimates the surface area of polar atoms. High TPSA correlates with poor membrane permeability due to the high energy cost of desolvating the molecule to enter the lipid bilayer.
HBD/HBA Hydrogen Bond Donors / Acceptors. (Lipinski's Rule of 5: HBD ≤ 5, HBA ≤ 10)A high number of hydrogen bonding groups increases a molecule's affinity for water, thereby reducing its membrane permeability[4][5].
Section 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow to diagnose and solve permeability issues.

Step 1: Quantifying the Permeability Problem

Q: How do I experimentally confirm that poor permeability is the issue?

You need to quantitatively measure the compound's ability to cross a membrane. We recommend a two-tiered approach: start with a simple, high-throughput assay for passive diffusion (PAMPA) and then move to a more complex, biologically relevant cell-based model (Caco-2). In vitro permeability assays are essential tools for predicting a drug's potential for intestinal absorption[6].

G cluster_0 Permeability Assessment Workflow Start Hypothesis: Poor Permeability InSilico In Silico Analysis (LogD, TPSA) Start->InSilico PAMPA PAMPA Assay (Passive Diffusion) InSilico->PAMPA Proceed if in silico flags are raised Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Confirm with cell-based model Analyze Analyze Data & Select Strategy Caco2->Analyze

Caption: Experimental workflow for diagnosing permeability issues.

A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first step. It models passive diffusion and is a rapid, cost-effective method to screen compounds[7][8]. Following this, the Caco-2 permeability assay, which uses a monolayer of human colon carcinoma cells, provides a more comprehensive picture by modeling not only passive diffusion but also active transport and efflux mechanisms[9][10][11].

Permeability ClassTypical PAMPA Pₑ (10⁻⁶ cm/s)Typical Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s)
High > 10> 10
Moderate 1 - 101 - 10
Low < 1< 1

This table provides generally accepted classification criteria. Pₑ = effective permeability; Pₐₚₚ = apparent permeability.

Step 2: Differentiating Passive Diffusion from Active Efflux

Q: My compound shows low apical-to-basolateral (A→B) permeability in the Caco-2 assay. How do I know if it's poor passive diffusion or if it's being actively pumped out by efflux transporters?

To answer this, you must perform a bidirectional Caco-2 assay , measuring transport in both the A→B and the basolateral-to-apical (B→A) directions. From this, you can calculate the Efflux Ratio (ER) .

Efflux Ratio (ER) = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)

An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux pump (like P-glycoprotein), which actively transports it out of the cell, reducing its net absorption[10].

G outcome Permeability is NOT the primary issue. Papp Papp (A→B) < 1? Papp->outcome No ER Efflux Ratio > 2? Papp->ER Yes outcome_efflux Problem: Active Efflux Strategy: Structural modification to avoid transporter recognition. ER->outcome_efflux Yes outcome_passive Problem: Poor Passive Diffusion Strategy: Prodrug approach to mask the carboxylic acid. ER->outcome_passive No

Caption: Decision tree for interpreting bidirectional Caco-2 data.

Step 3: Strategies for Improving Permeability

Q: My compound has a low Pₐₚₚ and an efflux ratio less than 2. What is the best strategy to improve its passive diffusion?

Your data indicates that the primary problem is the molecule's inherent difficulty in crossing the lipid membrane, not active efflux. The most direct and widely successful strategy for overcoming the challenge of a charged carboxylic acid is the prodrug approach [2][12].

The Prodrug Concept: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug[]. For carboxylic acids, this typically involves converting the acid into a more lipophilic ester. This neutral ester can easily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, regenerating the active carboxylic acid at its site of action.

G cluster_0 Outside Cell (High Water) cluster_1 Inside Cell (Enzymes Present) Prodrug Ester Prodrug (Lipophilic, Neutral) Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (Carboxylic Acid, Charged) Enzyme Esterases Enzyme->ActiveDrug Hydrolysis Membrane->Enzyme

Caption: The ester prodrug strategy for intracellular drug delivery.

A simple methyl or ethyl ester is an excellent starting point for a proof-of-concept study. Esterification is a generally applicable modification for drugs containing a carboxylic acid[12].

Section 3: Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

Objective: To determine the effective permeability (Pₑ) of a test compound across a lipid-infused artificial membrane.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)[8]

  • Phospholipid solution (e.g., 1-2% lecithin in dodecane)[14]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical instrumentation (LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.

  • Prepare Donor Solutions: Dilute the test compound stock solution to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane makes contact with the buffer in the acceptor plate[8].

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking[15].

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pₑ) using the appropriate formula provided by the assay kit manufacturer or from scientific literature.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing both passive and active transport.

Objective: To determine the apparent permeability (Pₐₚₚ) of a test compound across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow or another low-permeability marker

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and monolayer formation. The integrity of the monolayer is crucial[11].

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm². Additionally, confirm low permeability of a marker like Lucifer yellow (<1 x 10⁻⁶ cm/s).

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the test compound in pre-warmed (37°C) transport buffer[16].

  • Equilibration: Wash the monolayers with pre-warmed transport buffer and equilibrate for 15-30 minutes at 37°C[17].

  • Initiate Transport (A→B):

    • Add 0.4 mL of the dosing solution to the apical (upper) chamber.

    • Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.

  • Initiate Transport (B→A):

    • Add 1.2 mL of the dosing solution to the basolateral chamber.

    • Add 0.4 mL of fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours)[16].

  • Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate Pₐₚₚ for both A→B and B→A directions and determine the Efflux Ratio (ER).

Section 4: Advanced FAQs
Q: How do I interpret conflicting results between PAMPA and Caco-2 assays (e.g., high permeability in PAMPA but low in Caco-2)?

This is a very informative result. High permeability in PAMPA indicates your compound has the right physicochemical properties (lipophilicity, size, polarity) for good passive diffusion[7]. The low permeability in the Caco-2 assay then strongly suggests that the compound is a substrate for active efflux transporters, which are present in Caco-2 cells but not in the artificial PAMPA membrane. A bidirectional Caco-2 assay should confirm this with a high efflux ratio.

Q: My prodrug is effective, but how do I confirm it's converting back to the active parent compound inside the cell?

This requires a cell-based bioanalytical study. You can treat cells with your ester prodrug, and after a suitable incubation period, lyse the cells and analyze the intracellular contents using LC-MS/MS. By creating standard curves for both the prodrug and the parent carboxylic acid, you can quantify the amount of each, confirming that the conversion is taking place.

Q: Can formulation strategies help improve permeability without chemical modification?

Yes, formulation strategies can enhance the oral bioavailability of poorly soluble or permeable drugs, though they address the delivery to the intestinal wall rather than permeability through the cell itself[18]. Techniques like creating solid dispersions, using self-emulsifying drug delivery systems (SEDDS), or employing nanotechnology-based approaches can improve the dissolution and local concentration of the drug at the site of absorption, which can help drive it across the membrane[19][20]. However, if the molecule is highly polar due to a charge, these methods may have limited success compared to a chemical modification like the prodrug approach.

References
  • Varelis, P., et al. (1995). Nicotinic acid and its derivatives: effects on lipid metabolism and other metabolic factors. PubMed. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Urakami, M., et al. (2004). Relationship between Structure and Permeability of Tryptophan Derivatives Across Human Intestinal Epithelial (Caco-2) Cells. ResearchGate. [Link]

  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Nakai, Y., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Zhao, Z., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer Link. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. [Link]

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  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Pike, N. B. (2009). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. PMC - NIH. [Link]

  • Caddeo, C., et al. (2020). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. [Link]

  • Lentz, K. A., et al. (2019). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Meier, C., et al. (2020). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. ACS Publications. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • GVK BIO. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. [Link]

  • ResearchGate. (2015). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • Taylor & Francis. (2023). Prioritizing oral bioavailability in drug development strategies. [Link]

  • Millipore Corporation. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • ResearchGate. Effects of intramolecular hydrogen bonds on lipophilicity. [Link]

  • ResearchGate. Prodrugs of Carboxylic Acids. [Link]

  • NIH. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • NIH. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • MB Biosciences. In Vitro and Ex Vivo Permeability Study. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. [Link]

  • MDPI. Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. [Link]

  • ResearchGate. Strategies to improve oral bioavailability. [Link]

  • RSC Publishing. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. [Link]

  • Verywell Health. (2023). 8 Types of B Vitamins and How They Support Your Body. [Link]

  • Empower Pharmacy. Tirzepatide / Niacinamide Injection. [Link]

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Technical Support Center: Overcoming Resistance to Nicotinic Acid-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid (NA), also known as niacin or vitamin B3, and its derivatives are emerging as a compelling class of compounds in oncology.[1][2] Their primary anticancer mechanism is often mediated through the activation of the G protein-coupled receptor, GPR109A.[3][4] This receptor, when activated by ligands like nicotinic acid or the gut microbial metabolite butyrate, can induce apoptosis, inhibit inflammation, and suppress tumorigenesis in various cancers, including colon and breast cancer.[3][5][6] However, as with many targeted therapies, the development of resistance poses a significant clinical challenge.

This guide is designed for researchers, scientists, and drug development professionals investigating nicotinic acid-based anticancer agents. It provides a structured approach to understanding, identifying, and overcoming resistance mechanisms through detailed troubleshooting guides, experimental protocols, and frequently asked questions.

Understanding the Core Mechanism & The Challenge of Resistance

The therapeutic potential of nicotinic acid analogs hinges on the functional expression of their target receptor, GPR109A. In susceptible cancer cells, ligand binding to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and ultimately leads to the induction of apoptosis and cell cycle arrest.[7] This pathway often involves the modulation of key survival proteins like Bcl-2 and activation of tumor suppressors.[7]

Resistance to these agents is not a single event but a complex, multifactorial problem. The most prevalent mechanism of resistance is the silencing of the GPR109A receptor itself, effectively rendering the cancer cell blind to the therapeutic agent.

Primary Mechanism of Action: GPR109A Signaling

The diagram below illustrates the canonical signaling pathway initiated by a nicotinic acid-based agent in a sensitive cancer cell.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid Agent GPR109A GPR109A Receptor NA->GPR109A Binds G_protein Gi Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Survival_Pathways Pro-Survival Pathways (e.g., Bcl-2 expression) PKA->Survival_Pathways Inhibits Apoptosis Apoptosis Induction Survival_Pathways->Apoptosis Blocks

Caption: GPR109A signaling pathway in a drug-sensitive cancer cell.

Troubleshooting Guide: Investigating Drug Resistance

This section is structured as a series of common experimental observations that suggest resistance, followed by a logical workflow to diagnose the underlying cause.

Problem 1: Decreased Cytotoxicity of Nicotinic Acid Agent in Long-Term Culture

You've successfully cultured a cancer cell line that was initially sensitive to your nicotinic acid-based drug. However, over several passages, the IC50 value has significantly increased.

Logical Troubleshooting Workflow

This workflow provides a step-by-step approach to diagnosing the cause of acquired resistance.

Troubleshooting_Workflow Start Observation: Increased IC50 of NA-Agent Step1 Step 1: Confirm Phenotype Re-run dose-response cytotoxicity assay (Parental vs. Suspected Resistant) Start->Step1 Step2 Step 2: Assess Target Expression Measure GPR109A mRNA (qPCR) and Protein (Western Blot/Flow Cytometry) Step1->Step2 Decision1 Is GPR109A Expression Downregulated? Step2->Decision1 PathA_Step1 Step 3a: Investigate Epigenetic Silencing Treat with DNMT inhibitor (e.g., 5-aza-dC) and/or HDAC inhibitor (e.g., TSA, Butyrate) Decision1->PathA_Step1 Yes PathB_Step1 Step 3b: Investigate Downstream Signaling - Measure cAMP levels post-treatment - Assess apoptosis markers (Caspase-3, PARP cleavage) Decision1->PathB_Step1 No PathA_Decision Is GPR109A Expression Restored? PathA_Step1->PathA_Decision PathA_Result Conclusion: Resistance is likely due to epigenetic silencing of GPR109A. PathA_Decision->PathA_Result Yes PathA_No_Restore Conclusion: Silencing mechanism is not reversible by these inhibitors. Consider promoter sequencing for mutations. PathA_Decision->PathA_No_Restore No PathB_Result Conclusion: Resistance is due to alterations in downstream pathways or other bypass mechanisms. PathB_Step1->PathB_Result

Sources

Technical Support Center: Minimizing Side Effects of Nicotinic Acid Analogs In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for researchers utilizing nicotinic acid (niacin) and its analogs. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to anticipate and troubleshoot common side effects encountered during in vivo experimentation. This resource moves beyond simple procedural lists to explain the underlying mechanisms, empowering you to make informed decisions and ensure the integrity of your research.

Section 1: The Flushing Phenomenon - The Most Prevalent Challenge

The most common and often dose-limiting side effect of nicotinic acid is a cutaneous vasodilation reaction known as flushing, characterized by redness, warmth, and itching of the skin.[1][2][3] While generally harmless, it can be a significant confounder in animal studies, causing distress and potentially altering behavioral or physiological readouts.

Frequently Asked Questions (FAQs): Flushing

Q1: What is the precise molecular mechanism behind the flushing reaction caused by nicotinic acid analogs?

A: The flushing response is not an allergic reaction but a well-defined signaling cascade.[1] It is primarily initiated when nicotinic acid binds to the G-protein coupled receptor 109A (GPR109A) on specific immune cells within the skin, namely dermal Langerhans cells.[2][4][5] This activation triggers the release of arachidonic acid, which is then metabolized into prostaglandins, predominantly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4][5][6] These prostaglandins then act on receptors (DP1, EP2, and EP4) in the capillaries of the skin, causing them to dilate and increase blood flow, which results in the visible flush and sensation of heat.[1][4][5]

flushing_pathway cluster_Langerhans Dermal Langerhans Cell cluster_Capillary Cutaneous Capillary NA Nicotinic Acid Analog GPR109A GPR109A Receptor NA->GPR109A Binds AA Arachidonic Acid Release GPR109A->AA Activates PGs Prostaglandin (PGD2, PGE2) Synthesis AA->PGs PG_Receptors DP1, EP2, EP4 Receptors PGs->PG_Receptors Activates Vaso Vasodilation PG_Receptors->Vaso Flush Flushing (Redness, Warmth) Vaso->Flush hepatotoxicity_monitoring Start Start of Chronic Study Baseline Collect Baseline Blood (Measure ALT, AST) Start->Baseline Administer Administer Nicotinic Acid Analog (Prefer IR or ER formulation) Baseline->Administer Periodic Periodic Blood Monitoring (e.g., every 2-4 weeks) Administer->Periodic Check ALT/AST Levels Significantly Elevated? Periodic->Check Continue Continue Study with Monitoring Check->Continue No Action Consider Dose Reduction or Study Termination. Consult with Vet. Check->Action Yes Continue->Periodic End End of Study: Perform Liver Histopathology Continue->End Action->End

Caption: Workflow for Hepatotoxicity Monitoring.

Section 3: Gastrointestinal (GI) Disturbances

GI side effects such as nausea, vomiting, and diarrhea can also occur, though they are typically less severe than flushing or hepatotoxicity. [3][7]

Frequently Asked Questions (FAQs): GI Side Effects

Q1: My animals are showing signs of GI distress (e.g., diarrhea, reduced food intake). Could this be related to the nicotinic acid analog?

A: Yes, GI upset is a known side effect. [3]These effects are generally dose-related and may be more prominent at the beginning of treatment.

Q2: What are the best practices to reduce the incidence of GI side effects in my experiments?

A: The strategies for mitigating GI issues are straightforward and often overlap with those for reducing flushing.

  • Administer with Food: Providing the compound with food can help buffer the agent in the stomach and reduce direct irritation of the gastric mucosa. [8]* Dose Titration: Starting with a lower dose and gradually increasing it allows the GI tract to adapt, often reducing the severity of side effects. [1]* Avoid Co-administration with Other Irritants: Be mindful of other substances being administered. For instance, avoid using alcohol as a vehicle, as it can exacerbate GI irritation and increase the risk of flushing and hepatotoxicity. [9] By understanding the mechanisms behind these common side effects and implementing these proactive troubleshooting and monitoring strategies, you can significantly improve the tolerability of nicotinic acid analogs in your in vivo models, leading to more reliable and robust experimental outcomes.

References

  • A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention. National Institutes of Health. [Link]

  • Niacin flush: Why does it occur? Is it dangerous?. Medical News Today. [Link]

  • What can prevent niacin-induced flushing?. Dr.Oracle. [Link]

  • How to Stop Flushing From Niacin. Oreate AI Blog. [Link]

  • Nicotinic acid: an old drug with a promising future. National Institutes of Health. [Link]

  • Risks and Benefits of Nicotinic Acid (NA), a NAD+ Booster. YouTube. [Link]

  • Niacin. StatPearls - NCBI Bookshelf. [Link]

  • The mechanism and mitigation of niacin-induced flushing. National Institutes of Health. [Link]

  • Niacin Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • The mechanism and mitigation of niacin-induced flushing. ResearchGate. [Link]

  • Niacin (Niaspan, Slo Niacin, and others) - Uses, Side Effects, and More. WebMD. [Link]

  • The Mechanism for Niacin Associated Flushing and Hepatotoxicity. EBM Consult. [Link]

  • The Mechanism and Mitigation of Niacin-Induced Flushing. PubMed. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PubMed Central. [Link]

  • Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. PubMed. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. National Institutes of Health. [Link]

  • Hepatotoxicity associated with sustained-release niacin. PubMed. [Link]

  • Laropiprant. Wikipedia. [Link]

  • Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model. PubMed. [Link]

  • Understanding niacin formulations. ResearchGate. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PubMed Central. [Link]

  • Nicotinic Acid Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. PubMed Central. [Link]

  • Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells. Taylor & Francis Online. [Link]

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. ResearchGate. [Link]

  • Nicotinic acid plus laropiprant. GPnotebook. [Link]

  • Niacin-induced “Flush” Involves Release of Prostaglandin D2 from Mast Cells and Serotonin from Platelets. American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Niacin. LiverTox - NCBI Bookshelf. [Link]

  • Role of Prostaglandin D2 and the Autonomic Nervous System in Niacin-Induced Flushing. Wiley Online Library. [Link]

  • Niacin and laropiprant. PubMed. [Link]

  • Lipid-modifying efficacy and tolerability of extended-release niacin/laropiprant in patients with primary hypercholesterolaemia or mixed dyslipidaemia. PubMed. [Link]

  • Hepatic Toxicity from Large Doses of Vitamin B 3 (Nicotinamide). ResearchGate. [Link]

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Technical Support Center: Enhancing the Bioavailability of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for strategies to enhance the oral bioavailability of 5-(3-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your experimental workflow.

Pillar 1: Understanding the Molecule - Initial Characterization

Before attempting to enhance the bioavailability of 5-(3-Methoxyphenyl)nicotinic acid, it is crucial to understand its fundamental physicochemical properties. While nicotinic acid is classified as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), the addition of the methoxyphenyl group to the nicotinic acid scaffold likely alters these properties.[1] The methoxyphenyl group increases the molecule's lipophilicity, which can decrease its aqueous solubility.

Frequently Asked Questions (FAQs): Initial Characterization
  • Q1: What is the expected impact of the 3-methoxyphenyl group on the solubility of nicotinic acid?

    • A1: The methoxyphenyl group is hydrophobic, which is expected to decrease the aqueous solubility of the parent nicotinic acid molecule. This could potentially shift the compound's BCS classification from Class I to Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility a key challenge for oral bioavailability.

  • Q2: How do I experimentally determine the aqueous solubility of 5-(3-Methoxyphenyl)nicotinic acid?

    • A2: A standard method is the shake-flask method. An excess amount of the compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. The flask is then agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Q3: How can I get a preliminary idea of the membrane permeability of my compound?

    • A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[2][3][4][5] This assay measures the rate at which the compound crosses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated from this experiment.

Pillar 2: Strategies for Enhancing Bioavailability

Based on the initial characterization, if low solubility is identified as a primary obstacle, several formulation strategies can be employed. Below are troubleshooting guides for some of the most effective approaches.

Strategy 1: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier at a solid state.[6][7][8] This can enhance dissolution by reducing particle size to a molecular level and improving wettability.

  • Q1: My solid dispersion is not showing a significant improvement in dissolution rate. What could be the reason?

    • A1: Several factors could be at play:

      • Carrier Selection: The chosen polymer may not be optimal. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[7] The choice of carrier should be based on the physicochemical properties of the drug.

      • Drug-Carrier Ratio: The ratio of the drug to the carrier is critical. If the drug concentration is too high, it may recrystallize within the dispersion. Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10).

      • Preparation Method: The method of preparation (e.g., solvent evaporation, melting/fusion) can influence the final properties of the solid dispersion. The solvent evaporation method is often suitable for thermolabile drugs.

  • Q2: How can I confirm that my drug is in an amorphous state within the solid dispersion?

    • A2: You can use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). In DSC, the absence of a sharp melting endotherm for the drug indicates its amorphous state. In XRPD, the absence of characteristic crystalline peaks for the drug confirms its amorphous nature.

  • Q3: The solid dispersion is physically unstable and showing signs of crystallization over time. How can I improve its stability?

    • A3: The addition of a small amount of a crystallization inhibitor, such as a surfactant or a second polymer, can help stabilize the amorphous form of the drug in the solid dispersion. Proper storage conditions (low temperature and humidity) are also crucial.

  • Dissolution: Dissolve both 5-(3-Methoxyphenyl)nicotinic acid and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol) in a predetermined ratio.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Sieving: Gently grind the dried mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and physical form (amorphous or crystalline).

Workflow for Solid Dispersion Formulation

G cluster_prep Preparation cluster_char Characterization dissolve Dissolve Drug & Carrier evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry sieve Sieving dry->sieve dissolution In Vitro Dissolution sieve->dissolution dsc_xrpd DSC/XRPD Analysis sieve->dsc_xrpd stability Stability Studies sieve->stability

Caption: Workflow for preparing and characterizing solid dispersions.

Strategy 2: Nanotechnology-Based Approaches

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and bioavailability.[9][10][11][12]

  • Q1: I am observing particle aggregation in my nanosuspension. How can I prevent this?

    • A1: The use of stabilizers is crucial for preventing aggregation. A combination of a steric stabilizer (e.g., a polymer like HPMC) and an electrostatic stabilizer (e.g., a surfactant like sodium dodecyl sulfate) is often effective. The concentration of the stabilizers needs to be optimized.

  • Q2: The particle size of my nanocrystals is not uniform. What could be the issue?

    • A2: The homogenization or milling process parameters (e.g., pressure, number of cycles, milling time, bead size) greatly influence the particle size distribution. These parameters need to be carefully optimized for your specific compound.

  • Q3: How do I convert the nanosuspension into a solid dosage form?

    • A3: Techniques like spray-drying or freeze-drying (lyophilization) can be used to convert the nanosuspension into a solid powder, which can then be formulated into tablets or capsules. It is important to include a cryoprotectant or a matrix-forming agent (e.g., mannitol, trehalose) during this process to prevent particle aggregation upon reconstitution.

  • Pre-suspension: Disperse 5-(3-Methoxyphenyl)nicotinic acid in an aqueous solution containing a stabilizer (e.g., a combination of Poloxamer 188 and HPMC).

  • Homogenization: Subject the suspension to high-pressure homogenization for a specified number of cycles at a set pressure.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Solidification (Optional): If a solid dosage form is desired, freeze-dry the nanosuspension with a suitable cryoprotectant.

Nanocrystal Formulation and Evaluation Pathway

G cluster_formulation Formulation cluster_analysis Analysis presuspension Prepare Pre-suspension homogenization High-Pressure Homogenization presuspension->homogenization dls DLS (Size, PDI, Zeta) homogenization->dls solidification Solidification (Optional) dls->solidification dissolution Dissolution Testing solidification->dissolution

Caption: Pathway for nanocrystal formulation and subsequent analysis.

Strategy 3: Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[13] For 5-(3-Methoxyphenyl)nicotinic acid, a prodrug strategy could involve esterification of the carboxylic acid group to improve its lipophilicity and membrane permeability.

  • Q1: My synthesized prodrug is not converting to the active drug in vivo. What could be the problem?

    • A1: The linker used to create the prodrug must be susceptible to cleavage by enzymes present in the body (e.g., esterases in the plasma or liver). If the linker is too stable, the active drug will not be released. Consider using different types of ester linkages that are known to be readily hydrolyzed.

  • Q2: How can I confirm the conversion of the prodrug to the active drug?

    • A2: In vitro, you can incubate the prodrug with liver microsomes or plasma and monitor the formation of the parent drug over time using LC-MS/MS. In vivo, after administering the prodrug to an animal model, you can analyze plasma samples at different time points to measure the concentrations of both the prodrug and the released active drug.

  • Q3: The prodrug has improved permeability but is now showing poor aqueous solubility. How should I address this?

    • A3: This is a common challenge. You may need to combine the prodrug approach with a formulation strategy, such as creating a solid dispersion or a nanosuspension of the prodrug, to address the solubility issue.

Pillar 3: In Vivo Evaluation

Ultimately, the success of any bioavailability enhancement strategy must be confirmed in vivo.

Frequently Asked Questions (FAQs): In Vivo Studies
  • Q1: What is a suitable animal model for a preliminary pharmacokinetic study?

    • A1: Rats are a commonly used and well-characterized model for oral pharmacokinetic studies.

  • Q2: What are the key pharmacokinetic parameters I should be looking at?

    • A2: The primary parameters to compare between your enhanced formulation and the unformulated drug are:

      • Cmax (Maximum plasma concentration): An indicator of the rate of absorption.

      • Tmax (Time to reach Cmax): Also indicates the rate of absorption.

      • AUC (Area under the plasma concentration-time curve): Represents the overall extent of drug exposure. An increase in AUC for your enhanced formulation is a key indicator of improved bioavailability.

  • Q3: What analytical method is suitable for quantifying 5-(3-Methoxyphenyl)nicotinic acid in plasma samples?

    • A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.

Data Presentation: Comparative Pharmacokinetic Parameters
FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Unformulated Drug[Insert Data][Insert Data][Insert Data]100
Solid Dispersion[Insert Data][Insert Data][Insert Data][Calculate]
Nanocrystal[Insert Data][Insert Data][Insert Data][Calculate]
Prodrug[Insert Data][Insert Data][Insert Data][Calculate]

References

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). National Institutes of Health. [Link]

  • Nicotinic Acid. PubChem. [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]

  • Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. (2017). National Institutes of Health. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). National Institutes of Health. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). PubMed. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (2012). National Institutes of Health. [Link]

  • What is in vitro dissolution testing?. Pion Inc. [Link]

  • Niacin prodrugs and deuterated versions thereof.
  • The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. (2021). MDPI. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. [Link]

  • 5-(2-Methoxy-5-methylphenyl)nicotinic acid. PubChem. [Link]

  • Poloxamer-niacin prodrug and preparation method thereof.
  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025). MDPI. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Solubilities of niacin in sulfuric acid + water and 3-picoline + sulfuric acid + water from (292.65–361.35) K. (2007). ScienceDirect. [Link]

  • Caco2 assay protocol. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). National Institutes of Health. [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021). National Institutes of Health. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]

  • 25C-NBOMe. Wikipedia. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. [Link]

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. ResearchGate. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. ResearchGate. [Link]

  • N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'. (1995). PubMed. [Link]

  • Nanotechnological approaches for efficient N2B delivery: from small-molecule drugs to biopharmaceuticals. (2022). Beilstein Journals. [Link]

  • How to improve the bioavailability of a drug?. (2025). Patsnap Synapse. [Link]

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. (2022). Asian Journal of Pharmaceutical Technology. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • A unifying approach to drug-in-polymer solubility prediction: Streamlining experimental workflow and analysis. (2024). PubMed. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). National Institutes of Health. [Link]

  • Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. Semantic Scholar. [Link])

Sources

identifying and characterizing impurities in 5-(3-Methoxyphenyl)nicotinic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(3-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, characterizing, and troubleshooting impurities in your samples. The structure of this guide follows the logical progression of an analytical investigation, from initial purity assessment to the structural elucidation of unknown impurities, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Potential Impurities

Question: I am starting my work with 5-(3-Methoxyphenyl)nicotinic acid. What are the most probable impurities I should be looking for?

Answer: Excellent question. A thorough understanding of potential impurities is the foundation of a robust analytical method. Impurities in any Active Pharmaceutical Ingredient (API) can be broadly classified into three categories as per the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[1] For 5-(3-Methoxyphenyl)nicotinic acid, your primary focus will be on organic impurities, which can be further subdivided:

  • Synthesis-Related Impurities: These are by-products or unreacted materials from the manufacturing process.[2] Their presence is highly dependent on the specific synthetic route employed. Common synthetic pathways to such bi-aryl compounds may involve Suzuki or Negishi coupling reactions. Potential impurities include:

    • Starting Materials: e.g., 3-bromoanisole, 5-bromonicotinic acid, or corresponding boronic acids/esters.

    • Intermediates: Incomplete reaction products.

    • By-products: Resulting from side reactions, such as homo-coupling of starting materials or positional isomers.

    • Reagents and Catalysts: Residual palladium catalysts or ligands from coupling reactions.

  • Degradation-Related Impurities: These form during storage or upon exposure to stress conditions like light, heat, humidity, acid, base, and oxidation.[2][3] Understanding these is critical for determining the stability of the compound and is a regulatory requirement.[4] Potential degradation pathways for 5-(3-Methoxyphenyl)nicotinic acid include:

    • Oxidation: Formation of an N-oxide on the pyridine ring is a common degradation pathway for nicotine-related compounds.[5][6][7]

    • Demethylation: The methoxy group (-OCH₃) could be hydrolyzed to a hydroxyl group (-OH), forming 5-(3-Hydroxyphenyl)nicotinic acid, especially under acidic or high-temperature stress.

    • Decarboxylation: Loss of the carboxylic acid group under heat stress.

    • Photodegradation: Exposure to UV or visible light can induce complex degradation pathways.

The following table summarizes these potential impurities.

Impurity Type Potential Impurity Name / Structure Likely Origin Notes
Starting Material5-Bromonicotinic acidSynthesisIncomplete reaction
Starting Material3-Methoxyphenylboronic acidSynthesisIncomplete reaction (Suzuki coupling)
By-product3,3'-DimethoxybiphenylSynthesisHomo-coupling of boronic acid
Degradation5-(3-Methoxyphenyl)pyridine-1-oxideDegradationOxidative stress
Degradation5-(3-Hydroxyphenyl)nicotinic acidDegradationAcid/base hydrolysis, thermal stress
Degradation3-(3-Methoxyphenyl)pyridineDegradationThermal stress (decarboxylation)
Section 2: Initial Purity Assessment & Method Development

Question: How do I develop a primary HPLC method to assess the purity of my 5-(3-Methoxyphenyl)nicotinic acid sample?

Answer: A well-developed High-Performance Liquid Chromatography (HPLC) method is the cornerstone of impurity profiling.[8] The goal is to create a "stability-indicating" method, meaning it can separate the main compound from all potential impurities and degradation products. For a molecule like 5-(3-Methoxyphenyl)nicotinic acid, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to its polarity.

Here is the causality behind the recommended experimental choices:

  • Column: A C18 column is the workhorse for RP-HPLC and provides excellent retention and separation for moderately polar aromatic compounds.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile or methanol) is ideal. The acid (e.g., formic acid or trifluoroacetic acid) helps to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. A gradient elution is crucial to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved from the main peak within a reasonable runtime.[9]

  • Detector: A UV detector is suitable as the aromatic rings in the molecule are strong chromophores. You should perform a UV scan of the main compound to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation prep Dissolve sample in diluent (e.g., 50:50 ACN:Water) to ~0.5 mg/mL filter Filter through 0.45 µm syringe filter prep->filter inject Inject onto RP-HPLC system filter->inject run Run stability-indicating gradient method inject->run detect Detect peaks using UV detector run->detect integrate Integrate all peaks detect->integrate calculate Calculate % Area of all impurities integrate->calculate compare Compare against ICH thresholds (Reporting: >0.05%, Identification: >0.10%) calculate->compare G cluster_elucidation Structure Elucidation start Unknown peak > 0.10% in HPLC-UV lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) of the impurity lcms->mw db_search Search MW in impurity databases and synthesis pathway mw->db_search match Potential Match Found? db_search->match lcmsms Acquire MS/MS fragmentation data match->lcmsms No elucidate Propose and confirm structure match->elucidate Yes isolate Isolate impurity using preparative HPLC lcmsms->isolate nmr Perform NMR analysis (1H, 13C, 2D NMR) isolate->nmr nmr->elucidate report Document and Report Structure elucidate->report

Sources

resolving peak tailing in HPLC analysis of 5-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Excellence

Introduction

Welcome to the Technical Support Center. This guide provides an in-depth, structured approach to troubleshooting and resolving peak tailing for 5-(3-Methoxyphenyl)nicotinic acid in reverse-phase High-Performance Liquid Chromatography (HPLC). Peak tailing is a frequent challenge with polar, ionizable compounds, leading to poor resolution, inaccurate integration, and compromised data quality.[1] This document is designed for researchers, analytical chemists, and drug development professionals seeking to achieve robust and symmetrical peak shapes for this specific analyte.

As a Senior Application Scientist, my goal is to move beyond generic advice and provide a causal framework for troubleshooting. We will explore the "why" behind each experimental step, grounding our protocols in the physicochemical properties of the analyte and the principles of chromatographic separation.

Analyte at a Glance: 5-(3-Methoxyphenyl)nicotinic acid

Understanding the analyte is the first step in effective method development. Its structure dictates its behavior in an HPLC system.

PropertyDetails
Structure Chemical structure of 5-(3-Methoxyphenyl)nicotinic acid
Molecular Formula C₁₃H₁₁NO₃[2][3]
Molecular Weight 229.23 g/mol [2]
Key Functional Groups Carboxylic Acid (-COOH): Acidic, with an estimated pKa similar to nicotinic acid (~4.8).[4] Pyridine Nitrogen: Weakly basic, with an estimated pKa around 2.0-4.2.[4][5]
Chromatographic Challenge The presence of both an acidic and a weakly basic functional group makes the molecule's retention and peak shape highly sensitive to mobile phase pH. It is prone to secondary ionic interactions with the stationary phase.

Part 1: The Troubleshooting Workflow (A Systematic Approach)

Peak tailing rarely stems from a single cause; it's often a combination of factors. The following workflow provides a logical sequence for diagnosis, starting with the most common and easily adjustable parameters.

Troubleshooting_Workflow start Peak Tailing Observed q_ph Is Mobile Phase pH Optimized? (2 pH units away from analyte pKa) start->q_ph a_ph Action: Optimize Mobile Phase pH (See Protocol 1) q_ph->a_ph No q_silanol Is Peak Tailing Still Present? (Suspect Secondary Silanol Interactions) q_ph->q_silanol Yes a_ph->q_silanol a_silanol Action: Mitigate Silanol Effects (See Protocol 2: Additives, Column Choice) q_silanol->a_silanol Yes q_solvent Is Peak Tailing Still Present? (Check Sample Solvent) q_silanol->q_solvent No a_silanol->q_solvent a_solvent Action: Modify Sample Solvent (See Protocol 3) q_solvent->a_solvent Yes q_hardware Is Peak Tailing Still Present? (Suspect Hardware/Column Issues) q_solvent->q_hardware No a_solvent->q_hardware a_hardware Action: Inspect System Hardware (See Protocol 4) q_hardware->a_hardware Yes end Symmetrical Peak Achieved q_hardware->end No a_hardware->end

Caption: Systematic workflow for diagnosing and resolving peak tailing.

Part 2: Frequently Asked Questions & Diagnostic Protocols

This section addresses the most common questions encountered during method development for analytes like 5-(3-Methoxyphenyl)nicotinic acid.

Q1. Why is my peak for 5-(3-Methoxyphenyl)nicotinic acid tailing?

Answer: Peak tailing for this compound is almost always rooted in unwanted secondary interactions between the analyte and the stationary phase, or a mismatch between the analyte's state in the sample solvent and the mobile phase. The primary cause is often the interaction of the analyte's ionizable functional groups with active sites on the silica-based column packing.[6]

The most common culprits are:

  • Suboptimal Mobile Phase pH: If the pH is too close to the analyte's pKa, a mixture of ionized and unionized forms will exist simultaneously, causing peak distortion.[7][8]

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of the C18 stationary phase are acidic (pKa ~3.5-4.5).[9] If your mobile phase pH is above 4, these silanols become deprotonated (Si-O⁻) and can strongly interact with any positively charged parts of your analyte, creating a secondary retention mechanism that leads to tailing.[10][11][12]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your mobile phase, it can cause the initial band of analyte to spread on the column, resulting in a distorted peak.[13][14]

  • Column Hardware Issues: Physical problems like a column void or a partially blocked frit can disrupt the sample path, leading to tailing or split peaks.[10][15]

Q2. How does mobile phase pH affect the peak shape, and how do I choose the right one?

Answer: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[16][17] It works by controlling the ionization state of both your analyte and the column's residual silanols.

The Underlying Mechanism: For 5-(3-Methoxyphenyl)nicotinic acid, you have two key pKa values to consider: the carboxylic acid (~4.8) and the pyridine nitrogen (~2.0-4.2).

  • At Low pH (e.g., pH < 3.0): The carboxylic acid is fully protonated (neutral, -COOH), promoting hydrophobic retention on the C18 phase. The residual silanols are also protonated (neutral, Si-OH), which prevents ionic interactions. This is often the ideal pH range for achieving a symmetrical peak for acidic compounds.

  • At Mid-range pH (e.g., pH 4-6): The carboxylic acid becomes deprotonated (anionic, -COO⁻), reducing retention. Simultaneously, the residual silanols also become deprotonated (anionic, Si-O⁻). This can lead to ionic repulsion, but also complex secondary interactions. This pH range is often problematic and should be avoided as it is close to the pKa of both the analyte and silanols.[8]

  • At High pH (e.g., pH > 7): The analyte is fully anionic. This is generally not recommended for standard silica-based columns as high pH can dissolve the silica, degrading the column.[15]

Chemical_Interactions cluster_low_ph Optimal Condition: Low pH (e.g., 2.7) cluster_mid_ph Problem Condition: Mid pH (e.g., 5.0) node_analyte_low Analyte (-COOH, -NH+) Hydrophobic + Weakly Cationic node_silanol_low Silanol (Si-OH) Neutral node_analyte_low->node_silanol_low Minimal Interaction (Symmetrical Peak) node_c18_low C18 Phase node_analyte_low->node_c18_low Primary Hydrophobic Interaction (Good) node_analyte_mid Analyte (-COO-) Anionic & Polar node_silanol_mid Silanol (Si-O-) Anionic node_analyte_mid->node_silanol_mid Ionic Repulsion & Complex Interactions (Peak Tailing) node_c18_mid C18 Phase node_analyte_mid->node_c18_mid Reduced Hydrophobic Interaction

Caption: Effect of pH on analyte and silanol interactions.

Protocol 1: Systematic Mobile Phase pH Optimization

  • Objective: To find a mobile phase pH that ensures the analyte is in a single, stable ionic form and minimizes interactions with silanols.

  • Materials:

    • HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH).

    • Buffers: Formic acid, trifluoroacetic acid (TFA), phosphate buffer components.

  • Procedure:

    • Step 1: Initial Condition (Low pH). Prepare a mobile phase buffered at pH 2.7-3.0. A common choice is 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B). Formic acid is an excellent choice as it's a good buffer in this range and is mass spectrometry compatible.[18]

    • Step 2: Analysis. Equilibrate the column with the initial mobile phase for at least 10 column volumes. Inject the sample and evaluate the peak shape. For many acidic compounds, this low pH is sufficient to resolve tailing.

    • Step 3: pH Adjustment (If Tailing Persists). If tailing is still observed, consider using a stronger ion-pairing agent like 0.05% TFA. TFA provides a lower pH and can more effectively mask silanol interactions, but it can be difficult to remove from the column and suppresses MS signal.

    • Step 4: Buffer Selection. Ensure your chosen buffer has effective capacity at the target pH (i.e., pH is within +/- 1 unit of the buffer's pKa).

pH RangeRecommended Buffer System (Aqueous)Rationale
2.5 - 3.50.1% Formic Acid or 0.05% TFASuppresses ionization of both carboxylic acid and silanol groups. Ideal starting point.[10]
3.0 - 5.010-25 mM Phosphate or AcetateUse with caution. This range is close to the pKa of silanols and may worsen tailing.
6.0 - 8.010-25 mM PhosphateRequires a pH-stable column. Analyte is fully ionized; may improve symmetry if silanols are masked.
Q3. I've adjusted the pH to ~2.8, but there's still some tailing. What's next?

Answer: If optimizing the pH doesn't completely solve the problem, the issue is likely persistent secondary interactions with residual silanols or trace metals in the silica.[11] At this point, you should consider mobile phase additives or a different column chemistry.

Protocol 2: Mitigating Residual Silanol Activity

  • Objective: To mask active silanol sites that cause tailing even at low pH.

  • Method A: Using a Competing Base (Mobile Phase Additive)

    • Rationale: Adding a small concentration of a basic compound to the mobile phase can "pre-occupy" the active silanol sites, preventing them from interacting with your analyte.

    • Procedure:

      • To your optimized low-pH mobile phase (e.g., 0.1% formic acid), add a low concentration (e.g., 10-20 mM) of a small, polar amine like triethylamine (TEA).

      • Important: Ensure the pH is re-adjusted after adding the amine.

      • Equilibrate the column thoroughly and re-inject the sample.

      • Caveat: This approach is not suitable for mass spectrometry detection due to ion suppression caused by TEA.

  • Method B: Using an Ion-Pairing Reagent

    • Rationale: Ion-pairing reagents are additives that contain a hydrophobic "tail" and a charged "head".[19] For an acidic analyte, a cationic ion-pairing reagent like tetrabutylammonium (TBA) can be used at a neutral pH to form a neutral ion pair, which is then retained by the C18 phase.[18][20]

    • Procedure: This is a more advanced technique that significantly alters selectivity and requires extensive column equilibration. It is typically used when pH adjustment alone is insufficient. Consult specialized guides for ion-pair chromatography.[21][22]

  • Method C: Changing the Column

    • Rationale: Not all C18 columns are the same. Modern columns use high-purity silica and advanced bonding and end-capping techniques to minimize residual silanols.[1][23]

    • Recommendations:

      • High-Purity, End-Capped Column: Switch to a column specifically marketed as "high-purity silica" or "fully end-capped". These have fewer accessible silanols.

      • Polar-Embedded Phase: Consider a column with a polar-embedded group (e.g., amide, carbamate). These phases provide an alternative, desirable polar interaction site and shield the analyte from underlying silanols, often improving the peak shape for polar compounds.[1]

Q4. Could my sample solvent be the problem?

Answer: Absolutely. This is a common and often overlooked cause of peak distortion. If the sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than the starting mobile phase, it can cause the sample band to spread before chromatography begins.[24][25]

Protocol 3: Optimizing the Sample Solvent

  • Objective: To ensure the sample solvent is weak enough to allow the analyte to focus properly at the head of the column.

  • The Golden Rule: Always try to dissolve your sample in the initial mobile phase or a solvent that is weaker.

  • Procedure:

    • Step 1: Evaluate Current Solvent. Let's say your gradient starts at 10% ACN. If you dissolve your sample in 100% ACN, you are likely to see peak distortion.[14]

    • Step 2: Reconstitute. If possible, evaporate the current sample solvent and reconstitute the sample in your initial mobile phase composition (e.g., 90:10 Water:ACN with 0.1% Formic Acid).

    • Step 3: Dilute. If reconstitution is not feasible due to solubility issues, try diluting your sample with the weak mobile phase component (e.g., dilute 1:1 with 0.1% formic acid in water).

    • Step 4: Reduce Injection Volume. As a last resort, reducing the injection volume can minimize the solvent mismatch effect.[26]

Q5. I've tried everything and the peak is still tailing. What about the hardware?

Answer: If you've exhausted the chemical solutions (pH, additives, solvent), it's time to investigate the physical components of your HPLC system.

Protocol 4: Diagnosing Hardware and Column Health Issues

  • Objective: To identify and resolve physical issues in the flow path that can cause peak distortion.

  • Procedure:

    • Step 1: Check for Leaks and Bad Connections. Systematically inspect all fittings from the injector to the detector. A poorly seated ferrule can create a small void (dead volume) where the sample can diffuse, causing tailing.[27] Remake any suspicious connections.

    • Step 2: Suspect Column Contamination. Highly retained impurities from previous injections can build up on the column inlet, creating active sites that cause tailing.

      • Action: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., isopropanol, then hexane, then isopropanol again, followed by your mobile phase). Always check the column manual to ensure it can be back-flushed.[10][15]

    • Step 3: Suspect a Column Void. Over time or with pressure shocks, the packed bed inside the column can settle, creating a void at the inlet. This acts as a mixing chamber and severely distorts peaks.

      • Diagnosis: A sudden drop in backpressure and significant peak tailing on all peaks are classic symptoms.

      • Action: Replacing the column is the only reliable solution.[10] Using a guard column can help extend the life of your analytical column.

    • Step 4: Check for a Blocked Frit. The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.

      • Action: Back-flushing (as described in Step 2) can sometimes dislodge particulates. If not, the column may need to be replaced.[15]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

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  • Kirkland, J. J., & Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
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  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

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  • Horst, J. (2022). Response to "How does HPLC column's temperature influence to peak area , peak shape or retention time?".
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America.
  • Phenomenex. (n.d.). LC Technical Tip - The Importance of End-capping. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

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  • Loeser, E., & Drumm, P. (2012). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
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Validation & Comparative

A Comparative Guide to the Biological Activity of Nicotinic Acid and its 5-Substituted Analog, 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of nicotinic acid (also known as niacin or Vitamin B3) and a representative synthetic analog, 5-(3-Methoxyphenyl)nicotinic acid. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and G-protein coupled receptor (GPCR) pharmacology. We will explore the mechanistic underpinnings of their actions, present a framework for their comparative evaluation through established experimental protocols, and discuss the therapeutic implications of structural modifications to the nicotinic acid scaffold.

Introduction: The Enduring Promise and Challenge of Nicotinic Acid

For over half a century, nicotinic acid has been a cornerstone in the management of dyslipidemia.[1][2] Administered in pharmacological doses, it effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent available for elevating high-density lipoprotein (HDL) cholesterol levels.[1][3][4] The discovery of its primary molecular target, the G-protein coupled receptor GPR109A (also known as HCA₂), provided a mechanistic basis for its lipid-modifying effects and reignited interest in developing novel agonists.[1][2]

However, the clinical utility of nicotinic acid is significantly hampered by a prominent and poorly tolerated side effect: cutaneous vasodilation, commonly known as flushing.[2][3] This reaction, mediated by prostaglandin D₂ release, often leads to patient non-compliance. This has driven a concerted effort in medicinal chemistry to design GPR109A agonists that retain the therapeutic benefits of nicotinic acid while minimizing or eliminating the flushing response. 5-(3-Methoxyphenyl)nicotinic acid represents a class of such rationally designed analogs, where substitution at the 5-position of the pyridine ring is explored to modulate receptor interaction and downstream signaling.

The GPR109A Signaling Axis: Mechanism of Action

The primary biological effects of nicotinic acid are mediated through the activation of GPR109A, a Gαi-coupled receptor highly expressed on the surface of adipocytes and various immune cells.[5][6]

In Adipocytes (Lipid-Lowering Effect): Upon binding of nicotinic acid, the Gαi subunit of the G-protein complex is activated, leading to the inhibition of adenylyl cyclase.[2] This action suppresses the intracellular levels of cyclic AMP (cAMP).[2][5] Reduced cAMP levels lead to the deactivation of protein kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (HSL).[2] The net result is the inhibition of lipolysis—the breakdown of stored triglycerides into free fatty acids (FFAs).[6] The subsequent reduction in the flux of FFAs from adipose tissue to the liver curtails the substrate available for hepatic triglyceride synthesis, leading to decreased production and secretion of very-low-density lipoproteins (VLDL) and, consequently, LDL.[6]

GPR109A_Lipid_Pathway cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gαi) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Release Lipolysis->FFA Hepatic_FFA Hepatic FFA Uptake FFA->Hepatic_FFA Reduced Flux TG_Synth Triglyceride Synthesis Hepatic_FFA->TG_Synth VLDL VLDL Production TG_Synth->VLDL

Caption: GPR109A signaling cascade in adipocytes leading to reduced VLDL production.

In Immune and Skin Cells (Flushing Effect): GPR109A is also expressed on immune cells within the skin, such as Langerhans cells. Activation of GPR109A in these cells leads to the rapid synthesis and release of prostaglandin D₂ (PGD₂), which then acts on nearby blood vessels to cause vasodilation, resulting in the characteristic flushing and itching.

A Framework for Comparative Experimental Evaluation

To objectively compare the biological activity of nicotinic acid and 5-(3-Methoxyphenyl)nicotinic acid, a tiered experimental approach is necessary, progressing from in vitro receptor-level interactions to in vivo functional outcomes.

Experiment 1: GPR109A Receptor Binding Affinity

Objective: To determine and compare the binding affinity (Ki) of each compound for the human GPR109A receptor. This experiment establishes whether the structural modification affects the compound's ability to physically interact with the receptor's binding pocket.

Methodology: Competitive Radioligand Binding Assay

  • Cell Culture & Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GPR109A receptor are cultured and harvested. Cell membranes are prepared via homogenization and centrifugation.

  • Assay Setup: A fixed concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) is incubated with the cell membranes.

  • Competition: Increasing concentrations of unlabeled "cold" ligand (either nicotinic acid or 5-(3-Methoxyphenyl)nicotinic acid) are added to compete with the radioligand for binding to the receptor.

  • Separation & Counting: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from unbound radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

Anticipated Data & Interpretation: A lower Ki value signifies a higher binding affinity. A key question is whether the methoxyphenyl group enhances or diminishes affinity compared to the parent compound.

CompoundGPR109A Binding Affinity (Ki, nM)
Nicotinic Acid150
5-(3-Methoxyphenyl)nicotinic acid95

Note: Data are representative examples for illustrative purposes.

Experiment 2: In Vitro Functional Potency and Efficacy

Objective: To measure the ability of each compound to activate GPR109A signaling and elicit a functional response. This is quantified by the potency (EC₅₀) and efficacy (maximal response).

Methodology: cAMP Inhibition Assay This assay directly measures the functional consequence of Gαi activation.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are used.

  • Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.

  • Agonist Treatment: Immediately after forskolin stimulation, cells are treated with serially diluted concentrations of either nicotinic acid or 5-(3-Methoxyphenyl)nicotinic acid.

  • Lysis & Detection: After incubation, cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. A decrease in signal corresponds to a decrease in cAMP levels.

  • Data Analysis: Results are plotted as the percentage inhibition of the forskolin-stimulated signal versus the log concentration of the agonist. A dose-response curve is fitted to determine the EC₅₀ and the maximal inhibition (Emax).

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A1 Seed CHO-GPR109A cells in 96-well plate A2 Incubate overnight A1->A2 B1 Add Forskolin to stimulate adenylyl cyclase A2->B1 B2 Add serial dilutions of Test Compound B1->B2 B3 Incubate (e.g., 30 min) B2->B3 C1 Lyse cells B3->C1 C2 Measure signal (e.g., Luminescence) C1->C2 C3 Analyze Data: Calculate EC50 & Emax C2->C3

Caption: Experimental workflow for the in vitro GPR109A functional cAMP assay.

Anticipated Data & Interpretation: This assay reveals the functional consequence of receptor binding. An ideal analog would exhibit similar or greater potency (lower EC₅₀) and high efficacy (Emax near 100%) compared to nicotinic acid.

CompoundGPR109A Functional Potency (EC₅₀, nM)Efficacy (% Inhibition)
Nicotinic Acid35098%
5-(3-Methoxyphenyl)nicotinic acid28095%

Note: Data are representative examples for illustrative purposes.

Experiment 3: In Vivo Assessment of Flushing

Objective: To compare the propensity of the compounds to induce cutaneous vasodilation in an animal model. This is the critical test for the primary adverse effect.

Methodology: Mouse Ear Flushing Model

  • Animal Model: C57BL/6 mice are commonly used.

  • Drug Administration: Mice are administered an acute oral or intraperitoneal dose of nicotinic acid, 5-(3-Methoxyphenyl)nicotinic acid, or vehicle control.

  • Measurement: Cutaneous blood flow in the ear is measured at baseline and at various time points post-dosing using a laser Doppler flowmeter. An increase in blood flow indicates vasodilation. Alternatively, ear temperature or visual scoring of redness can be used as surrogates.

  • Data Analysis: The change in blood flow from baseline is calculated for each group. The area under the curve (AUC) of the blood flow vs. time plot provides a quantitative measure of the total flushing response.

Anticipated Data & Interpretation: The goal is for the novel analog to show a significantly attenuated flushing response compared to nicotinic acid at equipotent doses (based on in vitro data or lipid-lowering effects).

Compound (at 100 mg/kg)Peak Increase in Ear Blood Flow (%)Total Flushing Response (AUC)
Vehicle Control5 ± 2%150 ± 50
Nicotinic Acid85 ± 10%12,500 ± 1,500
5-(3-Methoxyphenyl)nicotinic acid20 ± 5%2,800 ± 600

Note: Data are representative examples for illustrative purposes.

Synthesis and Discussion

The hypothetical data presented in the experimental framework illustrate a desirable profile for a novel GPR109A agonist. 5-(3-Methoxyphenyl)nicotinic acid is shown to possess a slightly improved binding affinity and comparable in vitro functional potency to nicotinic acid. This suggests that the addition of the methoxyphenyl group at the 5-position is well-tolerated by the GPR109A binding pocket and does not compromise the compound's ability to initiate Gαi-mediated signaling.

The most significant finding is the dramatically reduced flushing response in the in vivo model. This separation of therapeutic action (inferred from potent GPR109A activation) from the primary adverse effect is the principal goal of such drug discovery programs. The structural modification may induce a subtle change in receptor conformation upon binding, leading to "biased agonism"—a phenomenon where a ligand preferentially activates one downstream signaling pathway (e.g., Gαi-cAMP inhibition) over another (e.g., the β-arrestin pathway potentially linked to prostaglandin release). Further investigation into β-arrestin recruitment assays would be required to validate this hypothesis.

Conclusion

While nicotinic acid remains a valuable therapeutic agent, its utility is limited by poor tolerability. The rational design of analogs, such as 5-(3-Methoxyphenyl)nicotinic acid, offers a promising strategy to overcome this limitation. The comparative framework outlined in this guide, employing a combination of in vitro and in vivo assays, provides a robust methodology for identifying next-generation GPR109A agonists. By systematically evaluating receptor binding, functional potency, and the key in vivo flushing liability, researchers can identify lead candidates with a potentially superior clinical profile, characterized by retained lipid-modifying efficacy and a significantly improved safety and tolerability window.

References

  • Nicotinic acid - Wikipedia. Wikipedia. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC - NIH. National Institutes of Health. [Link]

  • GPR109A and Vascular Inflammation - PMC - NIH. National Institutes of Health. [Link]

  • Niacin | Linus Pauling Institute | Oregon State University. Oregon State University. [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews. Annual Reviews. [Link]

  • 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 - YouTube. YouTube. [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - JCI. Journal of Clinical Investigation. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. Semantic Scholar. [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv. bioRxiv. [Link]

  • Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands - PubMed. National Center for Biotechnology Information. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. National Center for Biotechnology Information. [Link]

  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC - NIH. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity: A Case Study of Nicotinic Acid and 5-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the specificity of an antibody is paramount. This guide provides an in-depth, technical comparison of the cross-reactivity of antibodies raised against nicotinic acid with a structurally similar derivative, 5-(3-Methoxyphenyl)nicotinic acid. We will delve into the principles of antibody cross-reactivity and provide a detailed, self-validating experimental protocol to quantify this interaction. This guide is designed to equip you with the expertise to design and interpret your own cross-reactivity studies.

The Rationale: Why Cross-Reactivity Matters

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen it was raised against.[1] This can be both a desirable trait, for instance in the development of broad-spectrum diagnostics, or a significant liability, leading to off-target effects in therapeutic applications or false positives in immunoassays.[2] In the context of drug development and metabolism studies, understanding the potential for an antibody to cross-react with metabolites or derivatives of a target molecule is critical for assay accuracy and specificity.

Nicotinic acid, a B vitamin, and its derivatives are of significant interest in various physiological and pharmacological contexts.[3][4] 5-(3-Methoxyphenyl)nicotinic acid, a synthetic derivative, shares the core pyridinemonocarboxylic acid structure but is modified with a methoxyphenyl group. This structural similarity makes it a prime candidate for potential cross-reactivity with anti-nicotinic acid antibodies.

This guide will walk you through a robust experimental setup to determine the degree of this cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and quantitative method for such investigations.[5]

Structural Comparison of Analytes

A foundational step in predicting cross-reactivity is the structural analysis of the molecules . The degree of similarity in their three-dimensional shapes and charge distributions will influence their interaction with the antibody's binding site (paratope).[6]

G cluster_0 Nicotinic Acid cluster_1 5-(3-Methoxyphenyl)nicotinic acid Nicotinic Acid 5-MNA ELISA_Workflow cluster_coating Step 1: Antigen Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection plate_coated Microtiter plate wells coated with Nicotinic Acid-carrier protein conjugate plate_blocked Block non-specific binding sites with a blocking agent (e.g., BSA) plate_coated->plate_blocked Wash add_antibody_analyte Add a mixture of anti-Nicotinic Acid antibody and either Nicotinic Acid (Standard) or 5-MNA (Test) plate_blocked->add_antibody_analyte Wash add_secondary Add enzyme-conjugated secondary antibody add_antibody_analyte->add_secondary Incubate & Wash add_substrate Add substrate and measure signal (e.g., colorimetric) add_secondary->add_substrate Incubate & Wash

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-Nicotinic Acid polyclonal or monoclonal antibody

  • Nicotinic Acid standard

  • 5-(3-Methoxyphenyl)nicotinic acid

  • Nicotinic Acid-carrier protein conjugate (e.g., Nicotinic Acid-BSA) for coating

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology

1. Plate Coating a. Dilute the Nicotinic Acid-carrier protein conjugate to a final concentration of 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of the microtiter plate. c. Incubate overnight at 4°C. d. Wash the plate three times with 200 µL of Wash Buffer per well.

2. Blocking a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with Wash Buffer.

3. Preparation of Standards and Test Compound a. Prepare a serial dilution of the Nicotinic Acid standard in Assay Buffer, ranging from a high concentration (e.g., 1000 ng/mL) to a low concentration (e.g., 1 ng/mL). b. Prepare a serial dilution of 5-(3-Methoxyphenyl)nicotinic acid in Assay Buffer over a similar or broader concentration range.

4. Competitive Binding Reaction a. In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-Nicotinic Acid antibody (the optimal dilution of the primary antibody should be determined beforehand by titration). b. Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte. c. Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. d. Incubate for 1-2 hours at room temperature. e. Wash the plate five times with Wash Buffer.

5. Detection a. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. b. Incubate for 1 hour at room temperature. c. Wash the plate five times with Wash Buffer.

6. Signal Generation and Measurement a. Add 100 µL of the substrate solution to each well. b. Incubate in the dark for 15-30 minutes, or until sufficient color development. c. Add 50 µL of Stop Solution to each well to stop the reaction. d. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA will be used to generate dose-response curves for both nicotinic acid and 5-(3-Methoxyphenyl)nicotinic acid. The percentage of binding for each concentration is calculated as:

% Binding = (Absorbance_sample - Absorbance_blank) / (Absorbance_zero_standard - Absorbance_blank) * 100

The IC₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the maximal signal, is then determined for both compounds.

The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Nicotinic Acid / IC₅₀ of 5-(3-Methoxyphenyl)nicotinic acid) * 100

Hypothetical Data and Interpretation

Below is a table of hypothetical data generated from a competitive ELISA experiment, comparing the binding of an anti-nicotinic acid antibody to nicotinic acid and 5-(3-Methoxyphenyl)nicotinic acid.

AnalyteIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
Nicotinic Acid50100%Reference Compound
5-(3-Methoxyphenyl)nicotinic acid50001%Low Cross-Reactivity

In this hypothetical scenario, the IC₅₀ for 5-(3-Methoxyphenyl)nicotinic acid is 100-fold higher than that of nicotinic acid, indicating a significantly lower binding affinity of the antibody for the derivative. This would suggest that the methoxyphenyl group sterically hinders the interaction with the antibody's paratope.

Conclusion and Best Practices

This guide provides a comprehensive framework for assessing the cross-reactivity of an anti-nicotinic acid antibody with 5-(3-Methoxyphenyl)nicotinic acid. The provided competitive ELISA protocol is a robust and reliable method for quantifying such interactions.

Key Takeaways for Scientific Integrity:

  • Thorough Validation: Always perform a full validation of your assay, including determining the optimal concentrations of coating antigen and primary antibody.

  • Appropriate Controls: Include zero-analyte controls, blank wells, and a full standard curve in every assay.

  • Data Reproducibility: Run all samples and standards in at least duplicate to ensure the reproducibility of your results.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the specificity of their antibodies, a critical step in the development of reliable immunoassays and targeted therapeutics.

References

  • MDPI. (n.d.). Antibody Cross-Reactivity in Auto-Immune Diseases. Retrieved from [Link] [7]2. ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link] [2]3. Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link] [1]4. PubMed. (2025). Ad5-boosted COVID-19 vaccine reduces symptomatic BA.5 infection via cross-neutralizing antibodies and NK cell immunity. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link] [3]6. PubMed Central. (n.d.). Suitability of Nicotinic Acetylcholine Receptor α7 and Muscarinic Acetylcholine Receptor 3 Antibodies for Immune Detection: Evaluation in Murine Skin. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link] [4]8. PubMed. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. Retrieved from [Link] [6]9. Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link] [5]10. PubMed. (n.d.). Analysis of specificity of antibodies against synthetic fragments of different neuronal nicotinic acetylcholine receptor subunits. Retrieved from [Link]

  • SpringerLink. (n.d.). Structural Basis of Antibody–Antigen Interactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Evaluating the suitability of nicotinic acetylcholine receptor antibodies for standard immunodetection procedures | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). The Structural Basis of Antibody-Antigen Recognition. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A modified assay for antibody against the nicotinic acetylcholine receptor in myasthenia gravis. Retrieved from [Link]

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comparative study of 5-(3-Methoxyphenyl)nicotinic acid with other known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 5-(3-Methoxyphenyl)nicotinic Acid as a Novel Enzyme Inhibitor

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the novel compound 5-(3-Methoxyphenyl)nicotinic acid against a well-established enzyme inhibitor. The objective is to present a detailed framework for evaluating the performance and potential of new chemical entities in the context of established therapeutic agents. This document is structured to provide not only comparative data but also the underlying scientific rationale for the experimental design and methodologies employed.

The focus of this illustrative comparison will be on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in immuno-oncology. While extensive public data on the specific inhibitory activity of 5-(3-Methoxyphenyl)nicotinic acid is emerging, its structural similarity to other known IDO1 inhibitors makes it a compelling candidate for investigation. For the purpose of this guide, we will compare its hypothetical performance against Epacadostat, a potent and well-characterized IDO1 inhibitor that has been extensively studied in clinical trials.

The Scientific Rationale: Targeting IDO1 in Immuno-Oncology

IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan. This local tryptophan scarcity suppresses the proliferation and effector function of T-cells, thereby promoting immune tolerance and allowing the tumor to evade immune surveillance. The accumulation of kynurenine and its downstream metabolites also contributes to an immunosuppressive environment.

Therefore, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. By blocking the enzymatic activity of IDO1, inhibitors can increase local tryptophan levels, reverse T-cell anergy, and enhance the efficacy of other immunotherapies such as checkpoint inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitor Therapeutic Intervention Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine TCell_Suppression T-Cell Suppression & Immune Evasion Kynurenine->TCell_Suppression IDO1->Kynurenine Produces TCell_Activation T-Cell Activation & Anti-Tumor Immunity Inhibitor IDO1 Inhibitor (e.g., 5-(3-Methoxyphenyl)nicotinic acid) Inhibitor->IDO1 Blocks

Caption: The IDO1 pathway and the mechanism of its therapeutic inhibition.

Comparative Performance Analysis: 5-(3-Methoxyphenyl)nicotinic Acid vs. Epacadostat

This section presents a hypothetical comparative dataset to illustrate the evaluation of 5-(3-Methoxyphenyl)nicotinic acid against the known IDO1 inhibitor, Epacadostat. The data is representative of what would be generated in a standard preclinical drug discovery campaign.

In Vitro Enzymatic Inhibition

The initial evaluation of a novel inhibitor involves determining its potency against the purified target enzyme. A standard enzymatic assay would be employed to measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

CompoundTargetIC50 (nM)Assay Type
5-(3-Methoxyphenyl)nicotinic acidHuman IDO125.8Biochemical (in vitro)
EpacadostatHuman IDO17.1Biochemical (in vitro)

Interpretation: In this hypothetical scenario, 5-(3-Methoxyphenyl)nicotinic acid demonstrates potent inhibition of IDO1, albeit with a slightly higher IC50 value compared to Epacadostat. This indicates that Epacadostat is approximately 3.6 times more potent in a purified enzyme system. While both compounds are highly active, this initial screen provides a baseline for their relative potency.

Cell-Based Assay Performance

To assess the activity of the inhibitors in a more physiologically relevant context, a cell-based assay is crucial. This type of assay measures the ability of the compound to penetrate the cell membrane and inhibit the target enzyme within the cellular environment.

CompoundCell LineEC50 (nM)Assay Type
5-(3-Methoxyphenyl)nicotinic acidHeLa cells78.2Cell-based (Kynurenine production)
EpacadostatHeLa cells22.5Cell-based (Kynurenine production)

Interpretation: The effective concentration required to inhibit IDO1 activity by 50% (EC50) in a cellular context is higher for both compounds compared to their biochemical IC50 values. This is expected due to factors such as cell permeability and potential off-target effects. The data shows that 5-(3-Methoxyphenyl)nicotinic acid maintains a good level of activity in a cellular environment, though the potency gap with Epacadostat remains consistent.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the key experiments described above. These methods are standard in the field and provide a robust framework for the evaluation of IDO1 inhibitors.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This assay measures the direct inhibition of purified recombinant human IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reducing agent)

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds (5-(3-Methoxyphenyl)nicotinic acid, Epacadostat)

  • 96-well microplate

  • Plate reader (for absorbance measurement)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Serially dilute the compounds in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the assay components in the following order: assay buffer, catalase, ascorbic acid, and methylene blue.

  • Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the IDO1 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add the substrate, L-Tryptophan, to all wells.

  • Incubate the plate at 37°C for 2 hours.

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Incubate the plate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for kynurenine (e.g., 480 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

a A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add assay components to 96-well plate B->C D Initiate reaction with IDO1 enzyme C->D E Incubate at room temperature D->E F Add L-Tryptophan substrate E->F G Incubate at 37°C F->G H Stop reaction G->H I Incubate at 60°C to convert product H->I J Measure absorbance to quantify kynurenine I->J K Calculate IC50 values J->K

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 in a cellular context by quantifying the production of kynurenine.

Materials:

  • HeLa cells (or another suitable cell line expressing IDO1)

  • Cell culture medium

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds

  • 96-well cell culture plate

  • Reagents for kynurenine detection (as in Protocol 1)

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Add a stopping reagent to the supernatant and incubate to convert N-formylkynurenine to kynurenine.

  • Measure the kynurenine concentration in the supernatant using a colorimetric method and a plate reader.

  • Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the EC50 value.

Conclusion and Future Directions

This guide has presented a framework for the comparative evaluation of a novel enzyme inhibitor, 5-(3-Methoxyphenyl)nicotinic acid, against the established compound Epacadostat, using the therapeutically relevant target IDO1 as an example. The hypothetical data illustrates that while 5-(3-Methoxyphenyl)nicotinic acid shows promise as a potent inhibitor, further optimization may be needed to match the activity of clinical candidates like Epacadostat.

The provided protocols for in vitro and cell-based assays represent the initial steps in a comprehensive drug discovery cascade. Further studies would be required to fully characterize a novel inhibitor, including:

  • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: To assess the inhibitor's activity against other related enzymes and off-target effects.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of disease.

  • Pharmacokinetic and Toxicological Studies: To determine the compound's absorption, distribution, metabolism, excretion, and safety profile.

By following a rigorous and systematic approach to the evaluation of new chemical entities, researchers can effectively identify and advance promising candidates for the development of novel therapeutics.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. [Link]

  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1/TDO and their downstream effectors. Frontiers in immunology, 5, 673. [Link]

Navigating the Structural Landscape: A Comparative Guide to the Structure-Activity Relationships of 5-(3-Methoxyphenyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often begins with a promising chemical scaffold. The 5-arylnicotinic acid framework has emerged as a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structural activity relationships (SAR) of analogs based on the 5-(3-Methoxyphenyl)nicotinic acid core, a key exemplar of this chemical class. By dissecting the impact of structural modifications on biological activity, we aim to furnish researchers with the critical insights necessary to guide the rational design of next-generation drug candidates.

The 5-Arylnicotinic Acid Scaffold: A Privileged Motif in Drug Discovery

The nicotinic acid moiety, a fundamental component of the essential vitamin B3, is a well-established pharmacophore present in numerous approved drugs.[1] The introduction of an aryl substituent at the 5-position of the pyridine ring dramatically expands the chemical space and allows for the fine-tuning of pharmacological properties. The 3-methoxyphenyl group, in particular, offers a unique combination of steric bulk, lipophilicity, and hydrogen bonding potential, making 5-(3-Methoxyphenyl)nicotinic acid a compelling lead structure for further optimization.

While comprehensive SAR studies on a single biological target for a broad series of 5-(3-methoxyphenyl)nicotinic acid analogs are not extensively documented in publicly available literature, we can synthesize a comparative guide based on established synthetic methodologies and the known biological activities of related nicotinic acid derivatives. This guide will utilize a representative dataset to illustrate the principles of SAR exploration for this promising scaffold.

Comparative Analysis of Biological Activity

The biological activity of 5-arylnicotinic acid analogs is profoundly influenced by the nature and position of substituents on the pendant phenyl ring. To illustrate these relationships, we present a representative dataset of hypothetical 5-(3-methoxyphenyl)nicotinic acid analogs and their corresponding inhibitory concentrations (IC50) against a putative protein kinase, a common target class for compounds with anti-inflammatory and anticancer potential.

Table 1: Representative Biological Activity of 5-(3-Methoxyphenyl)nicotinic Acid Analogs against a Putative Protein Kinase

Compound IDR1 (Position 2')R2 (Position 4')R3 (Position 5')R4 (Position 6')IC50 (nM)
1 (Lead) HHOCH3H150
2 FHOCH3H75
3 ClHOCH3H50
4 CH3HOCH3H200
5 HFOCH3H120
6 HClOCH3H90
7 HOCH3OCH3H350
8 HHOHH500
9 HHHH>1000
10 FFOCH3H45
Interpretation of Structure-Activity Relationships

The data presented in Table 1, while illustrative, allows for a detailed exploration of the SAR of the 5-(3-methoxyphenyl)nicotinic acid scaffold.

  • The Essentiality of the 3-Methoxyphenyl Moiety: A comparison of the lead compound 1 with its unsubstituted phenyl analog 9 underscores the critical importance of the 3-methoxy group for biological activity. Its removal leads to a complete loss of potency, suggesting a key interaction with the target protein, likely involving a hydrogen bond or a favorable steric fit within a hydrophobic pocket.

  • Impact of Ortho-Substitution (R1): The introduction of small, electron-withdrawing groups at the 2'-position of the phenyl ring appears to be beneficial for activity. The fluorine-substituted analog 2 and the chlorine-substituted analog 3 exhibit a two- to three-fold increase in potency compared to the lead compound 1 . This suggests that an electronegative atom in this position may engage in a favorable interaction, such as a halogen bond, with the protein backbone. In contrast, the introduction of a small alkyl group, as in the methyl-substituted analog 4 , is detrimental to activity, possibly due to steric hindrance.

  • Influence of Para-Substitution (R2): Modifications at the 4'-position also modulate activity. Similar to the ortho-position, the introduction of electron-withdrawing halogens (5 and 6 ) enhances potency, albeit to a lesser extent than ortho-substitution. The presence of a larger, electron-donating methoxy group at this position (7 ) significantly reduces activity, indicating that this region of the binding pocket may be sensitive to steric bulk and electronic properties.

  • The Role of the Methoxy Group: Conversion of the 3'-methoxy group to a hydroxyl group (8 ) results in a significant drop in activity. This highlights the importance of the methyl group of the methoxy ether, suggesting it may be involved in a critical hydrophobic interaction within the binding site.

  • Synergistic Effects of Di-substitution: The di-fluoro substituted analog 10 demonstrates the most potent activity in this representative series. This suggests that the beneficial effects of halogen substitution at both the 2' and 4' positions are additive, leading to a synergistic improvement in binding affinity.

Experimental Protocols

The synthesis of 5-arylnicotinic acid analogs is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This versatile and high-yielding reaction allows for the efficient formation of the key carbon-carbon bond between the pyridine and phenyl rings.

General Synthesis of 5-Aryl Nicotinic Acid Derivatives

Step 1: Esterification of 5-Bromonicotinic Acid

To a solution of 5-bromonicotinic acid (1.0 eq) in methanol (0.2 M) is added thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the methyl 5-bromonicotinate.

Step 2: Suzuki-Miyaura Cross-Coupling

To a solution of methyl 5-bromonicotinate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of dioxane and water (0.1 M) is added potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired methyl 5-arylnicotinate.

Step 3: Saponification

To a solution of the methyl 5-arylnicotinate (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water (0.2 M) is added lithium hydroxide (2.0 eq). The reaction is stirred at room temperature for 4 hours. The mixture is then acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final 5-arylnicotinic acid analog.

Visualizing the Synthetic and Structural Relationships

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the key structural activity relationships.

Synthetic_Workflow start 5-Bromonicotinic Acid step1 Esterification (MeOH, SOCl2) start->step1 intermediate1 Methyl 5-bromonicotinate step1->intermediate1 step2 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd(PPh3)4, K2CO3) intermediate1->step2 intermediate2 Methyl 5-arylnicotinate step2->intermediate2 step3 Saponification (LiOH, THF/H2O) intermediate2->step3 end 5-Arylnicotinic Acid Analog step3->end

Caption: Synthetic workflow for the preparation of 5-arylnicotinic acid analogs.

SAR_Diagram Core 5-(3-Methoxyphenyl)nicotinic Acid Core Nicotinic Acid 3-Methoxyphenyl substituents Substituent Effects on Phenyl Ring ortho Ortho (R1) F, Cl: ↑ Activity CH3: ↓ Activity substituents->ortho para Para (R2) F, Cl: ↑ Activity OCH3: ↓ Activity substituents->para meta Meta (R3) OCH3 vs OH: OCH3 crucial OCH3 vs H: Essential for activity substituents->meta

Caption: Key structure-activity relationships of 5-arylnicotinic acid analogs.

Conclusion and Future Directions

The 5-arylnicotinic acid scaffold, exemplified by 5-(3-methoxyphenyl)nicotinic acid, represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via robust cross-coupling methodologies allows for extensive exploration of the chemical space around this core. The illustrative SAR analysis presented in this guide highlights the profound impact of subtle structural modifications on biological activity. Future research in this area should focus on the synthesis and screening of diverse libraries of these analogs against a wide range of biological targets to uncover their full therapeutic potential. Mechanistic studies to elucidate the specific molecular interactions driving the observed SAR will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. Available at: [Link].

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A Comparative Benchmarking Guide: Evaluating the Anticancer Efficacy of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anticancer efficacy of the novel compound 5-(3-Methoxyphenyl)nicotinic acid against established standard-of-care drugs. By detailing the scientific rationale, experimental design, and data interpretation, this document serves as a robust template for preclinical evaluation.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (NA), a form of vitamin B3, and its derivatives have garnered significant interest in oncology for their potential as anticancer agents.[1] Their mechanisms of action are multifaceted, ranging from the modulation of cellular metabolism to the activation of specific signaling pathways that can suppress tumor growth.[2][3] One key target is the G-protein coupled receptor GPR109A, which acts as a tumor suppressor in several cancers, including colon and breast cancer.[4][5][] Activation of GPR109A by ligands like nicotinic acid can trigger apoptosis in cancer cells.[4][] Furthermore, some derivatives of nicotinic acid have been shown to exert their anticancer effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[7]

5-(3-Methoxyphenyl)nicotinic acid is a novel analogue designed to leverage these therapeutic avenues. This guide outlines a head-to-head comparison of this compound with standard chemotherapeutic agents in relevant cancer models.

Proposed Mechanism of Action of 5-(3-Methoxyphenyl)nicotinic Acid

Based on the literature for related compounds, 5-(3-Methoxyphenyl)nicotinic acid is hypothesized to exert its anticancer effects through a dual mechanism:

  • GPR109A Agonism: The nicotinic acid moiety may act as an agonist for the GPR109A receptor, leading to the induction of apoptosis in cancer cells that express this receptor.[4]

  • VEGFR-2 Inhibition: The structural modifications, including the methoxyphenyl group, may confer the ability to inhibit VEGFR-2 signaling, thereby disrupting tumor angiogenesis and inducing apoptosis.[7]

The following diagram illustrates this proposed signaling pathway:

Signaling_Pathway cluster_0 5-(3-Methoxyphenyl)nicotinic Acid cluster_1 Cancer Cell Compound 5-(3-Methoxyphenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Agonism VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Proliferation Cell Proliferation & Angiogenesis Compound->Proliferation Inhibits Apoptosis Apoptosis GPR109A->Apoptosis Induces VEGFR2->Proliferation Promotes Apoptosis->Proliferation Inhibits

Caption: Proposed dual mechanism of 5-(3-Methoxyphenyl)nicotinic acid.

In Vitro Comparative Efficacy Studies

The initial assessment of anticancer efficacy is performed using in vitro cell-based assays.[8][9] This allows for a controlled evaluation of the compound's cytotoxic and mechanistic effects.

Selected Cancer Cell Lines and Standard Drugs
Cancer TypeCell LineRationaleStandard Drug
Colon CancerHCT-116Expresses GPR109A, making it a suitable model to test the agonistic activity.5-Fluorouracil (5-FU)[10][11]
Non-Small Cell Lung CancerA549A commonly used model for lung cancer to assess general cytotoxicity.[12]Cisplatin[13][14]
Experimental Workflow: In Vitro Analysis

The following diagram outlines the workflow for the in vitro comparative studies:

In_Vitro_Workflow start Start: Cancer Cell Lines (HCT-116, A549) drug_treatment Drug Treatment: - 5-(3-Methoxyphenyl)nicotinic acid - Standard Drug (5-FU or Cisplatin) - Vehicle Control start->drug_treatment mtt_assay Cell Viability Assay (MTT) drug_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) drug_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_analysis data_analysis Data Analysis & Comparison mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End: Determine IC50 & Mechanism data_analysis->end

Caption: Workflow for in vitro comparative analysis.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Protocol:

    • Seed HCT-116 and A549 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with increasing concentrations of 5-(3-Methoxyphenyl)nicotinic acid, 5-FU, or Cisplatin for 48 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by the test compounds.

  • Protocol:

    • Treat cells with the respective IC50 concentrations of the compounds for 24 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

3. Cell Cycle Analysis

  • Objective: To determine the effect of the compounds on cell cycle progression.

  • Protocol:

    • Treat cells with the IC50 concentrations of the compounds for 24 hours.

    • Harvest the cells and fix them in 70% ethanol overnight at -20°C.

    • Wash the cells and treat with RNase A.

    • Stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Hypothetical In Vitro Data Summary
CompoundCell LineIC50 (µM)Apoptosis Induction (%)Cell Cycle Arrest
5-(3-Methoxyphenyl)nicotinic acid HCT-11615.2 ± 1.845.3 ± 3.2G2/M Phase
5-FluorouracilHCT-11610.8 ± 1.252.1 ± 4.5S Phase
5-(3-Methoxyphenyl)nicotinic acid A54925.6 ± 2.538.7 ± 2.9G2/M Phase
CisplatinA5498.5 ± 0.960.2 ± 5.1G2/M Phase

In Vivo Xenograft Studies

To evaluate the in vivo efficacy, human tumor xenograft models in immunocompromised mice are utilized.[15][16] These models provide a more physiologically relevant system to assess anti-tumor activity.[17]

Experimental Design: In Vivo Analysis

The following diagram illustrates the workflow for the in vivo xenograft study:

In_Vivo_Workflow start Start: Immunocompromised Mice implantation Subcutaneous Implantation of HCT-116 or A549 Cells start->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth treatment_groups Randomization into Treatment Groups: - Vehicle Control - 5-(3-Methoxyphenyl)nicotinic acid - Standard Drug tumor_growth->treatment_groups treatment_administration Drug Administration (e.g., i.p. injection daily for 21 days) treatment_groups->treatment_administration monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment_administration->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis - Tumor Weight Measurement - Immunohistochemistry (e.g., Ki-67, CD31) endpoint->analysis conclusion Conclusion: Evaluate In Vivo Efficacy analysis->conclusion

Caption: Workflow for in vivo xenograft studies.

Detailed In Vivo Protocol
  • Objective: To assess the in vivo anti-tumor efficacy of 5-(3-Methoxyphenyl)nicotinic acid.

  • Protocol:

    • Subcutaneously implant 5x10⁶ HCT-116 or A549 cells into the flank of athymic nude mice.

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group).

    • Administer the test compound, standard drug, or vehicle control via intraperitoneal (i.p.) injection daily for 21 days.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Perform immunohistochemical analysis on tumor sections for markers of proliferation (Ki-67) and angiogenesis (CD31).

Hypothetical In Vivo Data Summary
Treatment GroupCell LineTumor Growth Inhibition (%)Change in Body Weight (%)
5-(3-Methoxyphenyl)nicotinic acid HCT-11648.5-2.1
5-FluorouracilHCT-11662.3-8.5
5-(3-Methoxyphenyl)nicotinic acid A54942.1-1.8
CisplatinA54970.5-12.3

Conclusion and Future Directions

This guide presents a structured approach to benchmark the anticancer efficacy of 5-(3-Methoxyphenyl)nicotinic acid. The hypothetical data suggests that while the novel compound may exhibit moderate single-agent efficacy, it could potentially offer a better safety profile compared to standard chemotherapeutics, as indicated by the lower impact on body weight in the in vivo model.

Future studies should explore:

  • Combination therapies with standard drugs to assess potential synergistic effects.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and scheduling.

  • Evaluation in patient-derived xenograft (PDX) models for a more clinically relevant assessment.[17]

  • Further elucidation of the molecular mechanisms, including the impact on downstream effectors of GPR109A and VEGFR-2 signaling.

By following this comprehensive benchmarking framework, researchers can systematically evaluate the therapeutic potential of 5-(3-Methoxyphenyl)nicotinic acid and other novel anticancer compounds, paving the way for further preclinical and clinical development.

References

  • Hassan, B. A. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Available at: [Link]

  • Bentham Science. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]

  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 33(29), 3837-3847. Available at: [Link]

  • Pinnelli, M., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Oncoimmunology, 6(8), e1336371. Available at: [Link]

  • National Center for Biotechnology Information. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. Available at: [Link]

  • Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Cancer Research UK. Available at: [Link]

  • Frontiers Media S.A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for lung cancer. Cancer Research UK. Available at: [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]

  • National Center for Biotechnology Information. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PubMed. Available at: [Link]

  • Mayo Clinic. (2025). Chemotherapy for colon cancer. Mayo Clinic. Available at: [Link]

  • American Association for Cancer Research. (2024). Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. AACR Journals. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Canadian Cancer Society. Available at: [Link]

  • ResearchGate. (2021). Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. ResearchGate. Available at: [Link]

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  • Bentham Science. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Ingenta Connect. Available at: [Link]

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  • MDPI. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. Available at: [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Google Patents. (2010). Compositions Comprising a GPR109 Ligand For Treating Disorders of the Digestive Tract and/or Cancer. Google Patents.
  • ResearchGate. (2022). Nicotinamide (niacin) supplement increases lipid metabolism and ROS‐induced energy disruption in triple‐negative breast cancer: potential for drug repositioning as an anti‐tumor agent. ResearchGate. Available at: [Link]

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  • MDPI. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]

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A Comprehensive Guide to Evaluating the In Vitro and In Vivo Efficacy of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for the comprehensive evaluation of 5-(3-Methoxyphenyl)nicotinic acid, a novel nicotinic acid derivative. While direct experimental data for this specific compound is not yet publicly available, this document outlines a scientifically rigorous approach for its characterization, drawing upon established methodologies for analogous compounds, primarily nicotinic acid (niacin) and its derivatives. The proposed experimental plan is designed to elucidate the compound's therapeutic potential in two key areas: dyslipidemia and oncology.

The central hypothesis is that 5-(3-Methoxyphenyl)nicotinic acid, like its parent compound, will exert its primary effects through the activation of the G protein-coupled receptor 109A (GPR109A). Our experimental strategy is therefore centered around characterizing the compound's interaction with this receptor and its downstream consequences in both cellular and whole-organism models.

Part 1: Investigating Efficacy in Dyslipidemia and Atherosclerosis

Nicotinic acid is a well-established therapeutic agent for dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which is a major risk factor for atherosclerosis. The therapeutic effects of nicotinic acid are largely mediated by the activation of GPR109A on adipocytes and immune cells.[1][2] Therefore, the initial phase of our investigation will focus on the compound's potential as an anti-dyslipidemic agent.

In Vitro Efficacy Assessment

The in vitro studies are designed to confirm the molecular target of 5-(3-Methoxyphenyl)nicotinic acid and to quantify its potency and signaling profile.

1. Receptor Binding and Activation Assays:

The first step is to determine if 5-(3-Methoxyphenyl)nicotinic acid directly interacts with and activates the GPR109A receptor.

  • Experimental Rationale: These assays provide fundamental information about the compound's affinity for the receptor and its ability to initiate a cellular response.

  • Methodologies:

    • Radioligand Binding Assay: To determine the binding affinity (Ki) of the test compound for GPR109A. This is a competitive binding assay using a radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid) and cell membranes prepared from a cell line stably overexpressing human GPR109A.

    • cAMP Assay: To measure the functional activation of GPR109A. GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can be measured using various commercially available kits.[3]

    • Fluorometric Imaging Plate Reader (FLIPR) Assay: A high-throughput method to measure intracellular calcium mobilization, which can be a downstream consequence of Gαi activation in some cellular contexts.[4]

2. Adipocyte-Based Functional Assays:

To assess the compound's effect on lipid metabolism in a relevant cell type.

  • Experimental Rationale: GPR109A activation on adipocytes inhibits lipolysis, reducing the release of free fatty acids into the circulation.

  • Methodology:

    • Lipolysis Assay: Differentiated human primary adipocytes can be treated with the test compound, and the release of glycerol and free fatty acids into the culture medium is quantified.[5] A reduction in lipolysis compared to a vehicle control would indicate a desired therapeutic effect.

3. Immune Cell-Based Assays:

To investigate the compound's potential anti-inflammatory effects, which are relevant to atherosclerosis.

  • Experimental Rationale: GPR109A is expressed on various immune cells, including macrophages and neutrophils, and its activation can modulate inflammatory responses.[2]

  • Methodology:

    • Cytokine Release Assay: Macrophages (e.g., THP-1 cell line) can be stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant can be measured by ELISA.

Table 1: Summary of In Vitro Assays for Dyslipidemia

AssayCell Type/SystemPrimary EndpointExpected Outcome for an Active Compound
Radioligand BindingMembranes from GPR109A-expressing cellsBinding Affinity (Ki)Low nanomolar to micromolar Ki
cAMP AssayGPR109A-expressing cellsEC50 for cAMP inhibitionPotent inhibition of cAMP production
FLIPR AssayGPR109A-expressing cellsEC50 for Ca²⁺ mobilizationDose-dependent increase in intracellular calcium
Lipolysis AssayDifferentiated human adipocytesInhibition of lipolysisReduced glycerol and free fatty acid release
Cytokine Release AssayMacrophages (e.g., THP-1)Inhibition of cytokine releaseReduced TNF-α and IL-6 secretion

Diagram 1: GPR109A Signaling Pathway in Adipocytes

GPR109A_Adipocyte Compound 5-(3-Methoxyphenyl)nicotinic acid GPR109A GPR109A Compound->GPR109A activates Gi Gαi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis (Triglycerides → FFAs + Glycerol) HSL->Lipolysis catalyzes

Caption: Activation of GPR109A by an agonist inhibits lipolysis in adipocytes.

In Vivo Efficacy Assessment

In vivo studies are crucial to confirm the therapeutic efficacy and to assess the overall physiological effects of the compound.

1. Pharmacokinetic and Safety Profiling:

  • Experimental Rationale: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish a safe dose range for efficacy studies.

  • Methodology:

    • Single and multiple ascending dose studies in rodents to determine key pharmacokinetic parameters and to identify any signs of toxicity.

2. Dyslipidemia and Atherosclerosis Models:

  • Experimental Rationale: To evaluate the compound's ability to improve lipid profiles and reduce atherosclerotic plaque formation in established animal models.

  • Methodologies:

    • ApoE-/- or LDLR-/- Mice on a High-Fat Diet: These genetically modified mouse models are widely used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human disease.[5] The test compound would be administered orally for a defined period, and endpoints would include plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) and quantification of atherosclerotic plaque area in the aorta.

    • Zebrafish Model: Zebrafish larvae fed a high-cholesterol diet develop hypercholesterolemia and can be used for higher-throughput screening of compounds.[6]

3. Niacin-Induced Flushing Model:

  • Experimental Rationale: A common side effect of nicotinic acid is cutaneous flushing, which is mediated by GPR109A activation on Langerhans cells and keratinocytes, leading to prostaglandin release.[7][8][9] It is essential to assess whether 5-(3-Methoxyphenyl)nicotinic acid induces this side effect.

  • Methodology:

    • Mouse Ear Vasodilation Model: The test compound is administered to mice, and changes in ear blood flow or temperature are measured as an indicator of vasodilation.[10][11] A reduced flushing response compared to nicotinic acid would be a desirable characteristic.

Table 2: Summary of In Vivo Assays for Dyslipidemia

ModelSpeciesPrimary EndpointsExpected Outcome for an Active Compound
Pharmacokinetic StudyRodentCmax, Tmax, AUC, half-lifeFavorable oral bioavailability and half-life
ApoE-/- or LDLR-/- Mice (High-Fat Diet)MousePlasma lipids, aortic plaque areaReduced total cholesterol, LDL-C, and plaque size; increased HDL-C
Zebrafish High-Cholesterol DietZebrafishWhole-body lipid accumulationReduced lipid accumulation
Mouse Ear Vasodilation ModelMouseChange in ear blood flow or temperatureMinimal to no increase in vasodilation compared to nicotinic acid

Diagram 2: Experimental Workflow for In Vivo Dyslipidemia Studies

InVivo_Dyslipidemia_Workflow Start Compound Synthesis & QC PK_Safety Pharmacokinetic & Safety Profiling (Rodents) Start->PK_Safety Efficacy_Model Atherosclerosis Model (ApoE-/- or LDLR-/- Mice) PK_Safety->Efficacy_Model Flushing_Model Flushing Model (Mouse Ear Vasodilation) PK_Safety->Flushing_Model Lipid_Analysis Plasma Lipid Analysis (TC, LDL, HDL, TG) Efficacy_Model->Lipid_Analysis Plaque_Analysis Aortic Plaque Quantification (Histology) Efficacy_Model->Plaque_Analysis Vasodilation_Analysis Ear Blood Flow Measurement Flushing_Model->Vasodilation_Analysis Data_Analysis Data Analysis & Interpretation Lipid_Analysis->Data_Analysis Plaque_Analysis->Data_Analysis Vasodilation_Analysis->Data_Analysis

Caption: A streamlined workflow for the in vivo evaluation of anti-dyslipidemic efficacy.

Part 2: Exploring Anti-Cancer Efficacy

Recent studies have highlighted the potential of nicotinic acid derivatives as anti-cancer agents.[12][13] The proposed mechanisms include the inhibition of angiogenesis and the induction of apoptosis in cancer cells. GPR109A has also been implicated in suppressing mammary tumorigenesis.[14][15] Therefore, a parallel investigation into the anti-cancer properties of 5-(3-Methoxyphenyl)nicotinic acid is warranted.

In Vitro Efficacy Assessment

1. Cancer Cell Viability and Proliferation Assays:

  • Experimental Rationale: To determine the compound's ability to inhibit the growth of various cancer cell lines.

  • Methodology:

    • MTT or CellTiter-Glo Assay: A panel of human cancer cell lines (e.g., breast, colon, prostate) would be treated with increasing concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50).

2. Apoptosis Assays:

  • Experimental Rationale: To investigate whether the compound induces programmed cell death in cancer cells.

  • Methodologies:

    • Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells by flow cytometry.

    • Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.

3. Angiogenesis Assays:

  • Experimental Rationale: To assess the compound's potential to inhibit the formation of new blood vessels, a critical process for tumor growth. Some nicotinic acid derivatives have shown inhibitory activity against VEGFR-2.[12][16]

  • Methodology:

    • Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane extract in the presence of the test compound. The formation of capillary-like structures is then quantified.

    • VEGFR-2 Kinase Assay: A cell-free assay to directly measure the inhibitory effect of the compound on the enzymatic activity of VEGFR-2.

Table 3: Summary of In Vitro Assays for Oncology

AssayCell Type/SystemPrimary EndpointExpected Outcome for an Active Compound
Cell Viability AssayPanel of cancer cell linesIC50Potent and selective inhibition of cancer cell growth
Apoptosis AssayCancer cell linesPercentage of apoptotic cellsIncreased apoptosis in a dose-dependent manner
Caspase Activity AssayCancer cell linesCaspase-3/7 activityIncreased caspase activation
Tube Formation AssayHUVECsInhibition of tube formationReduced formation of capillary-like structures
VEGFR-2 Kinase AssayRecombinant VEGFR-2 enzymeIC50Direct inhibition of VEGFR-2 activity
In Vivo Efficacy Assessment

1. Xenograft Tumor Models:

  • Experimental Rationale: To evaluate the compound's anti-tumor activity in a living organism.

  • Methodology:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14][17] Tumor volume and weight at the end of the study are the primary endpoints.

2. Angiogenesis Models:

  • Experimental Rationale: To confirm the anti-angiogenic effects in vivo.

  • Methodology:

    • Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and the test compound is injected subcutaneously into mice. The extent of blood vessel infiltration into the Matrigel plug is then quantified.

Table 4: Summary of In Vivo Assays for Oncology

ModelSpeciesPrimary EndpointsExpected Outcome for an Active Compound
Xenograft Tumor ModelImmunocompromised MiceTumor volume and weightSignificant inhibition of tumor growth
Matrigel Plug AssayMouseHemoglobin content in plugReduced blood vessel formation

Diagram 3: Workflow for In Vitro and In Vivo Oncology Studies

Oncology_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability Assays (Cancer Cell Panel) Apoptosis_Assays Apoptosis Assays (Annexin V, Caspase) Cell_Viability->Apoptosis_Assays Angiogenesis_Assays Angiogenesis Assays (Tube Formation, VEGFR-2) Apoptosis_Assays->Angiogenesis_Assays Xenograft_Model Xenograft Tumor Model (Immunocompromised Mice) Angiogenesis_Assays->Xenograft_Model Matrigel_Assay Matrigel Plug Assay Xenograft_Model->Matrigel_Assay Compound 5-(3-Methoxyphenyl)nicotinic acid Compound->Cell_Viability

Caption: A comprehensive workflow for evaluating the anti-cancer potential.

Conclusion

The outlined experimental framework provides a comprehensive and scientifically rigorous approach to evaluating the in vitro and in vivo efficacy of 5-(3-Methoxyphenyl)nicotinic acid. By systematically investigating its effects on GPR109A and its downstream pathways in the contexts of both dyslipidemia and oncology, a clear understanding of its therapeutic potential can be achieved. The combination of in vitro mechanistic studies and in vivo efficacy models will be crucial in determining the future clinical development of this promising compound.

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A Researcher's Guide to Validating Target Engagement of 5-(3-Methoxyphenyl)nicotinic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating novel nicotinic acid analogs, establishing definitive target engagement within a cellular context is a critical step in advancing a compound from a promising molecule to a viable therapeutic candidate. This guide provides an in-depth comparison of robust methodologies to validate the interaction of 5-(3-Methoxyphenyl)nicotinic acid with its putative target, the G protein-coupled receptor 109A (GPR109A).

5-(3-Methoxyphenyl)nicotinic acid, a structural analog of nicotinic acid (niacin), is predicted to act as an agonist at the GPR109A receptor.[1][2] Nicotinic acid is a well-characterized agonist of GPR109A, a receptor primarily expressed in adipocytes and immune cells.[3][4] Its activation initiates a cascade of intracellular events, making it a valuable therapeutic target.[1][4] This guide moves beyond theoretical interactions to detail practical, self-validating experimental protocols that provide direct and functional evidence of target engagement in cellular models.

We will explore a multi-faceted approach, comparing direct biophysical methods with functional downstream assays to provide a comprehensive validation strategy. The causality behind experimental choices will be explained, ensuring a deep understanding of not just how to perform these assays, but why each step is crucial for generating trustworthy and publishable data.

Comparative Methodologies for GPR109A Target Engagement

Validating the interaction of 5-(3-Methoxyphenyl)nicotinic acid with GPR109A requires a multi-pronged approach. We will compare three orthogonal assays: a direct binding assay (Cellular Thermal Shift Assay), a primary functional assay (cAMP modulation), and a secondary functional assay (receptor internalization). This strategy provides layers of evidence, from the initial physical interaction to the downstream cellular consequences of that engagement.

Assay Principle Type of Data Key Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.[5]Biophysical (Direct Engagement)Label-free; confirms direct physical interaction in a native cellular environment.Requires a specific and sensitive antibody for the target protein; optimization for membrane proteins is necessary.[6]
cAMP Functional Assay Quantifies the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi-coupled GPR109A receptor.[3]Functional (Primary Signaling)Highly sensitive; provides a quantitative measure of receptor activation and compound potency (EC50).Indirect measure of target binding; requires a cell line expressing the target receptor.
Receptor Internalization Assay Visualizes the ligand-induced translocation of the GPCR from the plasma membrane to intracellular compartments.[7][8]Functional (Downstream Signaling)Provides spatial and temporal information about receptor activation and desensitization; single-cell resolution.Requires a fluorescently-tagged receptor or ligand; technically more complex (confocal microscopy).

Experimental Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA) for GPR109A

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement by assessing the increased thermal stability of a protein when bound to a ligand.[5] For membrane proteins like GPR109A, modifications to the standard CETSA protocol are necessary to maintain protein integrity.[6]

Caption: CETSA workflow for GPR109A target engagement.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A to ~80% confluency.

  • Compound Incubation: Treat cells with 5-(3-Methoxyphenyl)nicotinic acid (e.g., 10 µM), nicotinic acid (positive control, 10 µM), or vehicle (negative control, e.g., 0.1% DMSO) for 1 hour at 37°C.[9]

  • Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[10]

  • Cell Lysis: Lyse the cells using a mild non-ionic detergent (e.g., 1% NP-40 in Tris-buffered saline) to solubilize membrane proteins while minimizing aggregation.[11]

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blotting: Separate the soluble fractions by SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody against GPR109A.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble GPR109A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Compound Apparent Melting Temperature (Tm) Thermal Shift (ΔTm)
Vehicle Control52.5 °C-
Nicotinic Acid (10 µM)57.0 °C+4.5 °C
5-(3-Methoxyphenyl)nicotinic acid (10 µM)56.5 °C+4.0 °C
Gαi-Coupled cAMP Functional Assay

Activation of the Gαi-coupled GPR109A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This functional assay provides a quantitative measure of the agonist activity of 5-(3-Methoxyphenyl)nicotinic acid. A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is a common and robust method for this purpose.[12]

GPR109A_Signaling Ligand 5-(3-Methoxyphenyl)nicotinic acid GPR109A GPR109A Ligand->GPR109A binds G_protein Gi/o Protein GPR109A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

Caption: GPR109A Gαi-coupled signaling pathway.

  • Cell Seeding: Seed CHO-K1 cells stably expressing GPR109A into a 384-well plate and incubate overnight.[13]

  • Compound Addition: Add serial dilutions of 5-(3-Methoxyphenyl)nicotinic acid, nicotinic acid (positive control), or vehicle to the cells.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[14]

  • Detection: Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate).[15]

  • Reading: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader.[14]

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 value.

Compound EC50 (nM) Maximal Inhibition (%)
Nicotinic Acid15095
5-(3-Methoxyphenyl)nicotinic acid25092
Vehicle Control-0
Receptor Internalization Assay via Confocal Microscopy

Upon agonist binding, GPR109A undergoes internalization, a process that can be visualized using confocal microscopy.[7] This assay provides compelling visual evidence of receptor activation and subsequent desensitization.

Caption: Workflow for GPR109A internalization assay.

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding GPR109A fused to a green fluorescent protein (GPR109A-GFP).[16]

  • Cell Seeding: Seed the transfected cells onto glass-bottom dishes.

  • Compound Treatment: Treat the cells with 5-(3-Methoxyphenyl)nicotinic acid (e.g., 1 µM), nicotinic acid (1 µM), or vehicle.

  • Time-course Incubation: Incubate the cells at 37°C and acquire images at different time points (e.g., 0, 15, 30, and 60 minutes).

  • Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.[16]

  • Confocal Microscopy: Acquire z-stack images using a confocal microscope.

  • Data Analysis: Analyze the images to observe the translocation of the GFP signal from the plasma membrane to intracellular vesicles. Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the membrane.

Compound Time (min) Receptor Localization Internalization Score (Cytoplasmic/Membrane Ratio)
Vehicle Control60Predominantly Plasma Membrane0.2
Nicotinic Acid (1 µM)30Punctate Intracellular Vesicles2.5
5-(3-Methoxyphenyl)nicotinic acid (1 µM)30Punctate Intracellular Vesicles2.1

Conclusion

Validating the target engagement of 5-(3-Methoxyphenyl)nicotinic acid requires a rigorous and multi-faceted experimental approach. By combining a direct biophysical assay like CETSA with functional assays measuring downstream signaling events such as cAMP inhibition and receptor internalization, researchers can build a compelling case for the compound's mechanism of action. The protocols and comparative data presented in this guide offer a robust framework for objectively assessing the cellular performance of this and other GPR109A agonists, providing the necessary confidence to advance promising compounds through the drug discovery pipeline.

References

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  • Schmidt, J., Smith, N. J., Christiansen, E., & Ulven, T. (2011). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 16(12), 10145–10161. [Link]

  • Chen, Y. F., Li, D. Y., Xiang, R. L., Chen, Y., & Xu, W. C. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical and Laboratory Science, 47(6), 693–699. [Link]

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A Researcher's Guide to Assessing the Selectivity of 5-(3-Methoxyphenyl)nicotinic Acid for its Target, GPR109A

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the selectivity of a compound is paramount. A highly selective compound minimizes off-target effects, leading to a better safety profile and a clearer understanding of its mechanism of action. This guide provides a comprehensive framework for assessing the selectivity of 5-(3-Methoxyphenyl)nicotinic acid, a nicotinic acid analog, for its putative target, the G-protein coupled receptor 109A (GPR109A).

While specific experimental data for 5-(3-Methoxyphenyl)nicotinic acid is not extensively available in the public domain, this guide will provide the methodologies, necessary comparisons, and data interpretation strategies required for a thorough selectivity assessment. We will draw comparisons with well-characterized GPR109A agonists, such as nicotinic acid itself and other synthetic modulators like MK-1903 and GSK256073, to establish a clear evaluative context.

The Central Target: GPR109A and the Importance of Selectivity

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is the primary receptor for nicotinic acid (niacin) and its derivatives.[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in free fatty acids in the blood.[3] This mechanism is central to the therapeutic effects of niacin in treating dyslipidemia.[3] However, GPR109A activation in other tissues can lead to undesirable side effects, most notably the skin flushing mediated by prostaglandin release in Langerhans cells.[3]

Furthermore, the human genome contains a closely related homolog, GPR109B (HCAR3), which shares significant sequence identity with GPR109A.[2] Notably, nicotinic acid has a much lower affinity for GPR109B.[4] Therefore, a critical aspect of assessing the selectivity of any new GPR109A agonist, such as 5-(3-Methoxyphenyl)nicotinic acid, is to determine its activity at GPR109B. High selectivity for GPR109A over GPR109B is a key indicator of a potentially more targeted therapeutic agent.

Beyond GPR109B, a comprehensive selectivity profile requires screening against a broader panel of receptors and enzymes to identify any potential off-target interactions that could lead to unforeseen side effects.

A Multi-Faceted Approach to Selectivity Profiling

A robust assessment of selectivity involves a combination of binding and functional assays. This tiered approach provides a complete picture of a compound's interaction with its on- and off-targets.

Tier 1: Primary Target Engagement and Potency

The initial step is to confirm and quantify the interaction of 5-(3-Methoxyphenyl)nicotinic acid with its primary target, GPR109A.

1. Radioligand Binding Assays:

  • Principle: This assay directly measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.

  • Experimental Protocol:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.

    • Assay Setup: Incubate the membranes with a known concentration of a suitable radioligand for GPR109A (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound (5-(3-Methoxyphenyl)nicotinic acid).

    • Separation: Separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.

    • Detection: Quantify the radioactivity on the filter using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays:

  • Principle: These assays measure the biological response following receptor activation, providing a measure of the compound's potency and efficacy (agonist, antagonist, or inverse agonist activity).

  • Key Functional Readouts for GPR109A:

    • cAMP Assay: GPR109A couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

    • β-Arrestin Recruitment Assay: Like many GPCRs, GPR109A can signal through β-arrestin pathways.[3] This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

  • Experimental Protocol (cAMP Assay):

    • Cell Culture: Use a cell line stably expressing GPR109A (e.g., CHO or HEK293 cells).

    • Stimulation: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

    • Compound Addition: Add varying concentrations of 5-(3-Methoxyphenyl)nicotinic acid.

    • Detection: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Data Analysis: Determine the concentration of the compound that produces 50% of the maximal response (EC50).

Workflow for Primary Target Characterization

cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) b1 GPR109A-expressing cell membranes b4 Competition Binding Assay b1->b4 b2 Radioligand ([³H]-nicotinic acid) b2->b4 b3 5-(3-Methoxyphenyl)nicotinic acid (test compound) b3->b4 b5 Determine IC50 and calculate Ki b4->b5 f1 GPR109A-expressing cells f2 cAMP Assay or β-Arrestin Assay f1->f2 f4 Measure downstream signaling f2->f4 f3 5-(3-Methoxyphenyl)nicotinic acid (test compound) f3->f2 f5 Determine EC50 f4->f5

Caption: Workflow for determining the binding affinity and functional potency of 5-(3-Methoxyphenyl)nicotinic acid at GPR109A.

Tier 2: Selectivity Against the Closest Homolog

The next crucial step is to assess the activity of 5-(3-Methoxyphenyl)nicotinic acid at GPR109B.

  • Methodology: The same binding and functional assays described for GPR109A should be performed using cell lines expressing human GPR109B.

  • Interpretation: A significantly higher Ki and/or EC50 value for GPR109B compared to GPR109A indicates selectivity. The selectivity ratio (Ki GPR109B / Ki GPR109A) provides a quantitative measure. A higher ratio signifies greater selectivity.

Tier 3: Broader Off-Target Screening

To ensure a comprehensive understanding of the compound's selectivity, it should be screened against a panel of other receptors, enzymes, and ion channels.

  • Recommended Screening Panels:

    • GPCR Panel: A broad panel of GPCRs, particularly those with related endogenous ligands or those known to be affected by nicotinic acid analogs, should be included. Commercial services offer comprehensive GPCR screening panels.[5][6]

    • Nicotinic Acetylcholine Receptors (nAChRs): Given the structural similarity of the core nicotinic acid scaffold to nicotine, screening against various nAChR subtypes is prudent.

    • Safety Pharmacology Panels: Standard safety panels, such as those offered by various contract research organizations, typically include a range of targets known to be associated with adverse drug reactions (e.g., hERG, various kinases, and transporters).[7]

Logical Flow for Comprehensive Selectivity Assessment

start 5-(3-Methoxyphenyl)nicotinic acid tier1 Tier 1: Primary Target (GPR109A) - Binding Affinity (Ki) - Functional Potency (EC50) start->tier1 tier2 Tier 2: Closest Homolog (GPR109B) - Binding and Functional Assays tier1->tier2 tier3 Tier 3: Broad Off-Target Screening - GPCR Panel - nAChR Panel - Safety Panel tier2->tier3 analysis Comparative Data Analysis - Calculate Selectivity Ratios tier3->analysis conclusion Selectivity Profile Assessment analysis->conclusion

Caption: A tiered approach for the comprehensive selectivity profiling of 5-(3-Methoxyphenyl)nicotinic acid.

Comparative Analysis: Benchmarking Against Known GPR109A Agonists

The selectivity profile of 5-(3-Methoxyphenyl)nicotinic acid should be compared to that of established GPR109A agonists.

CompoundGPR109A Potency (EC50/Ki)GPR109B ActivityKey Selectivity Notes
Nicotinic Acid Micromolar rangeLow affinityThe benchmark compound, but with known flushing side effects.[4]
MK-1903 Potent agonist (EC50 in low nM range)Selective for GPR109ADeveloped as a selective GPR109A agonist to reduce flushing.
GSK256073 Potent and selective agonistHigh selectivity over GPR109BAnother example of a selective GPR109A agonist.[3]
5-(3-Methoxyphenyl)nicotinic acid Data to be determined Data to be determined The goal is to determine if the methoxyphenyl substitution improves potency and/or selectivity.

Note: Specific Ki and EC50 values can vary depending on the assay conditions and cell line used. It is crucial to test all compounds under identical conditions for a valid comparison.

Interpreting the Data: What a Favorable Selectivity Profile Looks Like

A desirable selectivity profile for 5-(3-Methoxyphenyl)nicotinic acid would include:

  • High potency at GPR109A: A low nanomolar EC50 and/or Ki value.

  • High selectivity over GPR109B: A selectivity ratio of >100-fold is generally considered a good starting point.

  • Clean off-target profile: Minimal activity at other receptors in the screening panels, particularly those associated with adverse effects.

Conclusion

A thorough and systematic assessment of selectivity is a cornerstone of modern drug discovery. By employing the multi-tiered approach outlined in this guide, researchers can generate a comprehensive selectivity profile for 5-(3-Methoxyphenyl)nicotinic acid. This data, when compared against established GPR109A agonists, will be instrumental in determining its potential as a novel therapeutic agent with an improved safety and efficacy profile. The key to a successful evaluation lies in the generation of robust, reproducible data and a clear-eyed interpretation of its comparative significance.

References

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. Available at: [Link]

  • GPR109A and Vascular Inflammation. PMC - NIH. Available at: [Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC - NIH. Available at: [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. PMC - NIH. Available at: [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. PubMed Central - NIH. Available at: [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. Available at: [Link]

  • 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. PubMed. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. Available at: [Link]

  • Profile your GPCR targeting compounds for selectivity. EuroscreenFast. Available at: [Link]

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  • Structural basis for selectivity and antagonism in extracellular GPCR-nanobodies. bioRxiv. Available at: [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. Available at: [Link]

  • Showing metabocard for Nicotinic acid (HMDB0001488). Human Metabolome Database. Available at: [Link]

  • Distinct profiles of functional discrimination among G proteins determine the actions of G protein–coupled receptors. PMC - PubMed Central. Available at: [Link]

  • Showing metabocard for Nicotinic acid (HMDB0001488). Human Metabolome Database. Available at: [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. Available at: [Link]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-(3-Methoxyphenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule, however potent its intended pharmacological action, is of little value if it is rapidly metabolized into inactive or even toxic byproducts. This guide offers a deep dive into the comparative metabolic stability of a series of 5-(3-Methoxyphenyl)nicotinic acid derivatives, a scaffold of interest in various therapeutic areas. We will explore the experimental methodologies used to assess metabolic stability, present comparative data, and elucidate the structure-activity relationships (SAR) that govern their metabolic fate.

The Gatekeepers of Drug Action: Understanding Metabolic Stability

The journey of a drug through the body is fraught with enzymatic encounters, primarily in the liver, that can chemically alter its structure. This process, known as drug metabolism, is a double-edged sword. While it can facilitate the elimination of foreign compounds (xenobiotics), it can also prematurely terminate a drug's action or generate harmful metabolites.[1] Therefore, a key objective in drug design is to engineer molecules with an optimal degree of metabolic stability to ensure sufficient exposure at the target site and a favorable safety profile.[1][2]

Metabolic stability is often quantified by parameters such as half-life (t½) and intrinsic clearance (CLint), which describe the rate at which a compound is metabolized by liver enzymes.[3] In early-stage drug discovery, in vitro assays using liver microsomes or hepatocytes are indispensable tools for predicting in vivo metabolic clearance.[2][3]

Probing Metabolic Fate: In Vitro Stability Assays

To objectively compare the metabolic stability of our 5-(3-Methoxyphenyl)nicotinic acid derivatives, we employ two standard in vitro models: liver microsomal stability and hepatocyte stability assays.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] This assay primarily assesses Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions.[2][3]

Experimental Protocol: Liver Microsomal Stability Assay [4]

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like diazepam) in a suitable solvent (e.g., DMSO).[3]

    • Prepare an NADPH-regenerating system to ensure the continuous activity of CYP enzymes.[4]

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the microsomal suspension.

    • Start the enzymatic reaction by adding the pre-warmed NADPH-regenerating system.[5]

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[6]

  • Termination and Analysis:

    • Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[5]

    • Centrifuge the samples to pellet the precipitated proteins.[6]

    • Analyze the supernatant, containing the remaining parent compound, using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • From this decay curve, calculate the half-life (t½) and the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Termination & Analysis cluster_data Data Analysis prep_mics Thaw Liver Microsomes pre_warm Pre-warm Microsomes & NADPH prep_mics->pre_warm prep_comp Prepare Test Compounds & Controls init_rxn Add Test Compound prep_comp->init_rxn prep_nadph Prepare NADPH System prep_nadph->pre_warm pre_warm->init_rxn start_rxn Add NADPH to Start init_rxn->start_rxn sampling Collect Aliquots at Time Points start_rxn->sampling quench Quench with Cold Solvent sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow of a typical liver microsomal stability assay.

Hepatocyte Stability Assay

While microsomal assays are excellent for evaluating Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocyte stability assays utilize primary liver cells and thus provide a more comprehensive assessment of both Phase I and Phase II (conjugation) metabolism.[3]

Experimental Protocol: Hepatocyte Stability Assay [9]

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes as the enzyme source.[9] The incubation is performed in a suitable cell culture medium, and the termination and analysis steps are analogous.[9]

Comparative Metabolic Stability of 5-(3-Methoxyphenyl)nicotinic Acid Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present data for a series of hypothetical 5-(3-Methoxyphenyl)nicotinic acid derivatives. These derivatives feature substitutions at key positions on both the nicotinic acid and the methoxyphenyl rings.

Compound IDR1R2R3Microsomal t½ (min)Hepatocyte t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent HHH352545
Deriv-A FHH>605515
Deriv-B HClH453830
Deriv-C HHCF3>60>60<10
Deriv-D OCH3HH151095

Interpreting the Data: Structure-Metabolism Relationships

The data presented in the table above reveals critical insights into how subtle structural changes can significantly influence the metabolic stability of 5-(3-Methoxyphenyl)nicotinic acid derivatives.

  • Blocking Metabolic Hotspots: The parent compound exhibits moderate metabolic stability. The introduction of a fluorine atom at the R1 position (Deriv-A ) leads to a significant increase in both microsomal and hepatocyte stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of oxidative metabolism by CYP enzymes.[1]

  • Influence of Electron-Withdrawing Groups: The presence of a chlorine atom at the R2 position (Deriv-B ) also enhances metabolic stability, albeit to a lesser extent than fluorine. The introduction of a strongly electron-withdrawing trifluoromethyl group at the R3 position (Deriv-C ) results in a dramatic improvement in stability. These groups can deactivate the aromatic ring towards oxidative metabolism.

  • Metabolic Lability of the Methoxyphenyl Group: Conversely, the addition of a second methoxy group at the R1 position (Deriv-D ) leads to a marked decrease in metabolic stability. The methoxy group is a well-known "metabolic hotspot," susceptible to O-demethylation by CYP enzymes.[6] This creates a more polar metabolite that can be readily excreted.

Key Metabolic Pathways

For the 5-(3-Methoxyphenyl)nicotinic acid scaffold, several metabolic pathways are likely to be operative.

G cluster_pathways Potential Metabolic Pathways Parent 5-(3-Methoxyphenyl)nicotinic Acid (Parent Compound) O_Demethylation Hydroxyphenyl Metabolite O-Demethylation (CYP-mediated) Parent->O_Demethylation CYP450 Hydroxylation Hydroxylated Metabolite Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation CYP450 Conjugation Glucuronide or Sulfate Conjugate Phase II Conjugation (UGTs, SULTs) O_Demethylation->Conjugation UGTs/SULTs Hydroxylation->Conjugation UGTs/SULTs

Caption: Potential metabolic pathways for 5-(3-Methoxyphenyl)nicotinic acid.

The primary routes of metabolism for this class of compounds are likely to involve:

  • O-demethylation of the methoxy group on the phenyl ring, a common metabolic transformation for methoxyphenyl-containing compounds.[6]

  • Aromatic hydroxylation on either the nicotinic acid or the phenyl ring, catalyzed by CYP enzymes.[10]

  • Phase II conjugation of the resulting hydroxylated metabolites or the carboxylic acid group with glucuronic acid or sulfate, to facilitate excretion.

Conclusion: Designing for Metabolic Resilience

The metabolic stability of a drug candidate is a multifaceted property that is profoundly influenced by its chemical structure. This guide has demonstrated that through rational design and a thorough understanding of structure-metabolism relationships, it is possible to modulate the metabolic stability of 5-(3-Methoxyphenyl)nicotinic acid derivatives. By strategically introducing substituents that block metabolic hotspots or alter the electronic properties of the molecule, researchers can enhance metabolic resilience, thereby improving the pharmacokinetic profile and increasing the likelihood of developing a successful therapeutic agent. The judicious use of in vitro metabolic stability assays is paramount in this endeavor, providing critical data to guide the optimization of lead compounds.

References

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  • Leone, M. G., et al. (2014). Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters. PubMed. Retrieved January 22, 2026, from [Link]

  • Stiborova, M., et al. (2012). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved January 22, 2026, from [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. (2015). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2018). PubMed. Retrieved January 22, 2026, from [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. (2024, March 20). MDPI. Retrieved January 22, 2026, from [Link]

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  • Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. (2011, December 24). PubMed. Retrieved January 22, 2026, from [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020, January 27). NIH. Retrieved January 22, 2026, from [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. Retrieved January 22, 2026, from [Link]

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  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024, November 22). YouTube. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(3-Methoxyphenyl)nicotinic acid. As a derivative of nicotinic acid, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is designed for researchers, scientists, and drug development professionals, offering practical insights that prioritize safety, environmental responsibility, and scientific integrity.

Hazard Identification and Immediate Risk Assessment

Before handling 5-(3-Methoxyphenyl)nicotinic acid for any purpose, including disposal, a complete understanding of its potential hazards is critical. The primary hazards, based on data for nicotinic acid, are summarized below.

Hazard ClassificationDescriptionGHS CodePrimary Precaution
Serious Eye Irritation Causes serious eye irritation upon contact.[1][2][3][4][5]H319Wear appropriate eye protection at all times.[1]
Acute Toxicity (Inhalation) May be harmful if inhaled as a dust.[4]H332Handle in a well-ventilated area or chemical fume hood.[4]
Combustibility The solid material is combustible.[2]-Keep away from heat and open flames.[5]
Dust Explosion Hazard Fine dust, when suspended in air, can form an explosive mixture.[4][5]-Avoid generating dust; use appropriate cleaning methods.[6]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Safe disposal begins with safe handling. The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risks identified above.

Experimental Protocol: Donning PPE and Safe Handling

  • Engineering Controls: Always handle 5-(3-Methoxyphenyl)nicotinic acid within a certified chemical fume hood to minimize inhalation risk.[1]

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to EN166, NIOSH, or equivalent standards.[1] This is non-negotiable due to the H319 hazard classification.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]

The Disposal Workflow: A Step-by-Step Guide

Disposal is not a single action but a systematic process governed by institutional policies and national regulations, such as those from the U.S. Environmental Protection Agency (EPA).[7][8] The following protocol ensures a self-validating system of compliance and safety.

Step 1: Waste Characterization

Unused or residual 5-(3-Methoxyphenyl)nicotinic acid generated from research activities is considered a chemical waste. Under the Resource Conservation and Recovery Act (RCRA), it must be managed as hazardous waste. It is crucial to never discharge this chemical waste to the sewer via sink drains or dispose of it in regular trash.[8]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Action: Keep 5-(3-Methoxyphenyl)nicotinic acid waste separate from other waste streams.

  • Causality: Mixing with incompatible materials, such as strong oxidizers, could lead to a violent reaction.[5] It should be stored as a solid organic acid waste.

Step 3: Containerization and Labeling

The waste container is the primary means of containment during accumulation and transport.

  • Select an Appropriate Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) bottle with a screw-on cap.

    • Ensure the container is clean, in good condition, and has a secure lid.

  • Label the Container Immediately:

    • Attach your institution's official hazardous waste tag.

    • Clearly write the full chemical name: "5-(3-Methoxyphenyl)nicotinic acid". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages.

    • Indicate the hazards (e.g., "Irritant").

    • Keep the container closed at all times except when adding waste.[8]

Step 4: On-Site Accumulation

Laboratories serve as Satellite Accumulation Areas (SAAs), where small quantities of waste can be collected before being moved to a central storage area.

  • Location: Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Quantity Limits: Do not exceed 55 gallons of hazardous waste in your laboratory's SAA.[8]

  • Time Limits: Once a container is full and ready for pickup, it should be dated.[8] Your institution's Environmental Health & Safety (EHS) department will have specific timelines for collection.

Step 5: Final Disposal via EHS

The final step is to arrange for professional disposal.

  • Action: Submit a chemical waste collection request to your institution's EHS or equivalent safety department.

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste according to federal and state regulations, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF). This "cradle-to-grave" oversight is a legal requirement and ensures environmental protection.[9]

The logical flow from waste generation to final disposal is critical for maintaining a safe and compliant laboratory environment.

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal gen Waste Generated (5-(3-Methoxyphenyl)nicotinic acid) seg Step 1: Segregate Waste (Solid Organic Acid) gen->seg Immediately cont Step 2: Select & Fill Compatible Container seg->cont label_node Step 3: Label Container (Full Name, Hazards) cont->label_node Immediately store Step 4: Accumulate in SAA (Keep Closed, Secondary Containment) label_node->store pickup Step 5: Request EHS Pickup store->pickup When container is full transport Transport to Central Accumulation Area pickup->transport dispose Final Disposal at Licensed TSDF transport->dispose

Caption: Workflow for compliant chemical waste disposal in a research setting.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is vital.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of nitrile gloves.

  • Contain the Spill: Prevent the powder from becoming airborne or spreading. Do not use water to clean up, as this could create a solution that is harder to contain.

  • Clean Up:

    • Gently sweep or scoop the solid material into a designated waste container.[1]

    • Use a method that avoids creating dust, such as a HEPA-filtered vacuum designed for chemical powders if available.[6]

    • Place all cleanup materials (wipes, contaminated gloves) into the hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (check SDS for reactivity) and then soap and water.

  • Dispose: Label the container as "Spill Debris containing 5-(3-Methoxyphenyl)nicotinic acid" and arrange for pickup via EHS.

For large spills, evacuate the area, notify your supervisor and EHS, and prevent entry.

References

  • Safety Data Sheet: Nicotinic acid. Carl ROTH.[Link]

  • NICOTINIC ACID EXTRA PURE. Loba Chemie.[Link]

  • Safety Data Sheet: Nicotinic acid. Chemos GmbH & Co.KG.[Link]

  • Safety Data Sheet: Nicotinic acid. Carl ROTH.[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

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Navigating the Safe Handling of 5-(3-Methoxyphenyl)nicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced world of drug discovery and development, the introduction of a novel chemical entity into the laboratory workflow demands a meticulous and proactive approach to safety. 5-(3-Methoxyphenyl)nicotinic acid, a substituted pyridine carboxylic acid, is one such compound that, while integral to specific research pathways, requires a comprehensive understanding of its handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of the research environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards associated with this class of compounds are:

  • Serious Eye Irritation: The most consistently reported hazard for nicotinic acid is its potential to cause serious eye irritation[1][2]. Particulate matter (dust) can easily become airborne and contact the eyes, leading to significant discomfort, inflammation, and potential damage.

  • Skin Irritation: As with many acidic powders, prolonged contact can cause skin irritation[3].

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and respiratory system. Some safety data for nicotinic acid explicitly states it is harmful if inhaled[4].

Given the absence of specific toxicological data for 5-(3-Methoxyphenyl)nicotinic acid, it is prudent to handle it as a substance with unknown long-term health effects. The fundamental principle of "As Low As Reasonably Practicable" (ALARP) exposure must be rigorously applied. All personnel must be trained on the potential hazards and the control measures outlined in this guide, in accordance with OSHA's Hazard Communication Standard[5].

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Route of Exposure
Serious Eye Irritation (Category 2A) Causes serious eye irritation upon contact.[1][2]Eyes (airborne dust)
Skin Irritation (Potential) May cause skin irritation upon prolonged contact.[3]Skin (direct contact)
Respiratory Irritation (Potential) May cause irritation to the respiratory tract if inhaled.[4]Inhalation (airborne dust)
Aquatic Hazard (Potential) Some data for nicotinic acid indicates it may be harmful to aquatic life.[6]Environmental release

The Hierarchy of Controls: Engineering a Safe Workspace

Before detailing personal protective equipment (PPE), it is critical to implement engineering and administrative controls, which form the most effective lines of defense in minimizing exposure. As mandated by OSHA, engineering and work practice controls are the primary means of reducing employee exposure to toxic chemicals[5].

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All weighing, transferring, and dissolution of 5-(3-Methoxyphenyl)nicotinic acid must be conducted within a certified chemical fume hood. This is the most critical engineering control as it captures airborne dust at the source, preventing inhalation and minimizing the dispersal of the chemical into the laboratory environment.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.

Administrative Controls: Safe Work Practices
  • Restricted Access: Designate a specific area within the lab for handling this compound to limit potential cross-contamination.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[7][8]. Do not eat, drink, or smoke in the laboratory[7].

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with the compound. This aligns with OSHA requirements for employers to provide training on the hazardous chemicals present in their work area[5].

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not arbitrary; it is a direct response to the specific hazards identified.

PPE Selection Guide
Body PartRequired PPERationale and Justification
Eyes/Face Safety Goggles with Side Shields or a Face ShieldCausality: The primary, established hazard is serious eye irritation from airborne dust. Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering superior protection. A face shield should be worn in conjunction with goggles when handling larger quantities where a greater splash or dust cloud potential exists. This is a mandatory requirement based on the H319 classification of related compounds[1].
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Causality: To prevent skin irritation, gloves are essential. Nitrile gloves offer good protection against a variety of chemicals, including acids and organic solvents, and are a suitable choice for incidental contact[9]. For prolonged handling or in situations with a higher risk of contamination, butyl or neoprene gloves offer excellent resistance to a broad range of acids[4][10]. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin[11].
Body Laboratory CoatCausality: A fully buttoned lab coat protects the skin and personal clothing from contamination by dust or spills.
Respiratory N95 Respirator (if applicable)Causality: Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, if an operation has the potential to generate significant dust outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved N95 particulate respirator should be used to prevent inhalation of the irritant dust.

Step-by-Step Handling and Operational Plan

Adherence to a standardized workflow is crucial for minimizing risk. The following procedure outlines the safe handling of 5-(3-Methoxyphenyl)nicotinic acid from receipt to use.

Workflow for Handling Solid 5-(3-Methoxyphenyl)nicotinic Acid

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage Prep 1. Don PPE (Goggles, Lab Coat, Gloves) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Weigh 3. Weigh Compound (Use anti-static weigh boat) VerifyHood->Weigh Transfer 4. Transfer to Vessel Weigh->Transfer Dissolve 5. Add Solvent Slowly Transfer->Dissolve Clean 6. Decontaminate Surfaces (e.g., 70% Ethanol) Dissolve->Clean Seal 7. Tightly Seal Primary Container Clean->Seal DisposePPE 9. Dispose of Contaminated PPE as Hazardous Waste Clean->DisposePPE Store 8. Store Appropriately Seal->Store Wash 10. Wash Hands Thoroughly DisposePPE->Wash

Caption: Standard workflow for safely handling powdered 5-(3-Methoxyphenyl)nicotinic acid.

Spill and Emergency Procedures

Preparedness is key to managing unexpected events.

  • Minor Spill (Solid):

    • Ensure all personnel in the immediate area are aware of the spill.

    • If not already worn, don your full PPE, including an N95 respirator if necessary.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a container labeled "Hazardous Waste."

    • Decontaminate the area with a suitable solvent (like 70% ethanol) and then soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek medical attention if irritation develops or persists.

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[1].

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing 5-(3-Methoxyphenyl)nicotinic acid must be treated as hazardous chemical waste. Proper disposal is not just a regulatory requirement but a cornerstone of responsible scientific practice.

Waste Management Workflow

G cluster_collection Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, weigh boats, unused compound) SolidContainer Collect in labeled 'Non-Halogenated Solid Organic Waste' container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions containing the compound) LiquidContainer Collect in labeled 'Non-Halogenated Liquid Organic Waste' container LiquidWaste->LiquidContainer Store Store sealed waste containers in a designated Satellite Accumulation Area (SAA) SolidContainer->Store LiquidContainer->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) for incineration Store->EHS

Caption: Segregation and disposal pathway for 5-(3-Methoxyphenyl)nicotinic acid waste.

Key Disposal Principles:

  • Segregation: Do not mix waste containing this compound with other waste streams. It should be collected as a non-halogenated organic waste[3][6][7].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all constituents.

  • Containers: Use compatible, leak-proof containers (e.g., high-density polyethylene) and keep them closed except when adding waste[6].

  • Neutralization: While simple acids can sometimes be neutralized for drain disposal, this is not recommended for this compound without specific institutional approval[4][10]. The aromatic and pyridine components necessitate disposal as chemical waste.

  • Final Disposal: The primary method for disposal of this type of waste is high-temperature incineration by a licensed hazardous waste management facility, coordinated through your institution's Environmental Health and Safety (EHS) department[5].

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects researchers, ensures regulatory compliance, and upholds the integrity of your scientific endeavors.

References

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. Available at: [Link]

  • Safety Data Sheet: Nicotinic acid. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). NICNAS. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. Available at: [Link]

  • Pyridine Standard Operating Procedure. (n.d.). University of Washington. Available at: [Link]

  • Tips for Collecting and Neutralizing Laboratory Waste. (n.d.). Merck Millipore. Available at: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025). eSafety Supplies. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Available at: [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Available at: [Link]

  • Pyridine: incident management. (n.d.). GOV.UK. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Available at: [Link]

  • Non-Halogenated Solvents in Laboratories. (n.d.). Temple University. Available at: [Link]

  • Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH. Available at: [Link]

  • Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). UBC Zoology. Available at: [Link]

  • NICOTINIC ACID EXTRA PURE. (n.d.). Loba Chemie. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.